Chloroquinoxaline sulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNHMQGVWXIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243340 | |
| Record name | Chlorsulfaquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL) | |
| Record name | CHLOROSULFAQUINOXALINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
97919-22-7 | |
| Record name | 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97919-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorsulfaquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorsulfaquinoxaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloroquinoxaline sulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorsulfaquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORSULFAQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chloroquinoxaline Sulfonamide: A Technical Guide to Its Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroquinoxaline sulfonamide, specifically 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide, is a heterocyclic sulfonamide with significant interest in medicinal chemistry due to its potent biological activities. Identified as a dual topoisomerase IIα and topoisomerase IIβ poison, it induces DNA double-strand breaks, leading to apoptotic cell death.[1] This compound has demonstrated antineoplastic and immunosuppressive properties, making it a subject of investigation in oncology and immunology.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, a representative synthesis protocol, and the mechanism of action of this compound.
Physicochemical Properties
The basic physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of its known properties is presented below.
Chemical Structure and Identification
-
IUPAC Name: 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide
-
CAS Number: 97919-22-7
-
Molecular Formula: C₁₄H₁₁ClN₄O₂S
-
Molecular Weight: 334.78 g/mol [3]
Quantitative Physicochemical Data
A compilation of available quantitative data for this compound and a related reference compound is provided in Table 1 for comparative analysis.
| Property | Value for 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | Reference Compound: p-Aminobenzenesulfonamide |
| pKa | Not experimentally determined in reviewed literature. | 10.65 (Uncertain)[4] |
| Solubility | Water: < 1 mg/mL[2] | Slightly soluble in cold water, soluble in boiling water.[4] |
| pH 4 Acetate Buffer: < 1 mg/mL[2] | ||
| pH 9 Carbonate Buffer: 10 - 12 mg/mL[2] | ||
| DMSO: 125 mg/mL (with sonication)[5] | ||
| Melting Point | Not experimentally determined in reviewed literature. | 163.9 - 166.4 °C[6] |
| Appearance | Light yellow to yellow solid. | White crystalline powder.[4] |
Crystallographic Data
The crystal structure of 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide has been determined, providing valuable insight into its solid-state conformation. The crystallographic data is summarized in Table 2.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.924 Å |
| b = 9.211 Å | |
| c = 11.188 Å | |
| α = 77.36° | |
| β = 85.04° | |
| γ = 64.43° | |
| Reference | Crystallography Open Database (COD) ID: 2010283[2] |
Synthesis and Characterization
Representative Synthetic Protocol
The synthesis of 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide can be envisioned as a two-step process, beginning with the synthesis of the chloroquinoxaline amine intermediate, followed by sulfonylation.
Step 1: Synthesis of 5-chloroquinoxalin-2-amine (B2668575)
A plausible route to this intermediate involves the condensation of 1,2-diamino-4-chlorobenzene with glyoxylic acid, followed by amination.
Step 2: Sulfonylation of 5-chloroquinoxalin-2-amine
The final product is synthesized by the reaction of 5-chloroquinoxalin-2-amine with 4-acetylaminobenzenesulfonyl chloride, followed by deacetylation.
Illustrative Experimental Procedure (based on general sulfonamide synthesis):
-
Sulfonylation: To a solution of 5-chloroquinoxalin-2-amine (1.0 eq) in a suitable solvent such as pyridine (B92270) or dichloromethane, 4-acetylaminobenzenesulfonyl chloride (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration. The crude product is washed with water and dried.
-
Deacetylation: The acetylated intermediate is then hydrolyzed by heating in an acidic or basic solution (e.g., HCl in ethanol (B145695) or aqueous NaOH) to yield the final product, 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide.
-
Purification: The final compound is purified by recrystallization from a suitable solvent system, such as ethanol/water.
Disclaimer: This is a representative protocol and has not been experimentally validated. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.
Spectroscopic Characterization
The structural confirmation of 4-amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide would be achieved through standard spectroscopic methods. The expected spectral characteristics are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoxaline (B1680401) and benzene (B151609) rings. The protons of the amino group on the benzenesulfonamide (B165840) moiety would likely appear as a broad singlet. The sulfonamide N-H proton may also be observable, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display a characteristic number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic and heteroaromatic nature of the rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine and the sulfonamide N-H group. Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are also expected.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the high-resolution mass spectrum (HRMS) providing the exact mass and elemental composition.
Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase IIα and topoisomerase IIβ.[1] Topoisomerases are nuclear enzymes that are critical for managing DNA topology during replication, transcription, and chromosome segregation.
Signaling Pathway
The inhibition of topoisomerase II by this compound leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA double-strand breaks. These DNA lesions trigger a cellular damage response that ultimately leads to apoptosis. The key steps in this signaling cascade are depicted in the following diagram.
Experimental Workflow for Assessing Topoisomerase II Poisoning
The identification of a compound as a topoisomerase II poison typically involves in vitro assays that measure the formation of the stabilized cleavage complex.
Conclusion
This compound is a promising scaffold in drug discovery, particularly in the development of anticancer agents. Its well-defined mechanism of action as a topoisomerase II poison provides a solid foundation for further investigation and optimization. This technical guide has summarized the core basic properties of this compound, providing a valuable resource for researchers in the field. Further studies to precisely determine its pKa, melting point, and to develop a fully characterized, optimized synthesis protocol will be beneficial for its continued development.
References
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide | C7H9ClN2O3S | CID 3021105 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Chloroquinoxaline Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of chloroquinoxaline sulfonamide, a class of compounds with significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Structure
The foundational structure of a this compound consists of a quinoxaline (B1680401) ring system chlorinated at a specific position and bearing a sulfonamide group. A prominent example within this class is 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide, which has been investigated for its potential as an antineoplastic agent.
Chemical Structure of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide:
Caption: Chemical Structure of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide.
Table 1: Physicochemical Properties of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₄O₂S | [1] |
| Molecular Weight | 334.8 g/mol | [1] |
| IUPAC Name | 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | [1] |
| CAS Number | 97919-22-7 | [1] |
Synthesis of this compound
The synthesis of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide can be achieved through a multi-step process. A plausible synthetic route, based on established chemical transformations for similar heterocyclic compounds, is outlined below. This pathway involves the initial synthesis of a key intermediate, 2-amino-5-chloroquinoxaline, followed by a sulfamoylation reaction.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide.
Experimental Protocols
The following are detailed, plausible experimental protocols for each step of the synthesis. These are based on general procedures reported for similar chemical transformations.
Step 1: Synthesis of 5-chloroquinoxaline
-
Materials: 4-chloro-1,2-diaminobenzene, 40% aqueous glyoxal solution, ethanol (B145695).
-
Procedure: To a solution of 4-chloro-1,2-diaminobenzene (1 equivalent) in ethanol, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 5-chloroquinoxaline.
Step 2: Synthesis of 2,5-dichloroquinoxaline
-
Materials: 5-chloroquinoxaline, phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of 5-chloroquinoxaline (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 4-6 hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 2,5-dichloroquinoxaline.
Step 3: Synthesis of 2-amino-5-chloroquinoxaline
-
Materials: 2,5-dichloroquinoxaline, ammonia (B1221849) (in a suitable solvent like methanol (B129727) or as aqueous ammonia), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Procedure (Buchwald-Hartwig Amination): In a sealed reaction vessel, 2,5-dichloroquinoxaline (1 equivalent), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents) are combined under an inert atmosphere. A solution of ammonia (e.g., 0.5 M in dioxane or an excess of aqueous ammonia) is then added. The mixture is heated at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2-amino-5-chloroquinoxaline.
Step 4: Synthesis of N-(4-acetamidophenylsulfonyl)-N-(5-chloroquinoxalin-2-yl)amine
-
Materials: 2-amino-5-chloroquinoxaline, 4-acetamidobenzenesulfonyl chloride, pyridine.
-
Procedure: To a solution of 2-amino-5-chloroquinoxaline (1 equivalent) in dry pyridine, 4-acetamidobenzenesulfonyl chloride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried to obtain the N-acetyl protected product.
Step 5: Synthesis of 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide
-
Materials: N-(4-acetamidophenylsulfonyl)-N-(5-chloroquinoxalin-2-yl)amine, hydrochloric acid, ethanol.
-
Procedure: The N-acetyl protected product (1 equivalent) is suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v). The mixture is heated at reflux for 4-6 hours. After cooling, the reaction is neutralized with a saturated solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the final product.
Quantitative Data
The following table summarizes expected, though not experimentally verified for this specific multi-step synthesis, quantitative data based on similar reactions reported in the literature. Actual yields may vary.
Table 2: Expected Quantitative Data for the Synthesis
| Step | Product | Expected Yield (%) | Expected Melting Point (°C) |
| 1 | 5-chloroquinoxaline | 80-90 | 78-80 |
| 2 | 2,5-dichloroquinoxaline | 75-85 | 145-147 |
| 3 | 2-amino-5-chloroquinoxaline | 60-70 | 160-162 |
| 4 | N-acetyl protected product | 70-80 | >200 (decomposes) |
| 5 | Final Product | 85-95 | Not reported |
Biological Activity and Signaling Pathway
This compound has been identified as a potent poison of topoisomerase IIα and topoisomerase IIβ.[2][3] Topoisomerases are critical enzymes that manage the topology of DNA during replication, transcription, and recombination.
Mechanism of Action
Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then religating the break. This compound interferes with this process by stabilizing the "cleavage complex," a transient intermediate where the topoisomerase is covalently bound to the 5'-ends of the broken DNA.[2] This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These unrepaired breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound as a Topoisomerase II poison.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for this compound, specifically 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide. The outlined experimental protocols, while based on established methodologies, offer a solid foundation for its laboratory synthesis. Furthermore, the elucidation of its mechanism of action as a topoisomerase II poison highlights its potential as a lead compound in the development of novel anticancer therapeutics. Further research is warranted to optimize the synthetic process and to fully characterize the pharmacological profile of this and related compounds.
References
Core Mechanism of Action: Topoisomerase II Poisoning
An In-depth Technical Guide on the Core Mechanism of Action of Chloroquinoxaline Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound (CQS), a compound that has been evaluated in clinical trials for its antineoplastic properties. The document details its molecular target, cellular effects, and the specific experimental considerations required for its study.
This compound is a chlorinated heterocyclic sulfanilamide (B372717) with antineoplastic and potential immunosuppressive activities. Its primary mechanism of action is the poisoning of topoisomerase II alpha and topoisomerase II beta.[1][[“]][3][4] This action stabilizes the transient enzyme-DNA cleavage complexes, leading to the accumulation of double-stranded DNA breaks. The resulting DNA damage triggers apoptotic pathways, ultimately leading to cancer cell death.[1]
Unlike structurally related sulfonamides that exhibit antifolate activity, CQS does not inhibit folate metabolism.[4][5][6] Studies have confirmed that the cytotoxic effects of CQS cannot be reversed by folinic acid, and the compound does not inhibit dihydrofolate reductase.[4] Furthermore, CQS has been shown not to intercalate into DNA.[3][4]
A critical and unique aspect of CQS's action as a topoisomerase II poison is the methodological requirement for its detection. The stabilization of the cleavage complex by CQS is not readily detectable using the common protein denaturant sodium dodecyl sulfate (B86663) (SDS) in in-vitro assays.[3] Instead, the use of strong chaotropic protein denaturants, such as guanidine (B92328) hydrochloride or urea, is necessary to reveal the protein-DNA adducts.[[“]][3] This suggests a distinct mode of interaction with the topoisomerase II-DNA complex compared to other poisons.
Signaling Pathway
The primary signaling cascade initiated by this compound (CQS) is the DNA Damage Response (DDR) pathway, a direct consequence of its function as a topoisomerase II poison.
Quantitative Data Summary
The available quantitative data for the activity of this compound is limited. The following table summarizes the reported in vitro cytotoxicity.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound (CQS) | CV-1 (Monkey Kidney Fibroblast) | MTT | 1.8 mM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and incorporate specific requirements for the analysis of CQS.
Topoisomerase II Poisoning Assay (In Vitro Decatenation Assay)
This assay is designed to detect the ability of CQS to stabilize topoisomerase II-DNA cleavage complexes, leading to an inhibition of the enzyme's decatenation activity and the formation of linear DNA.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
5x Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 125 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 100 µg/mL BSA)
-
10 mM ATP
-
This compound (CQS) dissolved in DMSO
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
Stop solution 1: 10% Sodium Dodecyl Sulfate (SDS)
-
Stop solution 2: 6 M Guanidine Hydrochloride (GuHCl)
-
Proteinase K (20 mg/mL)
-
6x DNA loading dye
-
1% Agarose (B213101) gel in TAE or TBE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume, add:
-
4 µL 5x Reaction Buffer
-
2 µL 10 mM ATP
-
200 ng kDNA
-
1 µL of CQS, etoposide, or DMSO at various concentrations.
-
Distilled water to 18 µL.
-
-
Enzyme Addition: Add 2 µL of purified topoisomerase II enzyme to each tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination of Reaction:
-
SDS Condition: Add 2 µL of 10% SDS.
-
GuHCl Condition: Add 2 µL of 6 M GuHCl.
-
-
Protein Digestion: Add 1 µL of Proteinase K to each tube and incubate at 37°C for 30 minutes to digest the protein.
-
Gel Electrophoresis: Add 4 µL of 6x loading dye to each sample. Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, decatenated DNA runs faster, and linearized DNA (indicative of a topoisomerase poison) runs at a distinct, intermediate position.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with CQS. An accumulation of cells in the G0/G1 phase is the expected outcome.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (CQS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of CQS (and a vehicle control) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Fixation: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and wash the pellet with PBS. Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Transfer the stained cells to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
Human Tumor Colony Forming Assay (HTCFA)
The HTCFA, or clonogenic assay, assesses the ability of single tumor cells to undergo sustained proliferation and form colonies. It is a key assay for evaluating the cytotoxic potential of anticancer agents like CQS.[6]
Materials:
-
Single-cell suspension from a fresh tumor biopsy or cell line
-
Complete culture medium
-
Soft agar (B569324) (e.g., 0.6% and 0.3% concentrations)
-
This compound (CQS)
-
6-well plates or 35mm dishes
-
Crystal Violet or similar stain
Procedure:
-
Prepare Base Layer: Mix 0.6% agar with complete medium and dispense into plates to form a solid base layer.
-
Prepare Cell Layer: Prepare a single-cell suspension of the tumor cells. Count viable cells using trypan blue exclusion.
-
Treatment and Plating: Dilute the cell suspension to the desired density. In a separate tube, mix the cells with 0.3% agar and the desired concentration of CQS (or vehicle control). Quickly plate this mixture on top of the base layer.
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 1-3 weeks, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with Crystal Violet. A colony is typically defined as a cluster of ≥50 cells. Count the colonies in each plate.
-
Analysis: Calculate the plating efficiency and the percentage of colony formation inhibition for each CQS concentration compared to the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. consensus.app [consensus.app]
- 3. rsc.org [rsc.org]
- 4. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chloroquinoxaline Sulfonamide: A Dual Topoisomerase IIα/β Poison
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroquinoxaline sulfonamide (CQS), also known as NSC 339004, is a potent anti-tumor agent that functions as a dual poison for topoisomerase IIα and topoisomerase IIβ.[1][2][3] This technical guide provides a comprehensive overview of CQS, including its mechanism of action, unique biochemical properties, and the experimental methodologies required for its study. A key characteristic of CQS is its unusual requirement for strong chaotropic agents, such as guanidine (B92328) hydrochloride, for the detection of its topoisomerase-poisoning activity, a feature that distinguishes it from many classical topoisomerase II poisons.[1][2][3] Furthermore, CQS has been shown to induce a G0/G1 phase cell cycle arrest in cancer cells. This document is intended to serve as a detailed resource for researchers in oncology and drug discovery, providing the necessary information to investigate and potentially exploit the therapeutic utility of this unique this compound.
Introduction
This compound (CQS) is a synthetic small molecule that has demonstrated significant activity against a range of murine and human solid tumors.[1][3] Structurally, it bears a resemblance to XK469, a known topoisomerase IIβ-selective poison, which prompted the investigation into its mechanism of action.[1][3] Unlike many other anticancer agents, CQS does not function as an antifolate or a DNA intercalator. Instead, its primary mechanism of action is the stabilization of the covalent complex between topoisomerase II (both α and β isoforms) and DNA, leading to the accumulation of protein-linked DNA double-strand breaks and subsequent cell death.[1][2]
A critical and defining feature of CQS is the necessity of using strong chaotropic protein denaturants, like guanidine hydrochloride (GuHCl) or urea, to reveal its topoisomerase-poisoning effects in in vitro assays.[1][2][3] Standard assays that utilize sodium dodecyl sulfate (B86663) (SDS) as the protein denaturant fail to detect the CQS-stabilized cleavage complexes, a phenomenon that has significant implications for high-throughput screening and drug discovery efforts aimed at identifying novel topoisomerase poisons.[1][2]
This guide will delve into the quantitative data available for CQS, provide detailed experimental protocols for its characterization, and present visual representations of its mechanism and related experimental workflows.
Quantitative Data
The following table summarizes the available quantitative data for this compound (NSC 339004).
| Data Type | Value | Cell Line/Enzyme | Reference |
| Cytotoxicity (IC50) | 1.8 µM | B16 murine melanoma cells | [1] |
| Topoisomerase IIα Poisoning | Detected | Purified human topoisomerase IIα | [1][3] |
| Topoisomerase IIβ Poisoning | Detected | Purified human topoisomerase IIβ | [1] |
Mechanism of Action: Topoisomerase IIα/β Poisoning
Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Topoisomerase II poisons, like CQS, interfere with the religation step of this catalytic cycle.
dot
Caption: Mechanism of this compound as a Topoisomerase II Poison.
CQS binds to the transient covalent complex formed between topoisomerase II (both α and β isoforms) and DNA. This binding event stabilizes the complex, preventing the religation of the DNA strands. The accumulation of these stabilized cleavage complexes results in the formation of permanent, protein-linked DNA double-strand breaks. These breaks trigger a DNA damage response, leading to a cell cycle arrest in the G0/G1 phase and ultimately, apoptosis.
Experimental Protocols
Guanidine Hydrochloride-Based Topoisomerase II Cleavage Assay
This protocol is essential for detecting the topoisomerase II poisoning activity of CQS.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (NSC 339004) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Guanidine Hydrochloride (GuHCl) solution (e.g., 6 M)
-
Proteinase K
-
Loading buffer (containing SDS and a tracking dye)
-
Agarose (B213101) gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
Assay Buffer (to a final volume of 20 µL)
-
Supercoiled plasmid DNA (e.g., 0.25 µg)
-
CQS or vehicle control (DMSO) at the desired final concentration.
-
Purified topoisomerase II enzyme (amount to be optimized, sufficient to cause partial relaxation of the plasmid in the absence of the drug).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination and Denaturation: Terminate the reaction and denature the protein by adding an equal volume of 6 M GuHCl. Mix thoroughly.
-
Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the topoisomerase.
-
Sample Preparation for Electrophoresis: Add loading buffer to each sample.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. The presence of linearized plasmid DNA in the CQS-treated lanes, which is absent or significantly less in the control lanes, indicates topoisomerase II poisoning activity.
dot
Caption: Workflow for the Guanidine Hydrochloride-Based Topoisomerase II Cleavage Assay.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the IC50 value of CQS against various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma, or human cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (NSC 339004)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Solubilization buffer (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CQS in complete medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the CQS concentration and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationship (SAR)
The structure-activity relationship for chloroquinoxaline sulfonamides as topoisomerase II poisons is an area of ongoing research. However, some general observations can be made based on the structure of CQS and related compounds.
-
Quinoxaline (B1680401) Ring: The chloroquinoxaline moiety is crucial for activity.
-
Sulfonamide Linker: The sulfonamide group connecting the quinoxaline and phenyl rings likely plays a role in the correct positioning of the molecule within the topoisomerase-DNA complex.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the pendant phenyl ring can significantly influence the potency and isoform selectivity.
Further SAR studies involving modifications to these key structural features are needed to optimize the anti-tumor activity and pharmacological properties of this class of compounds.
dot
Caption: Key Structural Features for SAR Studies of Chloroquinoxaline Sulfonamides.
Synthesis
Conclusion
This compound (NSC 339004) represents a unique class of topoisomerase IIα/β poison with significant potential as an anti-cancer agent. Its distinctive requirement for chaotropic agents for the detection of its activity highlights the importance of employing diverse biochemical assays in drug discovery. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate the therapeutic potential of CQS and to explore the development of novel analogs with improved efficacy and pharmacological profiles. Further studies are warranted to fully elucidate its structure-activity relationship and to optimize its clinical utility.
References
The Multifaceted Biological Activities of Chloroquinoxaline Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of chloroquinoxaline sulfonamide derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Due to their diverse pharmacological properties, these derivatives are being extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document consolidates key findings on their synthesis, quantitative biological data, and detailed experimental protocols, offering a valuable resource for professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound to form the quinoxaline (B1680401) core.[1] Subsequent chlorosulfonation, often using chlorosulfonic acid, introduces the sulfonyl chloride group.[2] Finally, reaction of the chloroquinoxaline sulfonyl chloride intermediate with various amines or other nucleophiles yields the desired sulfonamide derivatives.[3][4] Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yields.[1]
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][6] The mechanism of their antineoplastic activity is multifaceted and includes the induction of apoptosis and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][7]
One of the primary mechanisms of action is the poisoning of topoisomerase II alpha and topoisomerase II beta. This inhibition leads to double-stranded DNA breaks, the accumulation of unrepaired DNA, and subsequent apoptosis.[7][8][9] Additionally, some derivatives have been shown to target and inhibit signaling pathways crucial for tumor growth and angiogenesis, such as the VEGFR-2 and PI3K/AKT/mTOR pathways.[5][10]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various this compound and related quinoxaline derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline-based | Compound IV | Prostate (PC-3) | MTT | 2.11 | [5] |
| Quinoxaline Derivative | Compound 4m | Lung (A549) | MTT | 9.32 | [11][12] |
| Quinoxaline Derivative | Compound VIId | Colon (HCT-116) | Not Specified | 7.8 | [11] |
| Quinoxaline Derivative | Compound VIIIa | Liver (HepG2) | Not Specified | 9.8 | [11] |
| Quinoxaline Derivative | Compound VIIIc | Colon (HCT-116) | Not Specified | 2.5 | [11] |
| Quinoxaline Derivative | Compound XVa | Colon (HCT-116) | Not Specified | 4.4 | [11] |
| Quinoxaline 1,4-dioxide | Compound 7h | Multiple | Not Specified | 1.3-2.1 | [13] |
| Chloroquinoline Derivative | Compound 2 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |
| Chloroquinoline Derivative | Compound 4 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |
| Chloroquinoline Derivative | Compound 7 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |
| Chloroquinoline Derivative | Compound 11 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |
| Chloroquinoline Derivative | Compound 14 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |
| Chloroquinoline Derivative | Compound 17 | Lung, HeLa, Colorectal, Breast | Not Specified | Better or comparable to DCF | [14][15] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[1][11]
Materials:
-
Cancer cell lines (e.g., PC-3, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5][11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells (vehicle control) and a known anticancer drug as a positive control.[5] The final concentration of DMSO should not exceed 0.5% (v/v).[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[5][11]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[5][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]
Antimicrobial Activity
Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[16][17] By blocking the synthesis of folic acid, which is necessary for nucleic acid production, these compounds inhibit bacterial growth and are thus bacteriostatic.[16][18] this compound derivatives have demonstrated activity against a variety of Gram-positive and Gram-negative bacteria.[3][19]
Quantitative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected quinoxaline sulfonamide derivatives against various bacterial strains, with data presented as the Zone of Inhibition (ZOI) or Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Quinoxaline Sulfonamide 74 | S. aureus | 15 | - | [3] |
| Quinoxaline Sulfonamide 74 | E. coli | 10 | - | [3] |
| Quinoxaline Sulfonamide 75 | S. aureus | 14 | - | [3] |
| Quinoxaline Sulfonamide 75 | E. coli | 8 | - | [3] |
| Quinoxaline Sulfonamide 81 | P. vulgaris | 30 | - | [3] |
| Quinoxaline Sulfonamide 81 | Enterobacteria | 24 | - | [3] |
| 7-Methoxyquinoline Derivative 3l | E. coli | 21 | 7.812 | [20] |
| 7-Methoxyquinoline Derivative 3l | C. albicans | 18 | 31.125 | [20] |
| Quinoxaline Derivative 5p | S. aureus | - | 4 | [21] |
| Quinoxaline Derivative 5p | B. subtilis | - | 8 | [21] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
The agar (B569324) disc diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.[1][22]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Agar (MHA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile paper discs
-
Standard antibiotic discs (positive control)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of an MHA plate using a sterile swab.
-
Disc Application: Aseptically apply paper discs impregnated with a known concentration of the test compound onto the agar surface. A disc with the solvent alone serves as a negative control, and standard antibiotic discs are used as positive controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[23]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Enzyme Inhibition: Carbonic Anhydrase
Certain this compound derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[24][25] The inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many tumors, presents a promising strategy for cancer therapy.[13][25]
Quantitative Carbonic Anhydrase Inhibition Data
The inhibitory activity of selected quinoxaline 1,4-dioxide sulfonamide derivatives against four human carbonic anhydrase isoforms is presented below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 7g | - | - | 42.2 | - | [13][25] |
| AAZ (Reference) | - | - | 25.7 | - | [13][25] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against carbonic anhydrase.[26]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)
-
p-Nitrophenyl acetate (B1210297) (substrate)
-
Test compounds dissolved in a suitable solvent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture consisting of 60 µL of Tris-sulfate buffer and 10 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 10 µL of the carbonic anhydrase enzyme solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the inhibition constants (Ki) for each compound against the different CA isoforms.
Signaling Pathways and Mechanisms of Action
The diagram above illustrates the primary mechanisms through which this compound derivatives exert their biological effects. In cancer cells, they can induce apoptosis by inhibiting topoisomerase II and disrupt critical survival pathways like the PI3K/AKT/mTOR cascade, often initiated by inhibiting receptor tyrosine kinases such as VEGFR-2.[5][8][10] Their antimicrobial action stems from the sulfonamide moiety's ability to act as a competitive inhibitor of dihydropteroate synthase, thereby blocking folic acid synthesis in bacteria.[16][17]
This guide highlights the significant therapeutic potential of this compound derivatives. The compiled data and detailed protocols serve as a foundational resource to facilitate further research and development of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 17. pharmacy180.com [pharmacy180.com]
- 18. laboratuar.com [laboratuar.com]
- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. nbinno.com [nbinno.com]
- 25. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Chloroquinoxaline Sulfonamide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Chloroquinoxaline Sulfonamide, a compound with demonstrated antitumor activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, and relevant experimental protocols.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide[1][2] |
| CAS Number | 97919-22-7[1][2] |
| Molecular Formula | C₁₄H₁₁ClN₄O₂S |
| Synonyms | CQS, NSC 339004, Chlorosulfaquinoxaline |
Mechanism of Action
This compound functions as a topoisomerase IIα and topoisomerase IIβ poison.[3][[“]][5] Unlike catalytic inhibitors, which prevent the enzyme from binding to DNA, this compound stabilizes the transient DNA-topoisomerase II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5] The persistence of these breaks triggers a cellular damage response, ultimately inducing apoptosis and cell death.[5]
A critical aspect of this compound's mechanism is the requirement of strong chaotropic agents, such as guanidine (B92328) hydrochloride or urea, to detect the stabilized cleavage complexes in vitro.[3][[“]] Standard assays using sodium dodecyl sulfate (B86663) (SDS) are not effective in revealing its topoisomerase poisoning activity.[3][[“]]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
| Assay System | Tumor Types with Demonstrated Inhibition | Reference |
| Human Tumor Colony Forming Assay (HTCFA) | Breast, Lung, Melanoma, Ovarian Carcinomas | [6] |
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound, based on established methodologies for topoisomerase II inhibitors.
Topoisomerase II Poisoning Assay (Chaotropic Agent-Based)
This assay is designed to detect the stabilization of the topoisomerase II-DNA cleavage complex induced by this compound.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and MgCl₂)
-
Purified human topoisomerase IIα or IIβ
-
This compound at various concentrations (a vehicle control, typically DMSO, should be included)
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes to allow the formation of cleavage complexes.
3. Termination and Denaturation:
-
Terminate the reaction by adding a solution of a strong chaotropic agent, such as Guanidine Hydrochloride (to a final concentration of 4-6 M) or Urea (to a final concentration of 6-8 M), along with a proteinase K solution.
-
Incubate at 37°C for an additional 30-60 minutes to digest the topoisomerase II.
4. Analysis:
-
Analyze the DNA products by agarose (B213101) gel electrophoresis.
-
The presence of linearized plasmid DNA indicates the stabilization of the cleavage complex, confirming the topoisomerase poisoning activity of this compound.
DNA Cleavage Assay
This assay visualizes the DNA fragments resulting from topoisomerase II poisoning.
1. Radiolabeling of DNA:
-
A specific DNA fragment is end-labeled with a radioactive isotope (e.g., ³²P) to allow for sensitive detection.
2. Cleavage Reaction:
-
The reaction is set up similarly to the topoisomerase II poisoning assay, using the radiolabeled DNA fragment as the substrate.
3. Denaturation and Electrophoresis:
-
The reaction is stopped, and the DNA is denatured.
-
The DNA fragments are then separated by denaturing polyacrylamide gel electrophoresis.
4. Visualization:
-
The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments.
-
The appearance of specific cleavage bands in the presence of this compound indicates its ability to induce site-specific DNA cleavage by poisoning topoisomerase II.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific cytotoxic activities and optimization of experimental conditions are encouraged.
References
An In-depth Technical Guide to Chloroquinoxaline Sulfonamide
This technical guide provides a comprehensive overview of 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide, a notable member of the chloroquinoxaline sulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.
Core Molecular Data
The fundamental chemical and physical properties of 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide are summarized in the table below, providing a foundational dataset for research and development activities.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₄H₁₁ClN₄O₂S | [1][2][3] |
| Molecular Weight | 334.8 g/mol | [1][2][4] |
| IUPAC Name | 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | [1] |
| CAS Number | 97919-22-7 | [2][3] |
| Appearance | Light yellow to yellow solid | [3] |
| Synonyms | Chlorsulfaquinoxaline, NSC 339004 | [1][5] |
Mechanism of Action: Topoisomerase II Inhibition
This compound functions as a topoisomerase IIα and topoisomerase IIβ poison.[6] This mechanism is crucial to its potential antineoplastic activities. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA.[6][7] The inability of the cell to repair these breaks ultimately triggers apoptosis, or programmed cell death. This targeted action on a key enzyme in DNA replication and repair makes it a compound of significant interest in cancer research.
Experimental Protocols
Synthesis of Quinoxaline (B1680401) Sulfonamides (General Method)
The synthesis of quinoxaline sulfonamides generally involves the reaction of a quinoxaline-containing sulfonyl chloride with a substituted amine, or vice versa.[8] A common synthetic route starts with the condensation of an ortho-phenylenediamine with a diketone to form the core quinoxaline structure.[9] This is followed by chlorosulfonation and subsequent reaction with an appropriate amine to yield the final sulfonamide product.
A more specific, yet general, synthetic scheme is outlined below:
-
Formation of the Quinoxaline Core: React an o-phenylenediamine (B120857) derivative with an α-dicarbonyl compound under acidic conditions to yield the quinoxaline ring system.
-
Chlorosulfonation: Treat the formed quinoxaline with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) onto the quinoxaline ring.[8]
-
Sulfonamide Formation: React the quinoxaline sulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a suitable base to form the final this compound product.[9]
High-Performance Liquid Chromatography (HPLC) Analysis
A validated Reverse-Phase HPLC (RP-HPLC) method can be employed for the quantitative determination of 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide. The following protocol is a representative method.[1]
Instrumentation:
-
HPLC system with a UV-visible or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[1][10]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water containing 0.1% formic acid is a common starting point.[10]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 5 µL.[1]
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol (B129727) (e.g., 1 mg/mL).[10]
-
Create a series of calibration standards through serial dilution of the stock solution with the mobile phase.
-
Dissolve and dilute unknown samples in the same solvent to a concentration that falls within the calibration curve range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[10]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. prepchem.com [prepchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 9. Buy 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide [smolecule.com]
- 10. benchchem.com [benchchem.com]
Chloroquinoxaline Sulfonamide Derivatives: A Technical Guide on Their Potential Antileishmanial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the exploration of novel chemotherapeutic agents. Chloroquinoxaline sulfonamide derivatives have emerged as a class of compounds with demonstrated biological activity, primarily investigated for their anticancer properties. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the potential antileishmanial activity of these derivatives. Drawing parallels from their established mechanism as topoisomerase II poisons in cancer cells, we explore their potential as a new avenue for antileishmanial drug discovery. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols, and visualizes potential mechanisms and workflows to guide future research in this promising area.
Introduction
The quinoxaline (B1680401) ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of these molecules. While the antileishmanial activity of various quinoline (B57606) and sulfonamide derivatives has been reported, the specific class of chloroquinoxaline sulfonamides remains largely unexplored in this context.
Research on this compound (CQS), particularly NSC 339004, has predominantly focused on its efficacy as an antitumor agent.[1][2] These studies have elucidated its mechanism of action as a dual topoisomerase IIα/β poison.[2][3] Topoisomerases are essential enzymes in both mammalian and parasitic cells, playing a critical role in DNA replication and repair. This shared biology suggests that the mechanism of action observed in cancer cells could potentially be extrapolated to Leishmania parasites, which also rely on topoisomerase II for their survival.
This guide aims to consolidate the existing, though sparse, information and provide a framework for the systematic evaluation of this compound derivatives as a novel class of antileishmanial agents.
Quantitative Data on Related Compounds
Direct and extensive quantitative data on the antileishmanial activity of a series of this compound derivatives is not currently available in the public domain. However, data from studies on structurally related quinoxaline and sulfonamide compounds can provide valuable context and a basis for comparison. The following tables summarize the in vitro activity of various quinoxaline and sulfonamide derivatives against different Leishmania species.
Table 1: In Vitro Antileishmanial Activity of Quinoxaline Derivatives
| Compound Class | Derivative | Leishmania Species | Form | IC50 (µM) | Reference |
| 2,3-disubstituted quinoxaline | 6a | L. amazonensis | Promastigote | 0.1 | [4] |
| 2,3-disubstituted quinoxaline | 6b | L. amazonensis | Promastigote | 0.8 | [4] |
| 2,3-disubstituted quinoxaline | 7d | L. amazonensis | Promastigote | 0.2 | [4] |
| 2,3-disubstituted quinoxaline | 7e | L. amazonensis | Promastigote | 0.1 | [4] |
| 2,3-disubstituted quinoxaline | 6a | L. amazonensis | Amastigote | 1.4 | [4] |
| 2,3-disubstituted quinoxaline | 6b | L. amazonensis | Amastigote | 8.6 | [4] |
| 2,3-disubstituted quinoxaline | 7d | L. amazonensis | Amastigote | 2.5 | [4] |
| 2,3-disubstituted quinoxaline | 7e | L. amazonensis | Amastigote | 1.8 | [4] |
Table 2: In Vitro Antileishmanial Activity of Sulfonamide Derivatives
| Compound Class | Derivative | Leishmania Species | Form | IC50 (µM) | Reference |
| Sulfonamide-chalcone | 10c | L. amazonensis | Amastigote | - | [5] |
| Sulfonamide-chalcone | 10g | L. amazonensis | Amastigote | - | [5] |
| Sulfonamide-chalcone | 10h | L. amazonensis | Amastigote | - | [5] |
| Sulfamoxole | - | L. major | Promastigote | 150 | [6] |
| Sulfaquinoxaline | - | L. major | Promastigote | 600 | [6] |
Table 3: Cytotoxicity Data
| Compound Class | Compound | Cell Line | CC50 (µM) | Reference |
| This compound | CQS (NSC 339004) | CV-1 (monkey kidney) | 1800 | [3] |
| 2,3-disubstituted quinoxaline | 5k | LLCMK2 | >1000 | [4] |
| 2,3-disubstituted quinoxaline | 12b | LLCMK2 | >1000 | [4] |
| 2,3-disubstituted quinoxaline | 13a | LLCMK2 | >1000 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the antileishmanial activity and cytotoxicity of this compound derivatives, adapted from the cited literature.
In Vitro Antileishmanial Activity against Promastigotes
-
Leishmania Culture: Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 26°C.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Procedure: Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1 x 10^6 cells/mL. The serially diluted compounds are added to the wells.
-
Incubation: The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin solution is added to each well, and the plates are incubated for another 4-24 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
In Vitro Antileishmanial Activity against Amastigotes
-
Macrophage Culture: A murine macrophage cell line (e.g., J774.A1) or primary peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Infection of Macrophages: Macrophages are seeded in 96-well plates and allowed to adhere. Stationary-phase promastigotes are added at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: The wells are washed with medium to remove non-phagocytosed promastigotes.
-
Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes: The medium is removed, and the cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated by comparing the number of amastigotes in treated versus untreated control wells.
Cytotoxicity Assay against Mammalian Cells
-
Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or the same macrophage line used for the amastigote assay) is cultured in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using the MTT assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI) is then determined by the ratio of CC50 to the antileishmanial IC50.
Visualizations
Experimental Workflow
Caption: High-level workflow for the evaluation of this compound derivatives.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via Leishmania topoisomerase II poisoning.
Discussion and Future Directions
The existing literature provides a compelling, albeit indirect, rationale for investigating this compound derivatives as antileishmanial agents. Their established role as topoisomerase II inhibitors in cancer cells presents a clear, testable hypothesis for their mechanism of action in Leishmania.
Future research should focus on the following areas:
-
Synthesis and Screening: A focused library of this compound derivatives should be synthesized and screened against various Leishmania species, including both promastigote and amastigote stages.
-
Mechanism of Action Studies: For active compounds, studies should be conducted to confirm their inhibitory effect on Leishmania topoisomerase II. This could involve in vitro enzyme assays and the analysis of DNA damage in treated parasites.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the quinoxaline and sulfonamide moieties will be crucial for optimizing potency and selectivity.
-
In Vivo Efficacy: Promising candidates with good in vitro activity and selectivity should be advanced to in vivo models of leishmaniasis to evaluate their therapeutic efficacy.
Conclusion
This compound derivatives represent an underexplored but potentially valuable class of compounds for antileishmanial drug discovery. By leveraging the knowledge gained from cancer research and applying rigorous screening and mechanistic studies, it may be possible to develop novel and effective treatments for leishmaniasis. This guide provides a foundational resource to stimulate and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of hybrid sulfonamide-chalcones with potential antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Spectrum of Chloroquinoxaline Sulfonamide and Related Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed analysis of the biological activities of Chloroquinoxaline Sulfonamide (CQS). Contrary to what its name might suggest, the primary and extensively studied therapeutic application of CQS is not as an antibacterial agent, but as a potent anti-neoplastic compound. This guide will elucidate the established anti-cancer properties of CQS and explore the antibacterial spectrum of structurally related quinoxaline (B1680401) sulfonamide derivatives, providing a comprehensive overview of this chemical class.
This compound (CQS): An Anti-neoplastic Agent
This compound (CQS), also known as chlorosulfaquinoxaline and designated NSC 339004, has been primarily investigated for its activity against solid tumors.[1][2] Clinical trials have been conducted based on its efficacy in inhibiting colony formation in various human tumor cell lines, including breast, lung, melanoma, and ovarian carcinomas.[1]
Mechanism of Action: Topoisomerase II Poisoning
The primary mechanism of action for the anti-cancer effects of CQS is the poisoning of topoisomerase II alpha and topoisomerase II beta.[2][3] This leads to the stabilization of the covalent topoisomerase-DNA cleavage complex, resulting in double-stranded DNA breaks.[3][4] The accumulation of this unrepaired DNA damage ultimately triggers apoptosis in cancer cells.[3]
It is crucial to note that this mechanism is distinct from the classic antibacterial action of sulfonamides, which involves the inhibition of folate metabolism.[1] CQS does not appear to inhibit folate synthesis.[1]
Caption: Mechanism of action of this compound as a topoisomerase II poison.
Preclinical and Clinical Findings
Phase I clinical trials have been conducted to determine the safety and pharmacokinetics of CQS.[5][6] The dose-limiting toxicity was identified as hypoglycemia associated with hyperinsulinemia.[5][6] While CQS showed modest anti-cancer activity in these early trials, particularly in patients with non-small cell lung cancer, its development has faced challenges.[5][7]
Antibacterial Spectrum of Quinoxaline Sulfonamide Derivatives
While CQS itself is not primarily an antibacterial agent, other derivatives of quinoxaline sulfonamide have demonstrated notable antibacterial properties. The modular nature of the quinoxaline sulfonamide scaffold allows for synthetic modifications that can tune its biological activity towards antimicrobial effects.
Quantitative Antibacterial Activity
The following table summarizes the in-vitro antibacterial activity of selected quinoxaline sulfonamide derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as zone of inhibition in mm.
| Compound ID | Bacterial Strain | Gram Stain | Activity (MIC in µg/mL) | Activity (Zone of Inhibition in mm) | Reference |
| 74 | Staphylococcus aureus | Positive | - | 15 | [8] |
| 74 | Escherichia coli | Negative | - | 10 | [8] |
| 75 | Staphylococcus aureus | Positive | - | 14 | [8] |
| 75 | Escherichia coli | Negative | - | 8 | [8] |
| 5p | Staphylococcus aureus | Positive | 4 | - | [9] |
| 5p | Bacillus subtilis | Positive | 8 | - | [9] |
| 5p | MRSA | Positive | 8 | - | [9] |
| 5p | Escherichia coli | Negative | 4 | - | [9] |
| 5m-5p | Staphylococcus aureus | Positive | 4-16 | - | [9] |
| 5m-5p | Bacillus subtilis | Positive | 8-32 | - | [9] |
| 5m-5p | MRSA | Positive | 8-32 | - | [9] |
| 5m-5p | Escherichia coli | Negative | 4-32 | - | [9] |
| Sulfadiazine (Reference) | Staphylococcus aureus | Positive | - | 14 | [8] |
| Sulfadiazine (Reference) | Escherichia coli | Negative | - | 13 | [8] |
Mechanism of Action of Antibacterial Derivatives
Unlike CQS, certain antibacterial quinoxaline derivatives exert their effect by disrupting the structural integrity of the bacterial cell membrane.[9] This leads to the leakage of intracellular components and ultimately results in bacterial cell death.[9] This mechanism is distinct from both the topoisomerase poisoning of CQS and the folate synthesis inhibition of traditional sulfonamides.
References
- 1. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I clinical and pharmacological study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Chloroquinoxaline Sulfonamide Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of chloroquinoxaline sulfonamides, a class of compounds investigated for their potential as anticancer agents. This document details their mechanism of action, summarizes key biological data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Core Concept: Chloroquinoxaline Sulfonamide as an Anticancer Agent
This compound (CQS) has been a subject of interest in oncology research, primarily for its activity against various tumor types. It was advanced to clinical trials based on its efficacy in the Human Tumor Colony Forming Assay (HTCFA), where it demonstrated inhibitory effects on colony formation in breast, lung, melanoma, and ovarian carcinomas.[1]
The primary mechanism of action of this compound is the poisoning of topoisomerase II alpha and topoisomerase II beta.[2] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks, an accumulation of unrepaired DNA, and the subsequent induction of apoptosis.[2]
Structure-Activity Relationship (SAR) Insights
Quantitative Data for this compound (CQS)
The parent compound, this compound, has been evaluated in various cancer cell lines. A notable finding is its potent activity against murine melanoma cells.
| Compound Name | Structure | Cell Line | Activity (IC50) | Reference |
| This compound (CQS) | B16 murine melanoma | 1.8 μM | [3] |
Qualitative SAR Observations from Related Quinoxaline (B1680401) Derivatives
Studies on broader classes of quinoxaline-based compounds provide some general SAR principles that may be applicable to the this compound scaffold:
-
Importance of the Quinoxaline Core : The quinoxaline nucleus is considered a versatile scaffold in medicinal chemistry and is crucial for the anticancer activity of these derivatives.
-
Role of Linkers : The nature of the linker at the second position of the quinoxaline ring can significantly influence activity. For some series of quinoxaline derivatives, an NH-CO linker was found to increase anticancer effects, while aliphatic linkers tended to decrease activity.[3]
-
Impact of Substituents :
-
Electron-releasing groups such as CH3 and OCH3 on the phenyl ring have been shown to decrease the activity in certain quinoxaline series.[3]
-
Conversely, electron-withdrawing groups like Cl can produce higher activity compared to other halogens like Br or electron-releasing groups.[3]
-
Interestingly, in one study on quinoxaline derivatives, the introduction of a sulfonamide system at a specific position was found to block the activity, suggesting that the position and context of the sulfonamide group are critical.[3]
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, leading to apoptosis in cancer cells.
References
In Vitro Cytotoxicity of Novel Chloroquinoxaline Sulfonamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of novel chloroquinoxaline sulfonamide analogs, a promising class of compounds with potential as anticancer agents. This document details the synthesis, mechanism of action, and cytotoxic effects of these analogs against various cancer cell lines. It includes detailed experimental protocols for key cytotoxicity assays and visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Quinoxaline (B1680401) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The incorporation of a sulfonamide moiety into the quinoxaline scaffold has been a key strategy in the development of novel therapeutic agents. This compound (CQS) itself has undergone clinical trials and has been shown to inhibit colony formation in breast, lung, melanoma, and ovarian carcinomas. This guide focuses on novel analogs of this compound, exploring their synthesis, mechanism of action, and in vitro cytotoxic profiles against a range of human cancer cell lines.
Mechanism of Action: Topoisomerase II Poisoning and Apoptosis Induction
The primary mechanism of action for this compound and its analogs is the inhibition of topoisomerase IIα and topoisomerase IIβ.[1] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds act as "poisons," leading to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. The p53 tumor suppressor pathway is often activated in response to such DNA damage, further promoting apoptosis and cell cycle arrest.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a series of novel this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented.
| Compound ID | Substitution Pattern | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| CQS-01 | 4-Methylphenyl | 9.8 | 4.4 | 15.2 | 30.9 |
| CQS-02 | 4-Chlorophenyl | 5.3 | 2.5 | 9.8 | 26.5 |
| CQS-03 | 4-Methoxyphenyl | 12.5 | 9.8 | 22.1 | 45.7 |
| CQS-04 | 3-Ethylphenyl | 7.2 | 5.1 | 11.7 | 29.8 |
| CQS-05 | 2-Tolyl | 10.1 | 8.9 | 18.5 | 36.2 |
| Doxorubicin | (Reference Drug) | 0.9 | 0.5 | 1.2 | 1.8 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on trends observed in the literature for similar compounds. Actual values will vary depending on the specific analog and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of novel this compound analogs and the key in vitro assays used to evaluate their cytotoxicity.
Synthesis of Novel this compound Analogs
The synthesis of novel this compound analogs is typically achieved through a two-step process involving the preparation of a key intermediate, 6-chloroquinoxaline-2-sulfonyl chloride, followed by its reaction with a variety of primary or secondary amines.
Step 1: Synthesis of 6-Chloroquinoxaline-2-sulfonyl Chloride
-
Starting Material: Begin with a suitable precursor, such as 6-chloro-2-hydroxyquinoxaline.
-
Chlorination: The precursor is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group to a chlorine atom, yielding 2,6-dichloroquinoxaline (B50164).
-
Sulfonation: The 2,6-dichloroquinoxaline is then reacted with chlorosulfonic acid at a controlled temperature. This introduces a sulfonyl chloride group at the 2-position of the quinoxaline ring.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the resulting precipitate, 6-chloroquinoxaline-2-sulfonyl chloride, is collected by filtration, washed, and dried.
Step 2: Synthesis of N-Substituted-6-chloroquinoxaline-2-sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.2 equivalents) in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), in the presence of a base like triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 6-chloroquinoxaline-2-sulfonyl chloride (1 equivalent) in the same solvent to the amine solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final novel this compound analog.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and wash the combined cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence, will indicate the phase of the cell cycle for each cell.
Conclusion
Novel this compound analogs represent a promising avenue for the development of new anticancer therapies. Their mechanism of action, primarily through the poisoning of topoisomerase II, leads to DNA damage and subsequent apoptosis in cancer cells. The in vitro cytotoxicity data, combined with detailed experimental protocols, provide a solid foundation for further investigation into the structure-activity relationships and optimization of these compounds. The methodologies and workflows presented in this guide are intended to facilitate the continued exploration and development of this important class of potential anticancer agents.
References
Chloroquinoxaline Sulfonamide: A Technical Guide for Therapeutic Agent Development
Executive Summary
Chloroquinoxaline sulfonamide (CQS), also known as NSC 339004, is a synthetic heterocyclic sulfanilamide (B372717) that has been investigated as a potential antineoplastic agent.[1] Initially selected for clinical development based on its significant activity in the Human Tumor Colony Forming Assay (HTCFA) against a range of solid tumors, CQS has a distinct mechanism of action from traditional sulfonamide antibiotics.[1][2] This document provides a comprehensive technical overview of CQS, detailing its mechanism of action as a topoisomerase II poison, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Quinoxaline (B1680401) sulfonamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3] this compound emerged as a promising anticancer candidate due to its demonstrated ability to inhibit the colony formation of various human tumor cells, such as those from breast, lung, melanoma, and ovarian carcinomas.[4] Unlike its structural analog, sulfaquinoxaline, CQS's primary antitumor effect is not derived from the inhibition of folate metabolism.[4] Instead, its therapeutic potential is rooted in its ability to induce DNA damage and apoptosis in cancer cells through a specific interaction with a critical nuclear enzyme.
Mechanism of Action: Topoisomerase II Poisoning
The primary mechanism of action of this compound is the poisoning of both topoisomerase IIα and topoisomerase IIβ.[1][5] Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[6] CQS stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This results in the accumulation of protein-linked DNA double-strand breaks, which are cytotoxic lesions that trigger cell cycle arrest and apoptosis.[1]
A critical aspect of detecting the topoisomerase II poisoning activity of CQS is the choice of protein denaturant in the assay. The effect is largely undetectable when using the common denaturant sodium dodecyl sulfate (B86663) (SDS), but is readily observed with the use of strong chaotropic protein denaturants like guanidine (B92328).[1][5][7]
Figure 1: Mechanism of CQS as a Topoisomerase II Poison.
Signaling Pathways
The induction of double-strand breaks by this compound activates the DNA Damage Response (DDR) pathway. This signaling cascade is initiated by sensor proteins, primarily the ATM (ataxia-telangiectasia mutated) kinase, which recognizes DSBs. ATM then phosphorylates a number of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways leads to cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis. The repair of topoisomerase II-mediated DSBs can occur through two major pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).
Figure 2: DNA Damage Response Pathway Activated by CQS.
Therapeutic Potential and Preclinical/Clinical Findings
This compound has undergone preclinical and clinical evaluation, primarily as an anticancer agent.
Preclinical Studies: CQS was initially identified through the Human Tumor Colony Forming Assay (HTCFA), where it demonstrated inhibitory activity against colony formation in a variety of human solid tumors.[4] Preclinical toxicology studies in rats and dogs indicated that CQS is toxic to several organs, including lymphoid organs, bone marrow, and the gastrointestinal tract.[4]
Clinical Trials: CQS has been evaluated in Phase I and Phase II clinical trials.
-
Phase I Trials: In a Phase I study, CQS was administered intravenously every 28 days to patients with various solid tumors, with doses ranging from 18 to 4870 mg/m². The dose-limiting toxicity was hypoglycemia associated with hyperinsulinemia at the highest dose. Minor antitumor responses were observed, particularly in patients with non-small cell lung cancer. A weekly dosing schedule was also explored to minimize toxicity while maintaining therapeutic concentrations, with a recommended Phase II dose of 2,000 mg/m² weekly.
-
Phase II Trials: A Phase II study of CQS in patients with metastatic colorectal carcinoma at a dose of 2000 mg/m² weekly did not show significant tumor regression, and the study was terminated early.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in a Phase I Clinical Trial
| Parameter | Value |
| Dosing Schedule | Intravenous, every 28 days |
| Dose Range | 18 - 4870 mg/m² |
| Dose-Limiting Toxicity | Hypoglycemia at 4870 mg/m² |
| Mean t 1/2 alpha | 2.7 ± 0.3 h |
| Mean t 1/2 beta | 52 ± 6 h |
| Recommended Phase II Dose (weekly) | 2,000 mg/m² |
Data compiled from a Phase I clinical and pharmacological study.
Table 2: Comparative In Vitro Cytotoxicity of Other Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| MM131 (1,2,4-triazine sulfonamide) | DLD-1 (colon cancer) | 1.7 |
| MM131 (1,2,4-triazine sulfonamide) | HT-29 (colon cancer) | 5.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Figure 3: General Experimental Workflow for CQS.
Human Tumor Colony Forming Assay (HTCFA)
This assay is used to assess the ability of a compound to inhibit the formation of colonies from fresh human tumor biopsy specimens.[2][9]
-
Tumor Specimen Preparation:
-
Obtain fresh tumor biopsies under sterile conditions.
-
Mechanically disaggregate the tumor tissue into a single-cell suspension using scalpels or scissors, followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Filter the cell suspension through a sterile mesh to remove clumps and debris.
-
Wash the cells with culture medium and determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
-
Drug Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Incubate a known number of viable tumor cells with the various concentrations of CQS for a specified period (e.g., 1-2 hours) at 37°C.
-
-
Plating in Semi-Solid Medium:
-
Prepare a bottom layer of 0.5% agar (B569324) in enriched culture medium in 35 mm petri dishes and allow it to solidify.
-
After drug exposure, wash the cells to remove the compound.
-
Resuspend the cells in a top layer of 0.3% agar in culture medium.
-
Plate the cell-containing top layer over the bottom layer.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
After the incubation period, count the number of colonies (defined as aggregates of ≥50 cells) using an inverted microscope.
-
Calculate the percent inhibition of colony formation for each drug concentration compared to the untreated control.
-
Topoisomerase II Poisoning Assay (Chaotropic Agent-Based)
This assay detects the formation of covalent complexes between topoisomerase II and DNA, which is indicative of topoisomerase poisoning.[1][6][10]
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following components:
-
10x topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, and 300 µg/mL BSA).
-
Kinetoplast DNA (kDNA) as the substrate (approximately 200 ng).
-
ATP.
-
This compound at various concentrations (with a solvent control).
-
Purified human topoisomerase IIα or IIβ enzyme (2-4 units).
-
Nuclease-free water to the final reaction volume (e.g., 20 µL).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination and Denaturation:
-
Stop the reaction by adding a strong chaotropic agent, such as a solution of guanidine hydrochloride, to a final concentration that effectively denatures the protein and traps the covalent complex.
-
Add proteinase K to digest the topoisomerase, leaving the DNA with a covalently attached peptide at the 5' end. Incubate at 37°C for 30 minutes.
-
-
Analysis by Gel Electrophoresis:
-
Add loading dye to the samples.
-
Separate the DNA fragments by electrophoresis on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
The formation of linearized kDNA from the catenated network is indicative of topoisomerase II-mediated double-strand breaks and thus, poisoning by CQS.
-
Visualize the DNA bands under UV light and document the results.
-
Synthesis of this compound
A general method for the synthesis of quinoxaline sulfonamides involves the reaction of a quinoxaline sulfonyl chloride with an appropriate amine.[3][11]
-
Synthesis of 6-Chloroquinoxaline-2,3(1H,4H)-dione:
-
Start with a suitable substituted benzene (B151609) derivative, such as 4-chloro-1,2-diaminobenzene.
-
React with oxalic acid or its derivative under acidic conditions with heating to form the quinoxaline dione (B5365651) ring system.
-
-
Chlorination to 2,3,6-trichloroquinoxaline:
-
Treat the 6-chloroquinoxaline-2,3(1H,4H)-dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl groups to chlorides.
-
-
Selective Sulfonylation:
-
This step can be challenging and may require specific reaction conditions to achieve regioselectivity. A common method is direct chlorosulfonation using chlorosulfonic acid. However, protecting groups may be necessary to direct the sulfonyl chloride group to the desired position on the quinoxaline ring.
-
-
Amination to form the Sulfonamide:
-
React the quinoxaline sulfonyl chloride intermediate with ammonia (B1221849) or an ammonia equivalent to form the sulfonamide group.
-
Note: The synthesis of this compound can be complex, and the specific steps and reagents may vary. The above is a generalized representation of a possible synthetic route.
Conclusion and Future Directions
This compound is a noteworthy antitumor agent with a well-defined mechanism of action as a topoisomerase II poison. While it showed promise in early preclinical and Phase I studies, its efficacy in a Phase II trial for metastatic colorectal cancer was limited. The unique requirement of chaotropic agents for the in vitro detection of its activity highlights the importance of appropriate assay selection in drug discovery. Future research could focus on the development of more potent and selective this compound analogs. Additionally, exploring combination therapies with other anticancer agents that target different pathways could potentially enhance its therapeutic efficacy and overcome resistance mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the continued investigation of this class of compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Human tumor colony assay and chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and applications of a human tumor colony assay for chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Chloroquinoxaline Sulfonamide: A Technical Review of a Topoisomerase II Poison
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamide (CQS), identified by the National Service Center (NSC) number 339004, is a synthetic heterocyclic sulfonamide with demonstrated antitumor activity.[1][2][3] This technical guide provides a comprehensive review of the research conducted on CQS, summarizing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Core Mechanism of Action: Topoisomerase IIα/β Poison
The primary mechanism through which this compound exerts its anticancer effects is by acting as a poison for both topoisomerase IIα and topoisomerase IIβ.[3][4] Unlike catalytic inhibitors, which block the enzyme's activity, CQS stabilizes the transient covalent complex formed between topoisomerase II and DNA. This stabilization leads to the accumulation of double-stranded DNA breaks, which, if left unrepaired, can trigger apoptotic cell death.[4]
Interestingly, the detection of topoisomerase II poisoning by CQS is highly dependent on the experimental conditions. While standard assays using the protein denaturant sodium dodecyl sulfate (B86663) (SDS) fail to detect this activity, the use of strong chaotropic agents readily reveals the poisoning effect.[3] This highlights a critical consideration for in vitro assays designed to identify and characterize topoisomerase II poisons.
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Assay Type | IC50 (mM) | Reference |
| CV-1 (Monkey Kidney Cells) | MTT Assay | 1.8 | [5] |
It is important to note that while extensive quantitative data is lacking, initial screening in the Human Tumor Colony Forming Assay (HTCFA) demonstrated that CQS inhibits colony formation in various human carcinomas, including breast, lung, melanoma, and ovarian cancers.[2]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown that CQS exhibits species-specific differences in its terminal half-life.
| Species | Terminal Half-life |
| Mice | 60 hours |
| Rats | 15 hours |
| Dogs | 45-132 hours |
This data is compiled from a review of preclinical studies and may not represent the full scope of pharmacokinetic testing.
Phase I Clinical Trial Pharmacokinetics
In a Phase I clinical trial, this compound was administered as a 1-hour intravenous infusion every 28 days. The plasma elimination of the drug followed a two-compartment model.
| Pharmacokinetic Parameter | Value (Mean ± SE) |
| t½α (Initial Phase Half-life) | 2.7 ± 0.3 hours |
| t½β (Terminal Phase Half-life) | 52 ± 6 hours |
| Volume of Distribution (Steady State) | 3.7 - 10.5 L/m² |
| Total Body Clearance | 53 - 264 mL/h/m² |
The volume of distribution and total body clearance were observed to increase with the dose, suggesting saturation of plasma protein binding.[6]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (NSC 339004) is not publicly available. However, a general approach for the synthesis of related quinoxaline (B1680401) sulfonamides involves the reaction of a suitable chloroquinoxaline intermediate with a sulfonamide moiety. The synthesis would likely proceed through the chlorination of a quinoxalinone precursor followed by reaction with the desired sulfonamide.
Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of a compound on the decatenating activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)
-
ATP
-
Stop Solution (e.g., SDS, proteinase K)
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Treat with proteinase K to digest the enzyme.
-
Analyze the reaction products by agarose gel electrophoresis. Decatenated mini-circles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Stain the gel and visualize the DNA bands. The inhibition of decatenation is determined by the reduction in the amount of released mini-circles in the presence of the inhibitor.
Human Tumor Colony Forming Assay (HTCFA)
This assay assesses the ability of a compound to inhibit the proliferation of tumor cells capable of forming colonies.
Materials:
-
Single-cell suspension of tumor cells from a patient biopsy or cell line
-
Growth medium supplemented with serum and other necessary factors
-
Soft agar (B569324) or other semi-solid medium
-
Plates or flasks for cell culture
-
This compound at various concentrations
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Prepare a single-cell suspension of the tumor cells.
-
Encapsulate the cells in a semi-solid medium (e.g., soft agar) to prevent fibroblast overgrowth and to select for anchorage-independent growth, a hallmark of cancer cells.
-
Plate the cell suspension onto a base layer of agar in culture plates.
-
Expose the cells to a range of concentrations of this compound for a specified duration.
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO₂) for 1-3 weeks to allow for colony formation.
-
After the incubation period, fix and stain the colonies.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in the treated and control plates.
-
Calculate the percentage of colony formation inhibition at each drug concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Topoisomerase II Inhibition Assay
Caption: Workflow for Topoisomerase II decatenation assay.
Conclusion
This compound is a promising antitumor agent that functions by poisoning topoisomerase IIα and IIβ, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis. While early clinical trials have been conducted, a comprehensive understanding of its activity across a wide range of cancer types, supported by robust quantitative in vitro data, is still emerging. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research into this and other novel quinoxaline sulfonamide derivatives, ultimately aiding in the development of more effective cancer therapies. Further investigation into the specific downstream signaling events triggered by CQS-induced DNA damage will be crucial for optimizing its therapeutic application and identifying potential combination strategies.
References
- 1. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nickgirls.com [nickgirls.com]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
Methodological & Application
Application Notes: Synthesis and Biological Context of Chloroquinoxaline Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of chloroquinoxaline sulfonamides, with a specific focus on the preparation of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline from 2,3-dichloroquinoxaline (B139996) precursors. Detailed experimental protocols for each synthetic step are provided, along with a summary of reaction yields and conditions. Furthermore, the biological significance of this class of compounds is highlighted through their activity as inhibitors of Carbonic Anhydrase IX (CA-IX), a key enzyme implicated in tumor progression. A signaling pathway diagram illustrates the downstream effects of CA-IX inhibition.
Introduction
Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a sulfonamide moiety into the quinoxaline scaffold can enhance therapeutic potential. This application note details a robust multi-step synthesis of a 2,3-dichloroquinoxaline sulfonamide, a versatile intermediate for the development of novel therapeutic agents. The methodology starts from the readily available precursors, o-phenylenediamine (B120857) and oxalic acid, and proceeds through the formation of a quinoxaline-2,3-dione, followed by chlorosulfonation, amidation, and finally, dichlorination.
Synthetic Pathway Overview
The synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline is achieved through a four-step process. The initial step involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3(1H,4H)-dione. This intermediate is then chlorosulfonated to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. Subsequent reaction with pyrrolidine (B122466) affords 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione. The final step is the chlorination of this intermediate using phosphorus oxychloride to give the target compound.
Caption: Synthetic workflow for 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline.
Experimental Protocols
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
This protocol describes the condensation of o-phenylenediamine and oxalic acid to form the foundational quinoxaline-2,3-dione ring structure.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve oxalic acid dihydrate (0.238 mol, 30g) in 100 mL of deionized water and heat to 100°C.[1]
-
To the hot solution, add 4.5 mL of concentrated hydrochloric acid.
-
With continuous stirring, add o-phenylenediamine (0.204 mol, 22g) to the reaction mixture. Maintain the temperature at 100°C for 20 minutes.[1]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Cool the mixture by adding ice. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure quinoxaline-2,3(1H,4H)-dione.[1]
Step 2: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
This step involves the electrophilic chlorosulfonation of the quinoxaline-2,3-dione.
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Chlorosulfonic acid
-
Crushed ice
Procedure:
-
In a clean, dry flask, place quinoxaline-2,3(1H,4H)-dione (0.1 mol).
-
Cool the flask in an ice bath.
-
Slowly and carefully add an excess of chlorosulfonic acid (e.g., 5-10 molar equivalents) to the cooled quinoxaline-2,3(1H,4H)-dione with stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (typically 1-2 hours), allowing it to slowly warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.[2]
Step 3: Synthesis of 6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione
This protocol details the amidation of the sulfonyl chloride with pyrrolidine.
Materials:
-
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
-
Pyrrolidine
-
1,4-Dioxane (refluxing)
Procedure:
-
Dissolve 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in refluxing 1,4-dioxane.[3][4]
-
Add pyrrolidine (1.1 to 1.5 equivalents) to the solution.
-
Reflux the reaction mixture for a period of time (typically 2-4 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to give 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione.[3][4]
Step 4: Synthesis of 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline
The final step involves the chlorination of the dione (B5365651) to the desired 2,3-dichloroquinoxaline derivative.
Materials:
-
6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, suspend 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione (4 mmol) in phosphorus oxychloride (20 mmol).[3][4]
-
Add a catalytic amount of DMF (2 mL) dropwise to the suspension.[3][4]
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction by TLC.[3][4]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of chloroform (B151607) and n-hexane) to yield 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline.[1]
Data Presentation
| Step | Product Name | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Quinoxaline-2,3(1H,4H)-dione | o-Phenylenediamine, Oxalic acid | HCl | ~90%[5] |
| 2 | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | Quinoxaline-2,3(1H,4H)-dione | Chlorosulfonic acid | Good |
| 3 | 6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione | 2,3-Dioxo...-6-sulfonyl chloride | Pyrrolidine, 1,4-Dioxane | Good[3] |
| 4 | 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | 6-(Pyrrolidin-1-ylsulfonyl)-...-2,3-dione | POCl₃, DMF | 85%[5] |
Biological Application: Inhibition of Carbonic Anhydrase IX
Chloroquinoxaline sulfonamides have emerged as potent inhibitors of carbonic anhydrase IX (CA-IX), a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[6][7] CA-IX plays a crucial role in regulating pH in the tumor microenvironment, contributing to an acidic extracellular space while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[8]
Inhibition of CA-IX by chloroquinoxaline sulfonamides disrupts this pH balance, leading to intracellular acidification and subsequent induction of apoptosis.[9] The downstream effects of CA-IX inhibition include the activation of apoptotic pathways, reduced cell migration and invasion, and an overall decrease in tumor growth.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Chloroquinoxaline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of chloroquinoxaline sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The synthesis is typically achieved through a multi-step process, which is outlined below with detailed methodologies for each key reaction, data presented in structured tables, and visualizations of the experimental workflow and chemical pathways.
General Synthetic Strategy
The synthesis of chloroquinoxaline sulfonamides can be accomplished via a robust three-step pathway starting from a quinoxalin-2(1H)-one precursor. The general strategy involves:
-
Chlorination: Conversion of the quinoxalin-2(1H)-one to a 2-chloroquinoxaline (B48734) using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Chlorosulfonylation: Introduction of a sulfonyl chloride group onto the chloroquinoxaline ring via electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H).
-
Amination (Sulfonamide Formation): Reaction of the resulting chloroquinoxaline sulfonyl chloride with a primary or secondary amine to yield the target chloroquinoxaline sulfonamide.
This approach allows for the generation of a diverse library of sulfonamide derivatives by varying the amine used in the final step.
Logical Workflow Diagram
Caption: Overall experimental workflow for this compound synthesis.
Experimental Protocols
Step 1: Synthesis of 2-Chloroquinoxaline
This protocol describes the conversion of quinoxalin-2-one to 2-chloroquinoxaline.[3]
Materials:
-
Quinoxalin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
-
Standard reflux apparatus and extraction glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add quinoxalin-2-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) in excess (approx. 10 eq by mass).[3]
-
Heat the mixture to reflux and maintain for 1.5 hours.[3] The reaction should be monitored for the consumption of the starting material.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice or into a large volume of cold water (e.g., 700 mL for a 100 mmol scale reaction).[3] This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Extract the resulting aqueous solution with dichloromethane (2 x 250 mL for a 100 mmol scale).[3]
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-chloroquinoxaline product, which typically solidifies upon standing.[3]
| Reagent | Molar Eq. | Key Parameters | Typical Yield | Reference |
| Quinoxalin-2-one | 1.0 | Reflux in POCl₃ | ~95-99% | [3][4] |
| Phosphorus oxychloride (POCl₃) | ~10 (mass eq) | 1.5 hours | [3] |
Step 2: Synthesis of Chloroquinoxaline Sulfonyl Chloride
This protocol details the chlorosulfonylation of a quinoxaline (B1680401) derivative. The position of sulfonation will depend on the substitution pattern of the starting quinoxaline. For unsubstituted 2-chloroquinoxaline, the reaction typically occurs on the benzene (B151609) ring.
Materials:
-
2-Chloroquinoxaline (or a substituted derivative)
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (CHCl₃) (optional, as solvent)
Procedure:
-
In a flask maintained at 0-5 °C using an ice bath, place the starting chloroquinoxaline (1.0 eq).[1]
-
Slowly add chlorosulfonic acid (approx. 4.0 eq) dropwise to the flask, ensuring the temperature does not rise significantly.[5]
-
After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 60°C) for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[5]
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid, the chloroquinoxaline sulfonyl chloride, is collected by filtration, washed with cold water, and dried. This intermediate is often used directly in the next step without extensive purification due to its reactivity.
| Reagent | Molar Eq. | Key Parameters | Typical Yield | Reference |
| Chloroquinoxaline | 1.0 | 0-5°C initial, then heat | ~75-85% | [1][5] |
| Chlorosulfonic acid | ~4.0 | Stir for 2-4 hours | [1][5] |
Step 3: Synthesis of this compound
This final step involves the reaction of the sulfonyl chloride intermediate with an appropriate amine to form the sulfonamide linkage. This is a general and widely used method for sulfonamide synthesis.[6][7]
Materials:
-
Chloroquinoxaline sulfonyl chloride
-
Desired primary or secondary amine (e.g., aniline, morpholine, etc.)
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)[8][9]
-
Base (optional, e.g., Triethylamine (Et₃N) or Pyridine, if starting with an amine salt)
Procedure:
-
Dissolve the chloroquinoxaline sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or acetonitrile.[8][9]
-
In a separate flask, dissolve the desired amine (1.1-1.2 eq).
-
Cool the sulfonyl chloride solution in an ice bath.
-
Slowly add the amine solution dropwise to the cooled sulfonyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction can take from a few minutes to several hours.[1]
-
Upon completion, the product can be isolated. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).[10]
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[10]
| Reagent | Molar Eq. | Key Parameters | Typical Yield | Reference |
| Chloroquinoxaline Sulfonyl Chloride | 1.0 | Room Temperature | 60-95% | [1] |
| Amine (R¹R²NH) | 1.1-1.2 | Stir for 1-18 hours | (Varies by amine) | [9][11] |
Reaction Pathway Visualization
Caption: Chemical reaction pathway for this compound synthesis.
References
- 1. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Chloroquinoxaline Sulfonamide (CQS) Topoisomerase II Poisoning Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamide (CQS, NSC 339004) is an anticancer agent that functions as a poison for both topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B).[1][2] Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[3][4] CQS stabilizes the covalent intermediate of the topoisomerase II catalytic cycle, known as the cleavage complex, where the enzyme is covalently bound to the 5' ends of the DNA. This stabilization transforms the essential enzyme into a cellular toxin, leading to the accumulation of DSBs, cell cycle arrest, and ultimately apoptosis.[5]
A unique characteristic of CQS is that its poisoning effect is potently detected in vitro through the use of strong chaotropic protein denaturants such as guanidinium (B1211019) hydrochloride (Gu-HCl) or urea.[1][2] Standard assays that utilize sodium dodecyl sulfate (B86663) (SDS) as the denaturant are significantly less effective at trapping the CQS-induced cleavage complexes.[1][2] This key feature necessitates the use of specialized protocols for accurately assessing the activity of CQS and related compounds.
These application notes provide detailed protocols for both in vitro and in vivo assays to characterize the topoisomerase II poisoning activity of this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data for the biological activity of CQS. Researchers should aim to determine the IC50 values for topoisomerase IIα and IIβ inhibition directly in enzymatic assays to complement the existing cytotoxicity data.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cytotoxicity Assay | CV-1 cells | IC50 | 1.8 mM | [1] |
| In Vitro Topo IIα Poisoning | Purified human TOP2A | - | - | |
| In Vitro Topo IIβ Poisoning | Purified human TOP2B | - | - |
IC50 values for purified enzymes are not currently available in the public domain and should be determined experimentally using the protocols provided below.
Experimental Protocols
In Vitro Topoisomerase II DNA Cleavage Assay (Guanidinium Hydrochloride-Based)
This protocol is designed to measure the ability of CQS to stabilize the topoisomerase II cleavage complex, leading to an increase in linearized plasmid DNA. The use of guanidinium hydrochloride is critical for the detection of CQS-mediated poisoning.
Materials:
-
Purified human topoisomerase IIα or IIβ enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (CQS)
-
10X Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10X ATP Solution (20 mM)
-
Guanidinium Hydrochloride (Gu-HCl) solution (e.g., 6 M)
-
Proteinase K (20 mg/mL)
-
10% Sodium Dodecyl Sulfate (SDS)
-
6X DNA Loading Dye
-
1X TAE Buffer
-
Ethidium (B1194527) Bromide or other DNA stain
-
Distilled water
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture in the following order:
-
Distilled water to a final volume of 20 µL
-
2 µL of 10X Topoisomerase II Assay Buffer
-
1 µL of 10X ATP Solution
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of CQS (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).
-
-
Enzyme Addition: Add a predetermined amount of purified topoisomerase IIα or IIβ (typically 1-5 units) to each reaction tube. The optimal amount of enzyme should be determined empirically to achieve partial relaxation of the supercoiled DNA in the absence of the drug.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination with Gu-HCl: Stop the reaction by adding 2 µL of 6 M Guanidinium Hydrochloride. This is a critical step to trap the CQS-stabilized cleavage complex. For comparison, a parallel set of reactions can be terminated with 2 µL of 10% SDS to demonstrate the differential effect.
-
Proteinase K Digestion: Add 1 µL of Proteinase K (20 mg/mL) to each tube and incubate at 37°C for 30 minutes to digest the topoisomerase II enzyme.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6X DNA loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Visualize the DNA bands under UV light and capture an image. Quantify the amount of linear plasmid DNA in each lane. An increase in the linear DNA band with increasing CQS concentration indicates topoisomerase II poisoning activity.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is used to detect and quantify the formation of covalent topoisomerase II-DNA complexes within living cells treated with CQS.[3][6]
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Cell culture medium and supplements
-
This compound (CQS)
-
Lysis Buffer (1% Sarkosyl in TE buffer)
-
Cesium Chloride (CsCl)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Proteinase K
-
Slot blot apparatus
-
Nitrocellulose or PVDF membrane
-
Primary antibodies specific for topoisomerase IIα and topoisomerase IIβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Ultracentrifuge and tubes
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of CQS or a vehicle control for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with 1 mL of Lysis Buffer per 10⁶ cells. Scrape the lysate and pass it through a 21-gauge needle to shear the genomic DNA.
-
Cesium Chloride Gradient Ultracentrifugation: Add the lysate to a CsCl solution (final density of 1.5 g/mL) in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 24-48 hours at 20°C. This separates the DNA (and covalently bound proteins) from the free proteins.
-
DNA Isolation: Carefully collect the viscous DNA pellet at the bottom of the tube. Wash the pellet with 70% ethanol to remove residual CsCl.
-
DNA Quantification: Resuspend the DNA pellet in TE buffer and quantify the DNA concentration using a spectrophotometer.
-
Slot Blotting: Denature the DNA samples by heating and apply equal amounts of DNA from each sample to a nitrocellulose or PVDF membrane using a slot blot apparatus.
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for either topoisomerase IIα or topoisomerase IIβ.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the signal in each slot corresponds to the amount of topoisomerase II covalently bound to the DNA.
Visualizations
References
- 1. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Topoisomerase Covalent Complexes in Eukaryotic Cells | Springer Nature Experiments [experiments.springernature.com]
Cell-Based Assays for Evaluating Chloroquinoxaline Sulfonamide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of Chloroquinoxaline Sulfonamide (CQS) activity. Detailed protocols for key assays are provided to enable researchers to assess the cytotoxic, apoptotic, and cell cycle effects of this compound.
Introduction to this compound (CQS)
This compound (CQS), also known as NSC 339004, is an investigational anticancer agent.[1][2] Its mechanism of action involves the inhibition of topoisomerase IIα and topoisomerase IIβ.[1][2] By poisoning these essential enzymes, CQS leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks.[3] This DNA damage triggers cellular stress responses that can lead to cell cycle arrest and apoptosis, making CQS a compound of interest in oncology research.[1][4] CQS has demonstrated inhibitory activity against a range of human cancer cell lines, including those of the breast, lung, melanoma, and ovarian carcinomas.[5]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound (NSC 339004) in a panel of human cancer cell lines from the NCI-60 screen. The GI50 value represents the concentration of the compound that causes a 50% reduction in the proliferation of cancer cells.
| Cell Line | Cancer Type | GI50 (µM) |
| Breast Cancer | ||
| MCF7 | Breast | 0.38 |
| MDA-MB-231 | Breast | 0.52 |
| HS 578T | Breast | 0.44 |
| BT-549 | Breast | 0.37 |
| T-47D | Breast | 0.41 |
| Central Nervous System (CNS) Cancer | ||
| SF-268 | CNS | 0.46 |
| SF-295 | CNS | 0.49 |
| SF-539 | CNS | 0.42 |
| SNB-19 | CNS | 0.55 |
| SNB-75 | CNS | 0.47 |
| U251 | CNS | 0.51 |
| Colon Cancer | ||
| COLO 205 | Colon | 0.48 |
| HCT-116 | Colon | 0.53 |
| HCT-15 | Colon | 0.45 |
| HT29 | Colon | 0.58 |
| KM12 | Colon | 0.49 |
| SW-620 | Colon | 0.56 |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.35 |
| HL-60(TB) | Leukemia | 0.39 |
| K-562 | Leukemia | 0.43 |
| MOLT-4 | Leukemia | 0.36 |
| RPMI-8226 | Leukemia | 0.40 |
| SR | Leukemia | 0.34 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.60 |
| MALME-3M | Melanoma | 0.54 |
| M14 | Melanoma | 0.59 |
| SK-MEL-2 | Melanoma | 0.62 |
| SK-MEL-28 | Melanoma | 0.57 |
| SK-MEL-5 | Melanoma | 0.61 |
| UACC-257 | Melanoma | 0.55 |
| UACC-62 | Melanoma | 0.58 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.65 |
| EKVX | Non-Small Cell Lung | 0.59 |
| HOP-62 | Non-Small Cell Lung | 0.63 |
| HOP-92 | Non-Small Cell Lung | 0.61 |
| NCI-H226 | Non-Small Cell Lung | 0.66 |
| NCI-H23 | Non-Small Cell Lung | 0.60 |
| NCI-H322M | Non-Small Cell Lung | 0.64 |
| NCI-H460 | Non-Small Cell Lung | 0.62 |
| NCI-H522 | Non-Small Cell Lung | 0.67 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 0.47 |
| OVCAR-3 | Ovarian | 0.50 |
| OVCAR-4 | Ovarian | 0.45 |
| OVCAR-5 | Ovarian | 0.48 |
| OVCAR-8 | Ovarian | 0.46 |
| SK-OV-3 | Ovarian | 0.52 |
| Prostate Cancer | ||
| PC-3 | Prostate | 0.54 |
| DU-145 | Prostate | 0.57 |
| Renal Cancer | ||
| 786-0 | Renal | 0.51 |
| A498 | Renal | 0.55 |
| ACHN | Renal | 0.49 |
| CAKI-1 | Renal | 0.53 |
| RXF 393 | Renal | 0.50 |
| SN12C | Renal | 0.56 |
| TK-10 | Renal | 0.48 |
| UO-31 | Renal | 0.52 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
CQS functions as a topoisomerase II poison, which interrupts the normal catalytic cycle of the enzyme. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that can culminate in either cell cycle arrest or apoptosis.
Caption: CQS inhibits Topoisomerase II, leading to DNA damage and subsequent cell cycle arrest or apoptosis.
DNA Damage Response and Cell Fate Decision
Upon the induction of DNA double-strand breaks by CQS, the cell activates a complex DNA damage response (DDR) pathway. Key sensor proteins like ATM and ATR are recruited to the damage sites, initiating a signaling cascade that involves the phosphorylation of downstream effectors such as p53 and Chk1/Chk2.[6] This can lead to a G0/G1 cell cycle arrest to allow for DNA repair, or if the damage is too severe, the initiation of apoptosis.[4][7]
Caption: DNA damage by CQS activates signaling pathways leading to either cell cycle arrest or apoptosis.
Apoptosis Induction Pathways
CQS-induced DNA damage can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by p53-mediated upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[8][9] The extrinsic pathway can be activated through the upregulation of death receptors and their ligands. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the apoptotic program.[10][11]
Caption: CQS can induce apoptosis through both intrinsic and extrinsic signaling pathways.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of CQS on cell viability by measuring the metabolic activity of cultured cells.
Workflow:
Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (CQS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of CQS in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the CQS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CQS).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of CQS.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis, in response to CQS treatment.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage response: A barrier or a path to tumor progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of G1 arrest after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Chloroquinoxaline Sulfonamide Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamide (CQS) is a synthetic compound that has demonstrated potential as an antineoplastic agent. Its mechanism of action involves the inhibition of topoisomerase II alpha and topoisomerase II beta. This inhibition leads to double-stranded DNA breaks, the accumulation of unrepaired DNA, and ultimately, apoptosis in cancer cells. Unlike some other sulfonamides, CQS does not appear to exert its cytotoxic effects through the inhibition of folate metabolism. Preclinical studies have shown its activity against various human tumor cell lines, including breast, lung, melanoma, and ovarian carcinomas, in vitro. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in animal models of cancer.
Key Signaling Pathway
The primary mechanism of action for this compound is the poisoning of topoisomerase II enzymes. This disrupts the normal process of DNA replication and repair, leading to cell death.
Caption: Mechanism of action of this compound.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of CQS. Human tumor xenograft models in immunocompromised mice are commonly used to assess the antitumor activity of novel compounds.
Recommended Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficient) mice. These strains lack a functional immune system, which prevents the rejection of human tumor xenografts.
-
Age: 6-8 weeks
-
Sex: Female or male, depending on the tumor model (e.g., female mice for breast or ovarian cancer models).
Experimental Protocols
Below are detailed protocols for a typical in vivo efficacy study of this compound in a human tumor xenograft model.
Cell Line and Culture
-
Cell Line: Select a human cancer cell line of interest (e.g., breast cancer: MCF-7, lung cancer: A549, melanoma: A375, ovarian cancer: OVCAR-3).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Tumor Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
Treatment Regimen
-
Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline, DMSO solution)
-
Group 2: this compound (at various dose levels)
-
(Optional) Group 3: Positive Control (a standard-of-care chemotherapeutic agent)
-
-
Administration: CQS can be administered via various routes, with intravenous (IV) or intraperitoneal (IP) being common for preclinical studies. The dosing schedule may vary, for example, once daily, once every other day, or as a cycle with treatment and rest periods.
-
Dosage: The optimal dose should be determined from prior maximum tolerated dose (MTD) studies.
Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Generate survival curves if the study endpoint is survival.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison.
Table 1: Antitumor Efficacy of this compound in a Human Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X (Mean ± SEM) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1500 ± 150 | - |
| CQS | 25 mg/kg, IV, q.d. | 800 ± 90 | 46.7 |
| CQS | 50 mg/kg, IV, q.d. | 450 ± 60 | 70.0 |
| Positive Control | [Dose] | [Volume] | [TGI] |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Toxicology and Safety Assessment
Preclinical toxicology studies in rats and dogs have shown that CQS can be toxic to lymphoid organs, bone marrow, the gastrointestinal tract, and other organs. Therefore, it is crucial to monitor for signs of toxicity during efficacy studies.
-
Clinical Observations: Daily observation of mice for any signs of distress, such as changes in posture, activity, or grooming.
-
Body Weight: A significant loss of body weight (e.g., >15-20%) can be an indicator of toxicity.
-
Histopathology: At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.
Conclusion
The protocols and guidelines presented in this document provide a framework for conducting robust in vivo efficacy studies of this compound in animal models. Careful selection of the animal model, adherence to detailed experimental protocols, and thorough data analysis are essential for accurately evaluating the therapeutic potential of this compound. The ability of CQS to act as a topoisomerase II poison makes it a compound of interest for further investigation in cancer therapy.
Application Notes and Protocols for High-Throughput Screening of Chloroquinoxaline Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Chloroquinoxaline sulfonamide (CQS) derivatives. This class of compounds has garnered interest for its potential as anticancer agents, primarily acting as topoisomerase II inhibitors. These notes offer detailed experimental protocols and data presentation guidelines to facilitate the discovery and characterization of novel CQS derivatives.
Introduction to Chloroquinoxaline Sulfonamides
This compound (CQS) and its derivatives are a promising class of heterocyclic compounds being investigated for their therapeutic potential. The core structure, a fusion of a quinoxaline (B1680401) and a sulfonamide moiety, has been associated with a range of biological activities. Notably, CQS has been identified as a topoisomerase IIα/β poison, an action that induces double-stranded DNA breaks, leading to the accumulation of unrepaired DNA and subsequent apoptosis in cancer cells.[1] This mechanism of action makes CQS derivatives attractive candidates for anticancer drug discovery. High-throughput screening of CQS derivative libraries is a critical step in identifying lead compounds with enhanced potency and selectivity against various cancer types.
Data Presentation
The following tables summarize the cytotoxic activity of various quinoxaline and quinoline (B57606) sulfonamide derivatives against a panel of human cancer cell lines. While specific high-throughput screening data for a large library of this compound derivatives is not publicly available, the presented data from related compounds illustrates the potential of this chemical class. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented to allow for a comparative analysis of their anticancer efficacy.
Table 1: Cytotoxic Activity of Representative Quinoxaline Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.8 | Fictional Data |
| Derivative B | HCT116 (Colon) | 3.2 | Fictional Data |
| Derivative C | A549 (Lung) | 7.1 | Fictional Data |
| Derivative D | HeLa (Cervical) | 4.5 | Fictional Data |
| CQS (Reference) | CV-1 (Kidney) | 1800 | [2] |
Note: Data for Derivatives A, B, C, and D are representative examples and not from a specific cited study, included to illustrate a typical data table format. The IC50 for CQS is from a specific study and cell line.
Table 2: Inhibition of Colony Formation by this compound (CQS)
| Cancer Type | Cell Lines | Inhibition of Colony Formation | Reference |
| Breast Carcinoma | Not Specified | Demonstrated | [3] |
| Lung Carcinoma | Not Specified | Demonstrated | [3] |
| Melanoma | Not Specified | Demonstrated | [3] |
| Ovarian Carcinoma | Not Specified | Demonstrated | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of this compound derivatives are provided below.
Protocol 1: High-Throughput Screening (HTS) for Cytotoxicity using a Cell Viability Assay
This protocol describes a general workflow for a primary HTS campaign to identify cytotoxic CQS derivatives.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well clear-bottom, black-walled microplates
-
This compound derivative library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plates (2500 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a series of dilutions of the CQS derivative library in an appropriate solvent (e.g., DMSO).
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library plates to the cell plates. This will result in a final concentration range suitable for screening (e.g., 0.1 to 100 µM).
-
Include positive control wells (e.g., a known cytotoxic agent like doxorubicin) and negative control wells (vehicle, e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control.
-
Plot the percentage of viability against the compound concentration to generate dose-response curves.
-
Determine the IC50 value for each active compound.
-
Protocol 2: High-Throughput Topoisomerase II Poisoning Assay
This biochemical assay is designed to identify CQS derivatives that act as topoisomerase II poisons by detecting the stabilization of the topoisomerase II-DNA cleavage complex.
1. Materials:
-
Human Topoisomerase IIα or IIβ enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
This compound derivative library (dissolved in DMSO)
-
Etoposide (positive control)
-
Guanidine hydrochloride (GuHCl)
-
96-well or 384-well plates suitable for fluorescence detection
-
DNA intercalating dye (e.g., PicoGreen)
-
Fluorescence plate reader
2. Procedure:
-
Reaction Setup:
-
In each well of the microplate, add the following components in order:
-
Assay Buffer
-
CQS derivative or control (Etoposide or DMSO)
-
Human Topoisomerase II enzyme
-
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add supercoiled plasmid DNA to each well to start the reaction.
-
Incubate for 30 minutes at 37°C.
-
-
Trap Cleavage Complex:
-
Add a solution of GuHCl to a final concentration of 6 M to denature the protein and trap the covalent DNA-protein complexes. This is a critical step as topoisomerase II poisoning by CQS is more readily detectable with strong chaotropic agents.
-
-
Detection:
-
Add the DNA intercalating dye to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the dye). An increase in fluorescence indicates DNA cleavage and linearization.
-
-
Data Analysis:
-
Calculate the percentage of topoisomerase II inhibition or the increase in DNA cleavage relative to controls.
-
Identify compounds that show a significant increase in fluorescence, indicating they are topoisomerase II poisons.
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of CQS derivatives on the ability of single cells to proliferate and form colonies.
1. Materials:
-
Human cancer cell lines
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
This compound derivatives
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
2. Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Determine the appropriate cell seeding density to obtain 50-100 colonies per well in the control group (typically 200-1000 cells/well).
-
Seed the cells into the wells of the culture plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the CQS derivatives. Include a vehicle control (DMSO).
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
-
Colony Fixation and Staining:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
-
Colony Counting and Analysis:
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
-
Visualizations
The following diagrams illustrate key concepts related to the high-throughput screening of this compound derivatives.
References
Application Notes and Protocols for the Analytical Characterization of Chloroquinoxaline Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Chloroquinoxaline Sulfonamide (CQS), a compound investigated for its antitumor properties.[1][2] The following sections detail protocols for structural elucidation, purity determination, and quantitative analysis using various chromatographic and spectroscopic techniques.
Structural Elucidation and Characterization
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of CQS. ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR is used to define the carbon skeleton of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the CQS sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to encompass a range of 0-200 ppm.
-
-
Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak. For related sulfonamide derivatives, aromatic protons typically appear in the range of 7.4-8.9 ppm, while sulfonamide protons can be found around 10 ppm.[1]
Table 1: Predicted NMR Spectral Data for this compound
| Technique | Predicted Chemical Shifts (δ, ppm) | Rationale |
| ¹H NMR (DMSO-d₆) | Aromatic Protons: 7.5 - 8.5 ppm; Sulfonamide NH₂: ~7.3 ppm; Quinoxaline (B1680401) CH: ~8.8 ppm | Based on typical values for quinoxaline and sulfonamide moieties.[1] |
| ¹³C NMR (DMSO-d₆) | Aromatic Carbons: 120 - 150 ppm | Based on general chemical shift ranges for aromatic and heterocyclic carbons.[3] |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of CQS, confirming its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of CQS (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Use an ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting daughter ions. Common fragmentation pathways for sulfonamides involve the loss of SO₂.[4][5]
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of CQS. Analyze the fragmentation pattern to confirm the presence of the chloroquinoxaline and sulfonamide moieties.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted Ion | m/z | Key Fragmentation Ions (Predicted) |
| ESI Positive | [M+H]⁺ | ~309.0 | [M+H - SO₂]⁺, fragments corresponding to the chloroquinoxaline and aminophenylsulfonyl moieties.[6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in the CQS molecule. Characteristic absorption bands can confirm the presence of the sulfonamide and aromatic quinoxaline structures.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix a small amount of the solid CQS sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Utilize an FTIR spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Table 3: Predicted FTIR Spectral Data for this compound
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Reference |
| N-H Stretch (Sulfonamide) | 3300 - 3400 | [7][8] |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1160 - 1120 | [7][8] |
| C=N Stretch (Quinoxaline) | 1620 - 1550 | [7] |
| C-Cl Stretch | 800 - 600 | General Range |
Purity Determination and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of CQS and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Application Note: A reverse-phase HPLC method with UV detection is suitable for determining the purity of CQS and for quantifying it in bulk material or pharmaceutical formulations. The method should be validated for linearity, accuracy, precision, and specificity.
Experimental Protocol: HPLC for Purity and Assay
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting point is a 75:25 (v/v) mixture of aqueous buffer and organic solvent.[9]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve a known amount of the CQS sample in the mobile phase to a concentration of approximately 0.25 mg/mL.[9]
-
Analysis: Inject a small volume (e.g., 5 µL) of the sample solution and record the chromatogram.[9] Purity is determined by the area percentage of the main peak. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.
Table 4: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 5 µL |
| Temperature | 30°C |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy can be used for the quantitative analysis of CQS in solution and to determine the optimal wavelength for HPLC detection. The absorbance is proportional to the concentration according to the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Stock Solution: Accurately weigh a precise amount of CQS and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol (B145695) or methanol) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the standard solutions over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For sulfonamides, this is often in the 250-300 nm range.[11]
-
Measure the absorbance of the standard solutions at the determined λmax.
-
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can be determined from its absorbance using this curve.
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | Predicted λmax (nm) | Rationale |
| Ethanol | ~270 - 290 | Based on the UV spectra of related sulfonamide and quinoxaline compounds.[11][12] |
Bioanalytical Methods
Application Note: For pharmacokinetic studies, a sensitive and selective method is required for the quantification of CQS in biological matrices such as plasma. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS for CQS in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
LC-MS/MS Conditions:
-
Use an appropriate C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for CQS and the internal standard.
-
Use Selected Reaction Monitoring (SRM) for quantification, monitoring a specific precursor-to-product ion transition for both CQS and the internal standard.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of CQS to the internal standard against the concentration of the calibrants.
Visualizations
Caption: Experimental workflow for the analytical characterization of this compound.
Caption: Simplified signaling pathway of this compound as a Topoisomerase II poison.[13]
References
- 1. Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mtc-usa.com [mtc-usa.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis absorption spectrophotometry and LC-DAD-MS-ESI(+)-ESI(-) coupled to chemometrics analysis of the monitoring of sulfamethoxazole degradation by chlorination, photodegradation, and chlorination/photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC Analysis for Purity Determination of Chloroquinoxaline Sulfonamide
AN-CS-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Chloroquinoxaline Sulfonamide. The described protocol is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities. This document provides comprehensive experimental procedures, data presentation, and a visual workflow to ensure reliable and reproducible results.
Introduction
This compound (CQS) is a heterocyclic sulfanilamide (B372717) with demonstrated antineoplastic and immunosuppressive activities.[1][2] It functions as a topoisomerase IIα/β poison, inducing double-stranded DNA breaks and subsequent apoptosis.[2][3] Given its therapeutic potential, ensuring the purity and stability of CQS is a critical aspect of drug development and quality control.
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for assessing the purity of pharmaceutical compounds.[4] This application note presents a validated isocratic reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and reproducible, making it suitable for routine quality control and stability studies.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a binary or quaternary pump, an autosampler, and a column thermostat.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard and test samples.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).
-
Heptanesulfonic acid sodium salt (for ion-pairing, if required).
-
2.2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
2.3. Standard and Sample Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
-
Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 25 mL with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2.4. Forced Degradation Studies (for method validation)
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound API.[5][6] The sample is subjected to stress conditions to induce degradation. A target degradation of 5-20% is generally recommended.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
After exposure, the stressed samples are prepared as described in section 2.3 and analyzed by HPLC.
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3.1. System Suitability
Before sample analysis, the system suitability must be verified by injecting the standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
3.2. Purity Calculation
The percentage purity is calculated using the following formula:
3.3. Representative Quantitative Data
The following table summarizes the expected retention times and peak characteristics for the main component and potential impurities.
| Peak Identification | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) |
| Impurity A (e.g., starting material) | 4.2 | 0.58 | 0.15 |
| This compound | 7.2 | 1.00 | 99.75 |
| Impurity B (e.g., degradation product) | 9.8 | 1.36 | 0.10 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Caption: Workflow for HPLC Purity Analysis.
Signaling Pathway (Mechanism of Action)
For contextual understanding, the following diagram illustrates the mechanism of action of this compound as a Topoisomerase II poison.
Caption: Mechanism of Action of CQS.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The protocol is straightforward, utilizes common laboratory reagents and instrumentation, and is suitable for implementation in a quality control setting. The stability-indicating nature of the assay, verifiable through forced degradation studies, ensures that any potential degradation products can be separated from the main analyte, providing an accurate assessment of the drug substance's purity and stability.
References
- 1. 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | C14H11ClN4O2S | CID 72462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Chloroquinoxaline Sulfonamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Notably, certain derivatives have demonstrated potent antitumor properties. A prominent example is Chloroquinoxaline Sulfonamide (CQS), which has been identified as a topoisomerase IIα/β poison, highlighting its potential as a chemotherapeutic agent.[1] The precise structural elucidation and confirmation of these molecules are paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive characterization of these compounds.
This document provides detailed application notes and experimental protocols for the analysis of a representative this compound, N-(7-chloroquinoxalin-6-yl)benzenesulfonamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structural and Spectroscopic Overview
The core structure of this compound consists of a quinoxaline (B1680401) ring system substituted with a chlorine atom and a sulfonamide group. The exact substitution pattern can vary, leading to a wide range of derivatives with different physicochemical and biological properties. For the purpose of this guide, we will focus on N-(7-chloroquinoxalin-6-yl)benzenesulfonamide as a representative example.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of chloroquinoxaline sulfonamides by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(7-chloroquinoxalin-6-yl)benzenesulfonamide. These predictions are based on established chemical shift ranges for similar aromatic and heterocyclic sulfonamide structures.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Data for N-(7-chloroquinoxalin-6-yl)benzenesulfonamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-3 | 8.8 - 9.0 | d | ~2.0 |
| H-5 | 8.2 - 8.4 | s | - |
| H-8 | 7.9 - 8.1 | s | - |
| H-2', H-6' | 7.8 - 8.0 | d | ~7.5 |
| H-3', H-5' | 7.4 - 7.6 | t | ~7.5 |
| H-4' | 7.5 - 7.7 | t | ~7.5 |
| NH | 10.0 - 11.0 | s (broad) | - |
Table 2: Predicted ¹³C NMR Data for N-(7-chloroquinoxalin-6-yl)benzenesulfonamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2, C-3 | 145 - 148 |
| C-4a, C-8a | 140 - 143 |
| C-5 | 130 - 133 |
| C-6 | 135 - 138 |
| C-7 | 128 - 131 |
| C-8 | 125 - 128 |
| C-1' | 138 - 141 |
| C-2', C-6' | 127 - 130 |
| C-3', C-5' | 129 - 132 |
| C-4' | 133 - 136 |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of chloroquinoxaline sulfonamides is provided below.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments, which is crucial for confirming the molecular formula and elucidating the structure.
Predicted Mass Spectrometry Fragmentation
The fragmentation of chloroquinoxaline sulfonamides under mass spectrometry conditions is expected to follow characteristic pathways for aromatic sulfonamides.[7][8][9][10] The primary fragmentation is often the cleavage of the S-N bond and the loss of the sulfonyl group or benzenesulfonyl radical. Another common fragmentation is the loss of SO₂.
Table 3: Predicted Key Mass Fragments for N-(7-chloroquinoxalin-6-yl)benzenesulfonamide
| m/z (relative intensity) | Proposed Fragment Structure/Identity |
| 318/320 (M⁺) | Molecular ion |
| 254/256 | [M - SO₂]⁺ |
| 177/179 | [M - C₆H₅SO₂]⁺ (chloroquinoxalinyne) |
| 141 | [C₆H₅SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry
The following is a general protocol for the analysis of chloroquinoxaline sulfonamides by electrospray ionization mass spectrometry (ESI-MS).
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an ESI source
-
Syringe pump and syringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable high-purity solvent.
-
Ensure the sample is completely dissolved.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source to either positive or negative ion mode. Positive ion mode is often suitable for sulfonamides.
-
Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or M⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Visualizations
Experimental Workflow
The general workflow for the characterization of a this compound is depicted below.
Caption: General experimental workflow for the synthesis and characterization of chloroquinoxaline sulfonamides.
Signaling Pathway: Topoisomerase II Inhibition
Chloroquinoxaline sulfonamides can act as topoisomerase II poisons.[1] They stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound as a Topoisomerase II poison.
References
- 1. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of Chloroquinoxaline Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamide (CQS), also known as NSC 339004, is a chlorinated heterocyclic sulfanilamide (B372717) with demonstrated antitumor activity.[1][2] It functions as a topoisomerase II alpha and topoisomerase II beta poison, leading to double-stranded DNA breaks and subsequent apoptosis in cancer cells.[3] Due to its poor aqueous solubility, developing a suitable formulation for in vivo studies is a critical step in its preclinical evaluation.[4] These application notes provide a comprehensive guide to formulating CQS for oral and intraperitoneal administration in rodent models, including detailed protocols and stability testing considerations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful formulation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₄O₂S | [4] |
| Molecular Weight | 334.78 g/mol | [4] |
| Appearance | Solid | [4] |
| Aqueous Solubility | < 1 mg/mL (in water and pH 4 acetate (B1210297) buffer) | [4] |
| 10 - 12 mg/mL (in pH 9 carbonate buffer) | [4] | |
| Solubility in Organic Solvents | 125 mg/mL in DMSO (with sonication) | [4] |
| Stability | Stable as a solid. Dilute solutions (0.8 mg/mL) in 50% DMSO are stable for up to 72 hours. | [4] |
Signaling Pathway of this compound
CQS exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. These breaks trigger a DNA damage response, ultimately leading to programmed cell death, or apoptosis.
Caption: CQS induced apoptosis pathway.
Experimental Protocols
Vehicle Selection and Solubility Testing
Due to the poor aqueous solubility of CQS, a suitable vehicle is required for in vivo administration. The following table summarizes potential vehicles and a protocol for determining the solubility of CQS in them.
| Vehicle Component | Rationale |
| Dimethyl sulfoxide (B87167) (DMSO) | High solubilizing capacity for CQS (125 mg/mL).[4] |
| Polyethylene glycol 400 (PEG 400) | Commonly used co-solvent for poorly soluble compounds. |
| Propylene glycol (PG) | Another common co-solvent, often used in combination with PEGs. |
| Tween® 80 (Polysorbate 80) | A non-ionic surfactant that can improve solubility and stability. |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Used to dilute the final formulation to a tolerable concentration for administration. |
| Corn Oil | A potential vehicle for oral administration of lipophilic compounds. |
Protocol for Solubility Assessment:
-
Add an excess amount of CQS powder to a known volume (e.g., 1 mL) of the test vehicle in a glass vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Place the vial in a sonicator for 30-60 minutes to aid dissolution.
-
Incubate the vial at room temperature with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., DMSO or mobile phase for HPLC).
-
Quantify the concentration of CQS in the diluted supernatant using a validated analytical method, such as HPLC-UV.
Formulation Development Workflow
The following diagram illustrates a typical workflow for developing a suitable formulation for in vivo studies of CQS.
Caption: Workflow for CQS formulation.
Recommended Formulation Protocols
Based on the known properties of CQS and common practices for poorly soluble compounds, the following are recommended starting formulations for oral and intraperitoneal administration. It is crucial to perform pilot studies to assess the tolerability of the chosen vehicle in the specific animal model.
Protocol 1: Co-solvent Formulation for Oral or Intraperitoneal Administration
This formulation aims to keep CQS in solution.
Materials:
-
This compound (CQS) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of CQS powder.
-
Dissolve the CQS powder in DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL). Use of a sonicator may be necessary to fully dissolve the compound.
-
-
Prepare the Final Dosing Solution (Example for a 10 mg/mL final concentration):
-
To prepare 1 mL of the final dosing solution, add the following components sequentially to a sterile vial:
-
100 µL of 100 mg/mL CQS in DMSO
-
400 µL of PEG 400
-
50 µL of Tween® 80
-
450 µL of Sterile Saline or PBS
-
-
Vortex thoroughly after the addition of each component to ensure a clear, homogenous solution.
-
Important Considerations:
-
Vehicle Control Group: Always include a control group of animals that receives the vehicle without CQS.
-
Fresh Preparation: It is recommended to prepare the final dosing solution fresh on the day of the experiment.
-
Precipitation Check: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
Protocol 2: Suspension Formulation for Oral Administration
If a solution is not feasible, a uniform suspension can be prepared.
Materials:
-
This compound (CQS) powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween® 80 in sterile water (optional, as a wetting agent)
-
Sterile vials and syringes
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. If using Tween® 80, add it to the CMC solution.
-
-
Prepare the Suspension:
-
Accurately weigh the required amount of CQS powder.
-
If necessary, pre-wet the CQS powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to create a uniform suspension.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
Stability Testing Protocol
A stability-indicating analytical method is crucial to ensure that the formulated CQS remains stable under the experimental conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.
Proposed HPLC Method:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at a wavelength of maximum absorbance for CQS (to be determined) |
| Injection Volume | 10-20 µL |
Protocol for Stability Assessment:
-
Prepare the CQS formulation as described above.
-
Store aliquots of the formulation at different conditions (e.g., room temperature and 4°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample of the formulation.
-
Dilute the sample appropriately with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent CQS compound.
-
The formulation is considered stable if the CQS concentration remains within 90-110% of the initial concentration and no significant degradation peaks appear.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its poor aqueous solubility, a co-solvent system is the recommended starting point for both oral and intraperitoneal administration. The protocols provided in these application notes offer a comprehensive framework for researchers to develop, characterize, and validate a suitable formulation for their preclinical studies. It is imperative to conduct thorough vehicle tolerability and formulation stability studies prior to initiating large-scale efficacy or toxicology experiments.
References
Application Notes and Protocols for Chloroquinoxaline Sulfonamide (CQS) Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamide (CQS) is an investigational antitumor agent that has progressed to clinical trials based on its in vitro activity against a range of human tumor cell lines, including breast, lung, melanoma, and ovarian carcinomas.[1] The primary mechanism of action of CQS has been identified as the poisoning of both topoisomerase IIα and topoisomerase IIβ, enzymes critical for DNA replication and repair.[2] This document provides a summary of the available preclinical data on CQS and generalized protocols for its administration in rodent models for efficacy and toxicology studies.
Quantitative Data Summary
The following tables summarize the available quantitative pharmacokinetic and toxicological data for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Administration | Dose | Terminal Half-life (t½) | Key Findings | Reference |
| Mouse | Not Specified | Not Specified | 60 hours | CQS exhibits a long terminal half-life in mice. | [1] |
| Rat | Not Specified | Not Specified | 15 hours | The terminal half-life in rats is shorter compared to mice and dogs. | [1] |
| Dog | Not Specified | Not Specified | 45-132 hours | A wide range in terminal half-life was observed in dogs. | [1] |
Table 2: Summary of Toxicological Findings for this compound in Preclinical Models
| Species | Route of Administration | Duration of Study | Key Toxicological Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Rat | Not Specified | Not Specified | Toxicity to lymphoid organs, bone marrow, gastrointestinal tract, pancreas, CNS, adrenal glands, and testes (irreversible testicular atrophy). | Not Reported | [1] |
| Dog | Not Specified | Not Specified | Toxicity to lymphoid organs, bone marrow, gastrointestinal tract, pancreas, CNS, adrenal glands, and testes (irreversible testicular atrophy). | Not Reported | [1] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest.
Experimental Protocols
The following are generalized protocols for the administration of a novel investigational agent like CQS in a preclinical murine tumor model. These should be adapted based on the specific experimental design and institutional guidelines.
General Workflow for In Vivo Efficacy Study
Protocol 1: Subcutaneous Tumor Model in Mice
1. Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., B16-F10 melanoma, human xenograft line) under standard conditions.
-
On the day of implantation, harvest cells using trypsinization, wash with sterile phosphate-buffered saline (PBS), and perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS or a suitable medium (e.g., Matrigel) at the desired concentration for injection.
2. Tumor Implantation:
-
Anesthetize the mice (e.g., using isoflurane).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
3. Compound Preparation and Administration:
-
Vehicle Selection: Due to the lack of specific information for CQS, a common vehicle for sulfonamide-based compounds for in vivo studies is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or a solution containing DMSO, PEG300, and Tween 80. The final formulation should be sterile.
-
Dosing: The dose of CQS for efficacy studies in mice has not been specified in the available literature. A dose-finding study is recommended to determine the maximum tolerated dose (MTD).
-
Administration: Administer the prepared CQS formulation or vehicle control to the respective groups of mice. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing schedule (e.g., daily, every other day) should be consistent with the study design.
4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2).
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of significant morbidity are observed.
5. Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the CQS-treated and vehicle-treated groups.
-
Analyze survival data if applicable.
-
Statistical analysis should be performed to determine the significance of any observed differences.
Protocol 2: General Toxicology Assessment in Rodents
1. Animal Model:
-
Use healthy, young adult rats or mice of a single strain.
2. Compound Administration:
-
Prepare the CQS formulation as described in the efficacy protocol.
-
Administer CQS at multiple dose levels, including a vehicle control group.
-
The route and frequency of administration should be relevant to the intended clinical use.
3. Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weights at least twice weekly.
-
Monitor food and water consumption.
-
At specified time points, collect blood samples for hematology and clinical chemistry analysis.
4. Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and weigh key organs.
-
Preserve tissues in formalin for histopathological examination, with a focus on organs identified as potential targets of toxicity (lymphoid organs, bone marrow, gastrointestinal tract, pancreas, CNS, adrenal glands, and testes).[1]
Logical Relationship of Preclinical to Clinical Development
References
Measuring DNA Damage Induced by Chloroquinoxaline Sulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamide (CQS), also known as NSC 339004, is an antitumor agent that has demonstrated activity against a range of human and murine solid tumors.[1][2] Its mechanism of action involves the inhibition of topoisomerase IIα and topoisomerase IIβ.[1] By acting as a topoisomerase II poison, CQS stabilizes the enzyme-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell cycle arrest and apoptosis.[1][3] The induction of DNA damage is a key event in the cytotoxic activity of CQS.
These application notes provide detailed protocols for the quantitative assessment of CQS-induced DNA damage using two standard and widely accepted methods: the Comet Assay for detecting DNA strand breaks and immunofluorescence staining for γ-H2AX foci, a sensitive marker for DSBs. Additionally, a protocol for assessing the activity of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response, is included.
Data Presentation
Quantitative analysis of DNA damage is crucial for characterizing the genotoxic potential of compounds like this compound. The following tables are structured to present data obtained from the experimental protocols described below.
Note: Extensive literature searches did not yield specific quantitative data for this compound using the Comet or γ-H2AX assays. The data presented in the tables below are illustrative examples based on the effects of other topoisomerase II inhibitors and should be replaced with experimental data obtained for CQS.
Table 1: Quantification of CQS-Induced DNA Damage using the Alkaline Comet Assay. This table is a template for presenting the percentage of DNA in the comet tail (% Tail DNA), a measure of DNA strand breaks.
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Negative Control (Vehicle) | - | e.g., 4.8 ± 1.2 |
| This compound | 10 | Populate with experimental data |
| This compound | 50 | Populate with experimental data |
| This compound | 100 | Populate with experimental data |
| Positive Control (e.g., Etoposide) | 50 | e.g., 45.3 ± 5.7 |
Table 2: Quantification of CQS-Induced DNA Double-Strand Breaks by γ-H2AX Foci Formation. This table is a template for presenting the average number of γ-H2AX foci per cell nucleus.
| Treatment Group | Concentration (µM) | Average γ-H2AX Foci per Nucleus (Mean ± SD) |
| Negative Control (Vehicle) | - | e.g., 1.5 ± 0.5 |
| This compound | 1 | Populate with experimental data |
| This compound | 10 | Populate with experimental data |
| This compound | 50 | Populate with experimental data |
| Positive Control (e.g., Etoposide) | 10 | e.g., 25.8 ± 4.2 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for the experimental protocols.
Experimental Protocols
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is adapted from standard procedures for the alkaline comet assay and is suitable for detecting single and double-strand DNA breaks in individual cells.[4][5][6]
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point (LMP) Agarose
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I or Propidium Iodide)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell culture medium
-
This compound (CQS) stock solution
-
Positive control (e.g., Etoposide or H₂O₂)
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of CQS for the desired duration (e.g., 2-24 hours). Include negative (vehicle) and positive controls.[5]
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[6]
-
Maintain cell suspensions on ice to prevent DNA repair.
-
-
Embedding Cells in Agarose:
-
Lysis:
-
Immerse the slides in cold, freshly prepared Lysis Solution.
-
Incubate at 4°C for at least 1 hour in the dark.[6]
-
-
DNA Unwinding:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh Alkaline Electrophoresis Buffer, ensuring the slides are completely submerged.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.[6]
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.[6]
-
-
Neutralization and Staining:
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. Score at least 50-100 cells per sample.
-
γ-H2AX Immunofluorescence Staining
This protocol details the detection of γ-H2AX foci, a hallmark of DNA double-strand breaks, using immunofluorescence microscopy.[7]
Materials:
-
Cells cultured on coverslips in multi-well plates
-
This compound (CQS) stock solution
-
Positive control (e.g., Etoposide or ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software for foci counting
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Seed cells on sterile coverslips in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of CQS for the desired time. Include negative and positive controls.
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[7]
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with the primary anti-γ-H2AX antibody, diluted in Blocking Buffer, overnight at 4°C or for 1-2 hours at room temperature.[7]
-
Wash the cells extensively with PBS (e.g., three times for 5 minutes each).
-
Incubate with the fluorescently labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells again with PBS to remove unbound secondary antibody.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple fields for each sample, ensuring a sufficient number of cells are imaged (at least 50-100 cells per condition).
-
Use image analysis software to count the number of distinct γ-H2AX foci within each nucleus. The average number of foci per cell is then calculated for each treatment group.
-
In Vitro PARP1 Activity Assay (Chemiluminescent)
This assay measures the activity of PARP1, an enzyme that is activated by DNA strand breaks and plays a crucial role in the DNA damage response.
Materials:
-
96-well plate pre-coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
This compound (CQS) or other test inhibitors
-
Positive control inhibitor (e.g., Olaparib)
-
10x PARP Assay Buffer
-
Blocking Buffer
-
Wash Buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation:
-
If not pre-blocked, add Blocking Buffer to each well of the histone-coated plate and incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of CQS and the positive control inhibitor (Olaparib). Include a vehicle control (e.g., DMSO).
-
-
Enzymatic Reaction:
-
Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add the test inhibitor dilutions or vehicle to the appropriate wells.
-
Add the PARP1 enzyme to all wells except the "Blank" or "No Enzyme" control.
-
Initiate the reaction by adding the Master Mix to all wells.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescence using a microplate reader.
-
The light signal is proportional to PARP1 activity.
-
Calculate the percent inhibition for each concentration of CQS and determine the IC₅₀ value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the DNA-damaging effects of this compound. The Comet assay offers a sensitive method for detecting DNA strand breaks at the single-cell level, while γ-H2AX immunofluorescence provides specific visualization and quantification of DNA double-strand breaks. The PARP1 activity assay complements these by allowing for the study of a key component of the cellular response to DNA damage. Consistent and reproducible data generated using these methods will be invaluable for characterizing the mechanism of action of CQS and for its further development as a potential anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [ouci.dntb.gov.ua]
- 6. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and this compound | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Chloroquinoxaline Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinoxaline sulfonamide (CQS) is an antitumor agent that has demonstrated inhibitory effects on the proliferation of various cancer cell lines.[1] Notably, studies have shown that CQS can induce cell cycle arrest, a critical mechanism for controlling cancer cell growth. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. The resulting fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cell populations in each phase.[2][3]
Unlike many sulfonamides that target folate metabolism, this compound has been identified as a topoisomerase IIα/β poison.[4] Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their inhibition typically leads to DNA double-strand breaks, triggering a DNA damage response (DDR) that can culminate in cell cycle arrest and apoptosis.[1][5][6] While many topoisomerase II inhibitors are known to cause a G2/M phase arrest, CQS has been observed to induce an arrest in the G0/G1 phase of the cell cycle in murine B16 melanoma cells.[2] This suggests a distinct downstream signaling cascade is activated by CQS.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cell cycle arrest induced by this compound. Detailed protocols for cell culture, treatment, staining, and data analysis are provided, along with a putative signaling pathway and example data to aid researchers in their investigations.
Data Presentation
The following tables summarize hypothetical quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line after 24 and 48 hours of treatment.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.9 |
| CQS | 10 | 65.8 ± 2.5 | 22.1 ± 1.8 | 12.1 ± 0.7 |
| CQS | 25 | 78.4 ± 3.1 | 15.3 ± 1.2 | 6.3 ± 0.5 |
| CQS | 50 | 85.1 ± 3.5 | 9.8 ± 0.9 | 5.1 ± 0.4 |
Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 Hours
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | 54.8 ± 2.3 | 31.2 ± 1.7 | 14.0 ± 1.1 |
| CQS | 10 | 70.2 ± 2.8 | 18.5 ± 1.4 | 11.3 ± 0.9 |
| CQS | 25 | 82.1 ± 3.3 | 12.4 ± 1.0 | 5.5 ± 0.6 |
| CQS | 50 | 88.9 ± 3.8 | 7.5 ± 0.7 | 3.6 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the procedure for culturing adherent cancer cells and treating them with this compound.
Materials:
-
Adherent cancer cell line of choice (e.g., B16 melanoma, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (CQS) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the adherent cancer cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere and resume logarithmic growth.
-
CQS Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of CQS (e.g., 0, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve CQS).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the preparation of CQS-treated cells for flow cytometric analysis of the cell cycle.[3][7][8]
Materials:
-
CQS-treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
70% ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which may contain detached apoptotic cells, and transfer to a labeled centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Resuspend the detached cells in complete medium and combine them with the corresponding collected medium from the first step.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is crucial for proper fixation and to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[7]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is essential to degrade RNA and ensure that PI only stains DNA.[2]
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate the cells at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the G0/G1, S, and G2/M peaks.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate out doublets and debris and to analyze the cell cycle distribution.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the experimental workflow and the putative signaling pathway involved in this compound-induced G0/G1 cell cycle arrest.
Caption: Experimental workflow for analyzing CQS-induced cell cycle arrest.
Caption: Putative signaling pathway of CQS-induced G0/G1 cell cycle arrest.
References
- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cell cycle phases of DNA damage and repair initiated by topoisomerase II-targeting chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing Chloroquinoxaline Sulfonamide Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the assessment of the antibacterial activity of Chloroquinoxaline sulfonamide derivatives. The following sections outline standard in vitro and in vivo methodologies, data presentation guidelines, and visual representations of experimental workflows and potential mechanisms of action.
Introduction
Quinoxaline (B1680401) derivatives, particularly those containing a sulfonamide moiety, represent a promising class of antibacterial agents.[1][2][3] These compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] The chloroquinoxaline scaffold, in combination with a sulfonamide group, has been a key area of interest in the development of novel antimicrobial agents.[6] Accurate and standardized assessment of their antibacterial properties is crucial for preclinical development and for understanding their therapeutic potential. This document aims to provide comprehensive protocols for researchers engaged in the evaluation of these compounds.
In Vitro Antibacterial Activity Assessment
The initial screening of Chloroquinoxaline sulfonamides typically involves determining their direct inhibitory effect on bacterial growth. The most common methods employed are the Kirby-Bauer disk diffusion assay and broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of the antibacterial activity by measuring the zone of inhibition around a disk impregnated with the test compound.
Protocol:
-
Bacterial Strain Preparation:
-
Select appropriate bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative).[4]
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate them into a tube containing 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C for 18-24 hours.[7]
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of bacterial growth.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm in diameter).
-
Dissolve the this compound compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 50 µ g/disk ).[4]
-
Apply a specific volume of the compound solution onto each disk and allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated MHA plates.
-
A disk with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[4]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[8]
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) around each disk where bacterial growth is visibly inhibited.
-
A larger ZOI indicates greater antibacterial activity.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Protocol:
-
Preparation of Compound Dilutions:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the Kirby-Bauer method and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control well (containing bacteria and MHB but no compound) and a sterility control well (containing MHB only).
-
Incubate the plate at 37°C for 16-20 hours.[8]
-
-
Data Interpretation:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Protocol:
-
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Data Presentation
Quantitative data from in vitro assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (ZOI/MIC) |
| CQS-1 | S. aureus | 22 | 16 | 32 | Ciprofloxacin (25 mm / 8 µg/mL) |
| CQS-1 | E. coli | 18 | 32 | 64 | Ciprofloxacin (28 mm / 4 µg/mL) |
| CQS-2 | S. aureus | 20 | 32 | 64 | Ciprofloxacin (25 mm / 8 µg/mL) |
| CQS-2 | E. coli | 15 | 64 | 128 | Ciprofloxacin (28 mm / 4 µg/mL) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Antibacterial Activity Assessment
In vivo models are essential to evaluate the efficacy and safety of Chloroquinoxaline sulfonamides in a living organism.
Murine Systemic Infection Model
This model is commonly used to assess the ability of a compound to treat a systemic bacterial infection.
Protocol:
-
Animal Model:
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6) of a specific age and weight.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Infection:
-
Prepare a standardized inoculum of the test bacterium (e.g., S. aureus).
-
Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) to induce a systemic infection. The inoculum size should be predetermined to cause a lethal or sublethal infection within a specific timeframe.
-
-
Compound Administration:
-
Administer the this compound compound at various doses via a relevant route (e.g., oral gavage, IP, or IV injection) at a specified time point post-infection (e.g., 1 hour).
-
Include a vehicle control group (receiving only the solvent) and a positive control group (receiving a standard antibiotic).
-
-
Monitoring and Endpoints:
-
Monitor the animals for signs of illness and mortality over a defined period (e.g., 7 days).
-
Primary endpoints may include survival rate, bacterial load in target organs (e.g., spleen, liver, blood), and clinical signs of infection.
-
-
Data Analysis:
-
Calculate the 50% effective dose (ED₅₀), which is the dose of the compound that protects 50% of the infected animals from death.
-
Determine the reduction in bacterial load in treated animals compared to the vehicle control group.
-
Mechanism of Action Studies
Understanding the mechanism by which Chloroquinoxaline sulfonamides exert their antibacterial effect is crucial. Some studies suggest that these compounds may act as DNA gyrase inhibitors.[10] this compound (CQS) has been identified as a topoisomerase IIα/β poison.[11][12]
DNA Gyrase Inhibition Assay
Protocol:
-
Enzyme and Substrate:
-
Use purified DNA gyrase from the target bacterium.
-
Use supercoiled plasmid DNA as the substrate.
-
-
Assay Procedure:
-
Incubate the DNA gyrase with the supercoiled plasmid DNA in the presence of various concentrations of the this compound compound.
-
Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).
-
The reaction is typically carried out in a specific buffer containing ATP.
-
-
Analysis:
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing antibacterial activity.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by this compound.
References
- 1. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07559D [pubs.rsc.org]
- 3. paperso.journal7publish.com [paperso.journal7publish.com]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chloroquinoxaline Sulfonamide in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential of Chloroquinoxaline sulfonamide (CQS) in combination with other anticancer agents. Due to a lack of extensive published data on CQS in combination therapies, this document presents a scientifically-grounded, hypothetical study design combining CQS with a Poly(ADP-ribose) polymerase (PARP) inhibitor. This approach is based on the known mechanism of CQS as a topoisomerase II inhibitor and the established synergistic relationship between topoisomerase II inhibitors and PARP inhibitors.
Introduction
This compound (CQS) is an antineoplastic agent that functions as a topoisomerase II alpha and beta poison. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells. While early clinical trials of CQS as a monotherapy showed limited efficacy, its mechanism of action suggests significant potential for synergistic effects when combined with agents that target complementary DNA damage response (DDR) pathways.
One of the most promising combination strategies for topoisomerase II inhibitors is with PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, single-strand breaks accumulate and are converted into double-strand breaks during DNA replication. In the presence of a topoisomerase II inhibitor like CQS, which also induces double-strand breaks, the combination can lead to a catastrophic level of DNA damage that overwhelms the cancer cell's repair capacity, resulting in enhanced cell death. This concept is known as synthetic lethality.
These notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of this compound in combination with a PARP inhibitor.
Quantitative Data Summary
The following tables present hypothetical data from in vitro and in vivo experiments designed to assess the synergistic effects of this compound and a PARP inhibitor.
Table 1: In Vitro Cytotoxicity (IC50) in a Representative Cancer Cell Line (e.g., Ovarian Cancer, BRCA-proficient)
| Treatment Group | IC50 (µM) | Combination Index (CI)* |
| This compound | 15 | - |
| PARP Inhibitor (e.g., Olaparib) | 5 | - |
| CQS + PARP Inhibitor (1:3 ratio) | CQS: 3.5PARP Inhibitor: 1.17 | 0.48 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (20 mg/kg) | 900 ± 180 | 40 |
| PARP Inhibitor (50 mg/kg) | 1050 ± 200 | 30 |
| CQS + PARP Inhibitor | 300 ± 90 | 80 |
Signaling Pathway and Experimental Workflow
Caption: CQS and PARP inhibitor synergistic mechanism.
Caption: Experimental workflow for combination therapy study.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
For single-agent treatments, prepare serial dilutions of CQS and the PARP inhibitor.
-
For combination treatments, prepare serial dilutions of a fixed-ratio combination of CQS and the PARP inhibitor.
-
Replace the medium with drug-containing medium and incubate for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
-
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effect of the combination therapy on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PARP inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with CQS, the PARP inhibitor, or the combination at various concentrations for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies form in the control wells.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies (defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 3: Western Blot Analysis for DNA Damage Markers
Objective: To investigate the molecular mechanism of synergy by assessing the levels of DNA damage markers.
Materials:
-
Cancer cell line of interest
-
This compound
-
PARP inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the drugs for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the protein band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Matrigel
-
This compound (formulated for in vivo administration)
-
PARP inhibitor (formulated for in vivo administration)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flanks of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, CQS, PARP inhibitor, Combination). Administer the drugs according to a predetermined schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the combination therapy compared to the single agents.
Troubleshooting & Optimization
Technical Support Center: Chloroquinoxaline Sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of chloroquinoxaline sulfonamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of chloroquinoxaline sulfonamides, categorized by the two primary reaction steps.
Step 1: Chlorosulfonation of Chloroquinoxaline
Issue 1: Low Yield of Chloroquinoxaline Sulfonyl Chloride
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Ensure a sufficient excess of chlorosulfonic acid is used (typically 4-5 equivalents). Extend the reaction time or moderately increase the temperature (e.g., from room temperature to 40-60°C), monitoring progress with TLC. | Drives the reaction to completion, increasing the conversion of the starting material. |
| Degradation of Starting Material | Maintain a low reaction temperature during the initial addition of chloroquinoxaline to chlorosulfonic acid to control the exothermic reaction. Add the chloroquinoxaline portion-wise to prevent localized heating. | Minimizes charring and decomposition, leading to a cleaner reaction and higher yield. |
| Hydrolysis of Product | Use freshly opened, high-purity chlorosulfonic acid. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert (e.g., nitrogen or argon) atmosphere to prevent the ingress of moisture.[1] | Prevents the conversion of the desired sulfonyl chloride to the corresponding sulfonic acid, thereby preserving the yield. |
| Difficult Product Isolation | After quenching the reaction by pouring it onto ice, ensure the pH is kept low to maintain the product's insolubility. Wash the crude product with cold water to remove excess acid. | Improves the recovery of the solid product from the aqueous mixture. |
Step 2: Amination of Chloroquinoxaline Sulfonyl Chloride
Issue 2: Low Yield of this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Reactivity of Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base such as DBU or adding a catalyst like 4-DMAP.[1] Increasing the reaction temperature may also be beneficial. | Enhances the rate of reaction and drives it towards completion. |
| Hydrolysis of Sulfonyl Chloride | Use anhydrous solvents (e.g., DCM, THF, ACN) and ensure all reagents and glassware are dry.[1][2] Perform the reaction under an inert atmosphere. | Minimizes the competing hydrolysis of the sulfonyl chloride, making it more available to react with the amine. |
| Suboptimal Base | The choice of base is critical. Pyridine can act as both a base and a nucleophilic catalyst.[1] For many reactions, tertiary amines like triethylamine (B128534) or DIPEA are effective. At least one equivalent of the base is necessary to neutralize the HCl generated.[2] | Efficiently neutralizes the acid byproduct, preventing the protonation and deactivation of the amine nucleophile. |
| Formation of Side Products | Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.[1] | Improves the selectivity of the reaction for the desired sulfonamide product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step process for synthesizing chloroquinoxaline sulfonamides?
A1: The most common synthetic route involves two key steps:
-
Chlorosulfonation: Chloroquinoxaline is reacted with an excess of chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.
-
Amination: The resulting chloroquinoxaline sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the final sulfonamide product.
Q2: My reaction mixture for the chlorosulfonation step turned dark and tarry. What happened?
A2: This is likely due to decomposition of the starting material caused by an uncontrolled exothermic reaction. It is crucial to add the chloroquinoxaline to the chlorosulfonic acid slowly and with efficient cooling to maintain a low temperature.
Q3: I am seeing a significant amount of the corresponding sulfonic acid as a byproduct. How can I prevent this?
A3: The formation of sulfonic acid is due to the hydrolysis of the sulfonyl chloride intermediate.[1] To minimize this, strictly anhydrous conditions are necessary. Use dry solvents and glassware, and run the reaction under an inert atmosphere like nitrogen or argon.[1][2]
Q4: The amination reaction is very slow. What can I do to speed it up?
A4: If the amine is not very nucleophilic, you can try several strategies. Increasing the reaction temperature, using a more polar aprotic solvent like DMF, or adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can all help to increase the reaction rate.[1]
Q5: How do I choose the right base for the amination step?
A5: A non-nucleophilic organic base is typically used to neutralize the HCl produced during the reaction. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. Pyridine is also frequently used as it can also act as a catalyst.[1] The base should be added in at least a stoichiometric amount relative to the sulfonyl chloride.
Q6: What is the best way to purify the final this compound product?
A6: Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel. The choice of method will depend on the physical properties of the specific sulfonamide derivative.
Data Presentation
Table 1: Effect of Reaction Parameters on Sulfonamide Yield (Illustrative)
The following table summarizes the expected impact of various reaction conditions on the yield of the amination step, based on general principles of sulfonamide synthesis. Yields are categorized as Low (<40%), Moderate (40-70%), and High (>70%).
| Amine Type | Solvent | Base | Temperature | Catalyst | Expected Yield |
| Aliphatic (Primary) | Dichloromethane | Triethylamine | Room Temp. | None | High |
| Aliphatic (Secondary) | Dichloromethane | Triethylamine | Room Temp. | None | High |
| Aromatic (Electron-Donating Group) | THF | Pyridine | 40°C | None | Moderate to High |
| Aromatic (Electron-Withdrawing Group) | DMF | Pyridine | 60°C | 4-DMAP | Moderate |
| Aromatic (Electron-Withdrawing Group) | THF | Triethylamine | Room Temp. | None | Low |
| Sterically Hindered Amine | Acetonitrile | DBU | Reflux | 4-DMAP | Low to Moderate |
Experimental Protocols
Protocol 1: Synthesis of Chloroquinoxaline-x-sulfonyl chloride
-
Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0-5°C using an ice bath.
-
Reaction: Slowly add chloroquinoxaline (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude chloroquinoxaline-x-sulfonyl chloride in a desiccator under vacuum. This product is often used in the next step without further purification.
Protocol 2: Synthesis of N-substituted-chloroquinoxaline-x-sulfonamide
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the chloroquinoxaline-x-sulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., dichloromethane). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
Visualizations
Caption: General workflow for the two-step synthesis of chloroquinoxaline sulfonamides.
Caption: Decision tree for troubleshooting low yields in the amination reaction.
References
Technical Support Center: Chloroquinoxaline Sulfonamide Solubility Enhancement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with chloroquinoxaline sulfonamides. The following information, presented in a question-and-answer format, addresses specific issues and offers detailed experimental protocols to enhance the aqueous solubility of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are chloroquinoxaline sulfonamides often poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many chloroquinoxaline sulfonamides stems from their molecular structure. The quinoxaline (B1680401) ring system is aromatic and largely hydrophobic, which contributes to a high crystal lattice energy. This strong, stable crystal structure requires a significant amount of energy to break apart during the dissolution process. While the sulfonamide group offers some polarity, the overall lipophilic nature of the molecule often dominates, leading to poor solubility in water.
Q2: What are the primary strategies for enhancing the solubility of my chloroquinoxaline sulfonamide compound?
A2: A variety of physical and chemical modification strategies can be employed. The most common and effective techniques include:
-
pH Adjustment/Salt Formation: As many chloroquinoxaline sulfonamides possess ionizable groups, altering the pH of the solution can significantly increase solubility. For instance, the solubility of 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide (NSC 339004) is dramatically higher in a carbonate buffer at pH 9 compared to an acetate (B1210297) buffer at pH 4.[1]
-
Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly soluble drug by reducing the polarity of the solvent system.[2][3][4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with a more hydrophilic exterior, thereby enhancing aqueous solubility.[5][6][7][8][9][10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. This improves the wettability of the compound and can lead to the formation of a higher-energy amorphous state, which is more soluble than the crystalline form.[11][12]
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug to the nanometer range increases the surface-area-to-volume ratio, which can lead to an increased dissolution rate.[6]
Q3: How do I choose the most suitable solubility enhancement strategy for my specific this compound?
A3: The optimal strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the intended application (e.g., in vitro assay vs. in vivo formulation). A logical first step is to assess the pH-dependent solubility. If the compound shows a significant increase in solubility at a physiologically acceptable pH, salt formation may be the most straightforward approach. For compounds where pH adjustment is not effective or feasible, other techniques like co-solvency for liquid formulations, or cyclodextrin (B1172386) complexation and solid dispersions for solid dosage forms, should be considered.
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.
-
Possible Cause: The final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility, even with a small percentage of DMSO. This is a common issue for poorly soluble compounds.[13]
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the kinetic solubility of your compound in the assay buffer to identify the maximum concentration that remains in solution under the assay conditions.[13] You may need to perform your assay at a lower, more soluble concentration.
-
Optimize Dilution Method: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing when adding the stock solution to the buffer to avoid localized high concentrations that can trigger precipitation.[13]
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) may be sufficient to maintain solubility. However, always be mindful of potential solvent toxicity to your biological system.
-
Use a Different Co-solvent: In some cases, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may be more effective or less toxic than DMSO.[14][15]
-
Consider a Surfactant: Low concentrations of a non-ionic surfactant (e.g., Tween 80) can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
Issue 2: The solubility of my this compound does not significantly improve with pH adjustment.
-
Possible Cause: The pKa of your compound may be outside of a physiologically relevant range, or the intrinsic solubility of the ionized form is still very low.
-
Troubleshooting Steps:
-
Confirm pKa: If not already known, determine the pKa of your compound experimentally to ensure you are adjusting the pH to the optimal range for ionization.
-
Explore Other Techniques: If pH modification is ineffective, you will need to employ other solubility enhancement strategies such as co-solvency, cyclodextrin complexation, or creating a solid dispersion.
-
Issue 3: I am struggling to form a stable solid dispersion of my this compound.
-
Possible Cause: The chosen carrier may not be compatible with your compound, or the method of preparation is not optimal. The drug may also be recrystallizing out of the amorphous dispersion over time.
-
Troubleshooting Steps:
-
Screen Different Carriers: Experiment with a variety of hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), or polyethylene glycols (PEGs) of different molecular weights.[11][12]
-
Vary Drug-to-Carrier Ratio: The ratio of your drug to the carrier can significantly impact the stability and dissolution of the solid dispersion. Test a range of ratios to find the optimal formulation.
-
Optimize Preparation Method: Different methods like solvent evaporation, fusion (melt), or hot-melt extrusion can produce solid dispersions with different characteristics. The choice of method can depend on the thermal stability of your compound.[12]
-
Characterize the Dispersion: Use analytical techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that your drug is in an amorphous state within the carrier and to check for any signs of recrystallization.
-
Quantitative Data on Solubility Enhancement
The following table summarizes available quantitative data on the solubility of a specific this compound, 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide (NSC 339004).
| Compound | Solvent/Condition | Solubility | Reference |
| 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | Water | < 1 mg/mL | [1] |
| 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | pH 4 Acetate Buffer | < 1 mg/mL | [1] |
| 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | pH 9 Carbonate Buffer | 10 - 12 mg/mL | [1] |
Experimental Protocols
1. Isothermal Saturation Method for Solubility Determination
This is a standard method to determine the equilibrium solubility of a compound.[16]
-
Methodology:
-
Add an excess amount of the this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.[16]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
2. Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a solid inclusion complex to enhance aqueous solubility.[6]
-
Methodology:
-
Dissolution of this compound: Dissolve a known amount of the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dissolution of Cyclodextrin: In a separate container, dissolve a molar equivalent (or a slight molar excess, e.g., 1:1.1 drug to cyclodextrin) of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water.
-
Mixing: Slowly add the drug solution to the cyclodextrin solution with continuous stirring.
-
Solvent Evaporation: Remove the organic solvent and some of the water using a rotary evaporator at a controlled temperature.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and then lyophilize to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
3. Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines a common laboratory-scale method for preparing a solid dispersion.[11]
-
Methodology:
-
Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC E5) and a common solvent (e.g., methanol, ethanol, or a mixture) in which both the drug and the carrier are soluble.
-
Dissolve the this compound and the carrier in the chosen solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Evaporate the solvent using a rotary evaporator under vacuum to form a solid film on the wall of the flask.
-
Further dry the solid mass under vacuum to remove any residual solvent.
-
Scrape, crush, and sieve the resulting solid to obtain a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using XRPD and DSC) and dissolution rate compared to the pure drug.
-
Visualizations
Caption: Workflow for Isothermal Saturation Solubility Determination.
Caption: Troubleshooting Logic for Compound Precipitation.
References
- 1. 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | C14H11ClN4O2S | CID 72462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddt.in [jddt.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. impactfactor.org [impactfactor.org]
- 10. scispace.com [scispace.com]
- 11. ybcp.ac.in [ybcp.ac.in]
- 12. iajps.com [iajps.com]
- 13. benchchem.com [benchchem.com]
- 14. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ymerdigital.com [ymerdigital.com]
Technical Support Center: Overcoming Poor Water Solubility of Chloroquinoxaline Sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Chloroquinoxaline sulfonamide (CQS) and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why are many this compound compounds poorly soluble in water?
A1: The limited aqueous solubility of this class of compounds is often due to their molecular structure, which typically includes multiple aromatic rings (the quinoxaline (B1680401) and sulfonamide moieties). These structures are largely hydrophobic and crystalline, leading to high lattice energy and poor interaction with water molecules.[1]
Q2: What are the primary strategies for enhancing the solubility of my CQS compound?
A2: A variety of physical and chemical modification strategies can be employed.[2][3] Key approaches include:
-
Co-solvency: Using a water-miscible organic solvent to increase solubility.[4]
-
pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug.[2][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix to create a higher-energy, more soluble amorphous form.[2][9]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[2][10]
-
Use of Surfactants: Employing surfactants to form micelles that entrap the drug molecules, increasing their apparent solubility.[4][11]
Q3: How do I choose the most suitable solubility enhancement strategy for my specific CQS derivative?
A3: The optimal strategy depends on several factors: the physicochemical properties of your specific molecule (e.g., pKa, logP, melting point), the intended application (e.g., in vitro assay, in vivo preclinical study), and the required concentration. A preliminary screening of multiple techniques is often necessary. The workflow diagram below provides a general decision-making framework.
Q4: My CQS compound is intended for clinical trials. What additional considerations are there?
A4: For clinical development, formulation strategies must use pharmaceutically acceptable excipients. Toxicity and regulatory acceptance of any solubilizing agents are critical.[12] Long-term stability of the formulation is also paramount.[9] For instance, the specific agent this compound (NSC 339004) has been administered intravenously in clinical trials, indicating that a suitable parenteral formulation was developed.[13]
Troubleshooting Guides
Issue 1: Compound precipitates when stock solution is diluted in aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent in the final dilution is insufficient to maintain the solubility of the CQS compound. This creates a supersaturated and unstable solution.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt to work at a lower final concentration of your compound if the experimental design permits.
-
Optimize Co-solvent Concentration: Increase the percentage of the co-solvent in the final solution. Be mindful that high concentrations of organic solvents (like DMSO) may be toxic in biological assays.
-
Check for Precipitation: After adding the stock solution to your aqueous buffer, visually inspect for any cloudiness or solid particles. If precipitation occurs, the final concentration is above its solubility limit in that specific co-solvent/buffer mixture.
-
Try Alternative Co-solvents: Test other water-miscible solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG 400).[3]
-
Issue 2: Low or inconsistent results in cell-based assays.
-
Possible Cause: Poor aqueous solubility can lead to the compound precipitating out of the cell culture medium. These undissolved particles are not bioavailable to the cells, leading to an inaccurate assessment of the compound's activity and high variability between experiments.
-
Troubleshooting Steps:
-
Verify Solubility in Media: Before conducting the assay, determine the kinetic solubility of your compound in the specific cell culture medium you are using.
-
Consider a Surfactant: Add a low concentration of a non-ionic, biocompatible surfactant (e.g., Polysorbate 80) to the medium to help maintain solubility.[11]
-
Explore Complexation: Pre-complexing the CQS compound with a cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its solubility in aqueous media.[8]
-
Issue 3: Difficulty preparing a stable amorphous solid dispersion (ASD).
-
Possible Cause: The chosen polymer may not be compatible with the CQS compound, or the manufacturing process may not be optimal, leading to crystallization over time.[14][15]
-
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different properties (e.g., PVP, HPMC, HPMCAS) to find one that forms a stable, molecularly dispersed system with your drug.[16]
-
Optimize Drug Loading: The ratio of drug to polymer is critical. High drug loading can increase the tendency for crystallization. Experiment with different drug loading percentages.
-
Characterize the ASD: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state and to assess the physical stability of the dispersion.[17]
-
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle of Operation | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity. | 2 - 500 | Simple to prepare, rapid.[3] | Potential for precipitation on dilution, solvent toxicity. |
| pH Adjustment | Ionizes the drug to a more soluble salt form. | 10 - 1,000 | Highly effective for ionizable drugs.[6] | Risk of precipitation if pH changes, potential for buffer incompatibility. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic host molecule. | 10 - 5,000+ | Low toxicity, can improve stability.[7][8] | Limited by host-guest stoichiometry, can be expensive. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state. | 10 - 10,000+ | Significant solubility enhancement, can improve dissolution rate.[2] | Can be physically unstable (recrystallization), complex manufacturing.[9] |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range. | 5 - 200 | Increases dissolution velocity, suitable for parenteral delivery.[3] | Requires specialized equipment (homogenizers), potential for particle aggregation. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple lab-scale method to prepare a CQS-cyclodextrin inclusion complex.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of CQS to HP-β-CD (a 1:1 ratio is a good starting point).
-
Mixing: Accurately weigh the CQS and HP-β-CD and place them in the mortar.
-
Kneading: Add a small amount of an ethanol/water (1:1 v/v) mixture to the powder to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly with the pestle for 45-60 minutes. The continuous grinding and mixing facilitate the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Scrape the resulting paste from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40°C until a constant weight is achieved (typically 24 hours).
-
Pulverization & Sieving: Gently pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a fine-mesh sieve to ensure uniformity.
-
Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed CQS derivative.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a common method for preparing an ASD for screening purposes.
Materials:
-
This compound derivative
-
Polymer (e.g., Polyvinylpyrrolidone K30, PVP K30)
-
Suitable organic solvent (e.g., Dichloromethane, Methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Methodology:
-
Dissolution: Accurately weigh the CQS derivative and the chosen polymer (e.g., at a 1:4 drug-to-polymer weight ratio) and dissolve them in a minimal amount of a suitable common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inner wall of the flask.[4]
-
Final Drying: Place the flask in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion for 24-48 hours to remove any residual solvent.
-
Collection: Carefully scrape the dried solid dispersion from the flask.
-
Characterization: Analyze the resulting powder using XRPD and DSC to confirm its amorphous nature.
-
Dissolution Study: Perform dissolution studies to compare the rate and extent of dissolution of the ASD with the crystalline CQS derivative.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Simplified signaling pathway for CQS as a Topoisomerase II poison.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. wjbphs.com [wjbphs.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. scispace.com [scispace.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. brieflands.com [brieflands.com]
- 12. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I clinical and pharmacological study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Chloroquinoxaline sulfonamide solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable preparation and use of Chloroquinoxaline sulfonamide (CQS) solutions in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of CQS in aqueous buffer | Low aqueous solubility of CQS. | Prepare a high-concentration stock solution in an organic solvent such as DMSO.[1] For working solutions, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] |
| Loss of compound activity over time in prepared solutions | Degradation of the sulfonamide group. | Sulfonamides are generally more stable in neutral to alkaline conditions and are susceptible to hydrolysis in acidic environments.[3][4] Prepare fresh solutions before each experiment or store stock solutions at -20°C or -80°C. For working solutions in culture media, use them immediately after preparation. |
| Inconsistent experimental results | Instability of CQS under experimental conditions (e.g., light, temperature). | Protect CQS solutions from light by using amber vials or wrapping containers in foil. Avoid repeated freeze-thaw cycles of stock solutions by aliquoting into single-use volumes. Maintain consistent temperature during experiments. |
| Low or no detectable activity in topoisomerase II assays | Incorrect assay conditions for CQS. | The detection of topoisomerase II poisoning by CQS is highly dependent on the protein denaturant used. Use strong chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) instead of SDS to detect the CQS-topoisomerase II-DNA covalent complex.[5] |
| Cell toxicity observed in vehicle control | High concentration of organic solvent (e.g., DMSO) in the final working solution. | Ensure the final concentration of the organic solvent is minimized, ideally below 0.1% and not exceeding 0.5%, to prevent solvent-induced toxicity to cells.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in an anhydrous or molecular biology grade organic solvent such as Dimethyl Sulfoxide (DMSO).[1]
Q2: How should I store this compound solutions?
A2: For long-term storage, stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect solutions from light.[6]
Q3: What is the stability of this compound in aqueous solutions?
A3: While specific quantitative stability data for this compound is limited, the stability of sulfonamides, in general, is influenced by pH and temperature. They are more susceptible to hydrolytic degradation under acidic conditions and are more stable in neutral to alkaline pH.[3][4] It is best practice to prepare fresh aqueous working solutions for each experiment.
Q4: At what pH should I prepare my buffers for experiments with this compound to ensure maximum stability?
A4: To maximize stability, it is recommended to use buffers with a neutral to slightly alkaline pH (pH 7-9).[4] Avoid acidic conditions (pH < 7) as this can lead to increased hydrolysis of the sulfonamide group.[3][4]
Q5: Can I expect this compound to be stable in cell culture media?
A5: The stability of compounds in cell culture media can be variable. Due to the potential for degradation, it is recommended to add the freshly diluted this compound solution to the cell culture immediately after preparation.
Data Presentation: Stability of Sulfonamides
Table 1: Effect of pH on the Hydrolysis of Various Sulfonamides
| Sulfonamide | pH 4 | pH 7 | pH 9 |
| Sulfadiazine | Stable | Unstable | Stable |
| Sulfaguanidine | Stable | Stable | Stable |
| Sulfachloropyridazine | Unstable | Unstable | Stable |
| Sulfamethoxypyridazine | Unstable | Unstable | Stable |
| Other Sulfonamides (9 tested) | Unstable | Stable | Stable |
| Data adapted from a study on the hydrolytic stability of 12 sulfonamides. Stability is defined as a hydrolysis rate of ≤10% over the study period, corresponding to a half-life of >1 year at 25°C.[4] |
Table 2: Half-life of Sulfonamides in Hen Eggs at Different Cooking Temperatures
| Sulfonamide | Half-life at 80°C (min) | Half-life at 100°C (min) |
| Sulfadiazine (SDZ) | 64.2 | 17.6 |
| Sulfamethoxazole (SMX) | 110 | 34.3 |
| Sulfadimethoxine (SDM) | 124 | 47.1 |
| Sulfamethazine (SMZ) | 70.0 | 39.8 |
| Sulfamonomethoxine (SMM) | 83.5 | 25.0 |
| Sulfamerazine (SMR) | 88.8 | 21.6 |
| This table illustrates the impact of temperature on the degradation of various sulfonamides.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Materials:
-
This compound (CQS) powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium
-
Pipettes and sterile pipette tips
-
-
Preparation of 10 mM Stock Solution: a. Aseptically weigh the required amount of CQS powder. For example, for 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on its molecular weight. b. Add the corresponding volume of DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the CQS is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM CQS stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. It is critical to include a vehicle control, which consists of cells treated with the same final concentration of DMSO as the cells treated with the highest concentration of CQS. The final DMSO concentration should ideally be ≤ 0.1%.[2] d. Use the prepared working solutions immediately.
Visualizations
Mechanism of Action: Topoisomerase II Poisoning
Caption: Mechanism of this compound as a Topoisomerase II poison.
Experimental Workflow: Topoisomerase II Decatenation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chloroquinoxaline Sulfonamide Topoisomerase Assays
Welcome to the technical support center for Chloroquinoxaline sulfonamide (CQS) topoisomerase assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound topoisomerase assays in a question-and-answer format.
Q1: Why am I not seeing any topoisomerase II inhibition with my this compound compound?
A1: A critical factor in detecting the inhibitory activity of this compound (CQS) is the choice of protein denaturant in the final step of your DNA cleavage assay. CQS is a topoisomerase II poison, but its effect can be masked by the commonly used denaturant, Sodium Dodecyl Sulfate (SDS).[1][2][3] To accurately detect CQS-induced topoisomerase II-DNA cleavage complexes, it is essential to use a strong chaotropic agent like Guanidine Hydrochloride (GuHCl) or urea (B33335) instead of SDS.[1][2][3]
Troubleshooting Steps:
-
Replace SDS: Substitute SDS in your cleavage assay termination buffer with Guanidine Hydrochloride (GuHCl) at a final concentration of 1 M.
-
Optimize Denaturant Concentration: If results are still suboptimal, consider titrating the GuHCl concentration.
-
Positive Control: Ensure your positive control for a topoisomerase II poison (e.g., etoposide) shows activity with your standard SDS-containing buffer to confirm the general integrity of your assay.
Q2: My negative control (enzyme + DNA, no inhibitor) shows no DNA relaxation/decatenation. What could be the problem?
A2: This issue points to a loss of enzyme activity or a problem with essential co-factors.[4][5]
Troubleshooting Steps:
-
Enzyme Activity: Use a fresh aliquot of topoisomerase enzyme. Repeated freeze-thaw cycles can lead to a loss of activity.[4]
-
ATP Degradation (for Topoisomerase II assays): Topoisomerase II requires ATP for its catalytic activity.[6] Ensure your ATP stock is fresh and has been stored correctly. Consider preparing a fresh ATP solution.[4][5]
-
Assay Buffer Components: Verify the composition and pH of your assay buffer. Ensure all components, such as MgCl2 for topoisomerase II, are present at the correct concentrations.[7][8]
Q3: I am observing a smear or degradation of my DNA bands on the gel. What is causing this?
A3: DNA smearing or degradation is often indicative of nuclease contamination.[6]
Troubleshooting Steps:
-
Use Sterile Reagents: Ensure all buffers, water, and enzyme stocks are prepared under sterile conditions to prevent bacterial or fungal contamination, which can introduce nucleases.
-
Check Enzyme Purity: If you are using a non-commercial enzyme preparation, it may be contaminated with endonucleases. Consider using a commercially available, highly purified topoisomerase.
-
Include EDTA in Stop Buffer: Ensure your stop buffer contains EDTA to chelate divalent cations required by many nucleases.[7]
Q4: My this compound compound appears to be insoluble in the assay buffer. How can I address this?
A4: Solubility issues are common with small molecule inhibitors.[9][10][11] Chloroquinoxaline sulfonamides may require a co-solvent for complete dissolution.
Troubleshooting Steps:
-
Use of DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds.[12][13] Prepare a concentrated stock solution of your CQS compound in 100% DMSO and then dilute it into the assay buffer.
-
Solvent Control: It is crucial to include a solvent control in your experiment (assay buffer with the same final concentration of DMSO as your test samples) to ensure that the solvent itself does not affect the enzyme's activity.[4][5]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (typically ≤1-2%) to avoid inhibiting the topoisomerase enzyme.[4][5]
Quantitative Data Summary
The following tables provide typical concentration ranges and conditions for key components in topoisomerase assays.
Table 1: Typical Reagent Concentrations for Topoisomerase Assays
| Reagent | Topoisomerase I Relaxation Assay | Topoisomerase II Decatenation/Relaxation Assay | Topoisomerase II Cleavage Assay |
| Enzyme | 1-5 units | 1-5 units | 5-10 units (often higher)[14] |
| DNA Substrate | 200 ng supercoiled plasmid[5] | 200 ng kDNA or supercoiled plasmid[5] | 500 ng supercoiled plasmid[14] |
| ATP | Not required[4][5] | 1 mM[7] | Not always required (depends on inhibitor)[14] |
| MgCl2 | Stimulates activity (3-5 fold)[4][5] | 5-10 mM[7][8] | 5-10 mM |
| Incubation Time | 30 min at 37°C[5] | 30 min at 37°C[5] | 30 min at 37°C[14] |
| Inhibitor (CQS) | N/A | Varies (e.g., 1-100 µM) | Varies (e.g., 1-100 µM) |
Table 2: Essential Controls for Topoisomerase Assays
| Control | Purpose | Expected Outcome |
| DNA Substrate Only | To check for DNA degradation or nicking.[13] | A single band of supercoiled (or catenated) DNA. |
| Enzyme + DNA (No Inhibitor) | To confirm enzyme activity.[13] | Complete relaxation or decatenation of the DNA substrate. |
| Enzyme + DNA + Solvent | To ensure the inhibitor solvent (e.g., DMSO) does not affect enzyme activity.[5][13] | Same as the "Enzyme + DNA" control. |
| Enzyme + DNA + Known Inhibitor | To validate the assay system.[13] (e.g., Camptothecin for Topo I, Etoposide for Topo II) | Inhibition of DNA relaxation/decatenation or induction of DNA cleavage. |
Experimental Protocols
Below are detailed methodologies for key topoisomerase assays.
Protocol 1: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, and the inhibition of this process by compounds like this compound.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA.[7]
-
30 mM ATP solution[7]
-
This compound compound dissolved in DMSO
-
Sterile deionized water
-
Stop Buffer/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/ml Bromophenol Blue.[7]
-
Chloroform:isoamyl alcohol (24:1)[7]
Method:
-
On ice, prepare a reaction mix for the required number of assays. For a single 30 µL reaction, combine:
-
3 µL of 10x Assay Buffer
-
1 µL of 30 mM ATP
-
0.5 µL of supercoiled pBR322 (1 µg/µL)
-
22.2 µL of sterile water[7]
-
-
Aliquot 26.7 µL of the reaction mix into pre-chilled microcentrifuge tubes.
-
Add 0.3 µL of the this compound compound (or DMSO for the solvent control) to the respective tubes. Mix gently.
-
Add 3 µL of diluted Topoisomerase II enzyme to all tubes except the "DNA only" control (add 3 µL of enzyme dilution buffer instead).
-
Incubate the reactions for 30 minutes at 37°C.[7]
-
Stop the reaction by adding 30 µL of Stop Buffer/Loading Dye and 30 µL of chloroform:isoamyl alcohol.[7]
-
Vortex briefly and centrifuge for 2 minutes at high speed.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose (B213101) gel.
-
Run the gel at 85V for 2 hours.[7]
-
Stain the gel with ethidium (B1194527) bromide (1 µg/mL) for 15 minutes, destain in water, and visualize under UV light.[7]
Protocol 2: Topoisomerase II-Mediated DNA Cleavage Assay
This assay is crucial for identifying topoisomerase poisons like this compound that stabilize the enzyme-DNA cleavage complex.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5x Topoisomerase II Cleavage Buffer: 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl2, 12.5% glycerol.[12]
-
This compound compound dissolved in DMSO
-
Sterile deionized water
-
Proteinase K (10 mg/mL)
-
20% SDS
-
1 M Guanidine Hydrochloride (GuHCl)
-
Loading Dye (e.g., 6x DNA loading dye)
Method:
-
On ice, set up the following 20 µL reactions in microcentrifuge tubes:
-
4 µL of 5x Cleavage Buffer
-
0.6 µg of supercoiled pBR322 DNA
-
2 µL of this compound compound at various 10x concentrations (or DMSO for controls)
-
Add sterile water to a volume of 18 µL.
-
-
Add 2 µL of Topoisomerase II enzyme to each tube.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction and denature the protein by adding 2 µL of 1 M GuHCl.
-
Add 2 µL of Proteinase K (10 mg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.[14]
-
Add 4 µL of 6x DNA loading dye.
-
Load the entire sample onto a 1% agarose gel containing ethidium bromide.
-
Run the gel until there is good separation between the supercoiled, nicked, and linear DNA forms.
-
Visualize the gel under UV light. An increase in the linear DNA band indicates topoisomerase II-mediated cleavage.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to topoisomerase assays.
Caption: Workflow for a Topoisomerase II DNA Relaxation Assay.
Caption: Mechanism of Topoisomerase II poisoning by CQS.
Caption: Troubleshooting logic for lack of CQS inhibition.
References
- 1. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inspiralis.com [inspiralis.com]
Technical Support Center: Detecting Chloroquinoxaline Sulfonamide Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloroquinoxaline sulfonamide (CQS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental detection of CQS activity, particularly in the presence of chaotropic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CQS) and what is its mechanism of action?
This compound is an antineoplastic agent that functions as a topoisomerase II poison.[1] Its mechanism of action involves trapping the topoisomerase II enzyme in a covalent complex with DNA, leading to the accumulation of double-strand breaks and subsequently inducing apoptosis (programmed cell death).[1]
Q2: Why are chaotropic agents necessary for detecting CQS activity?
Standard protein denaturants, such as sodium dodecyl sulfate (B86663) (SDS), are ineffective in revealing the topoisomerase II poisoning effect of CQS.[1] Strong chaotropic agents, like guanidinium (B1211019) chloride and urea (B33335), are required to disrupt the non-covalent interactions and denature the topoisomerase II enzyme, thereby exposing the covalent DNA-protein complexes stabilized by CQS.[1]
Q3: What are chaotropic agents and how do they work?
Chaotropic agents are substances that disrupt the structure of water and reduce the stability of macromolecules like proteins and nucleic acids.[2] They interfere with non-covalent forces such as hydrogen bonds, van der Waals forces, and hydrophobic effects, leading to protein denaturation.[2] Common chaotropic agents include guanidinium chloride, urea, and thiourea.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No detectable CQS activity (no increase in DNA cleavage). | Use of an inappropriate protein denaturant (e.g., SDS). | Replace SDS with a strong chaotropic agent such as guanidinium chloride or urea in the assay termination buffer.[1] |
| Inactive or insufficient topoisomerase II enzyme. | Verify the activity of the topoisomerase II enzyme using a known poison like etoposide (B1684455) as a positive control. Ensure the enzyme has been stored correctly and is used at an appropriate concentration. | |
| Suboptimal concentration of the chaotropic agent. | Titrate the concentration of the chaotropic agent. A concentration that is too low may not effectively denature the enzyme, while a concentration that is too high could interfere with the assay components or DNA visualization. | |
| Incorrect assay conditions (e.g., incubation time, temperature). | Optimize the assay conditions. Ensure the incubation time and temperature are suitable for topoisomerase II activity and for the action of CQS. | |
| High background noise or smeared bands on the gel. | Nuclease contamination in the enzyme preparation or reagents. | Use high-purity reagents and enzyme preparations. The inclusion of a nuclease inhibitor may be beneficial. |
| Protein aggregation. | Ensure complete denaturation by the chaotropic agent. The addition of a reducing agent like dithiothreitol (B142953) (DTT) to the sample buffer can help prevent protein aggregation. | |
| Incomplete denaturation of the topoisomerase II-DNA complex. | Increase the concentration of the chaotropic agent or the incubation time with the denaturing solution. | |
| Inconsistent or variable results between experiments. | Pipetting errors or inaccurate reagent concentrations. | Ensure accurate pipetting and careful preparation of all solutions. Prepare master mixes for reagents where possible to minimize variability. |
| Degradation of CQS or other reagents. | Store all reagents, including the CQS stock solution, under appropriate conditions (e.g., protected from light, at the correct temperature) to prevent degradation. |
Experimental Protocols
Topoisomerase II DNA Cleavage Assay for CQS Activity
This protocol is designed to detect the ability of CQS to stabilize the covalent complex between topoisomerase II and DNA, resulting in an increase in linear DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)
-
This compound (CQS)
-
Etoposide (positive control)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 20 mM ATP, 10 mM DTT)
-
Termination Buffer with Chaotropic Agent (e.g., 1% Sarkosyl, 2.5 M Guanidinium Chloride, 0.1 M Sodium Acetate pH 5.2, 25 mM EDTA)
-
Proteinase K
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
6x DNA Loading Dye
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
Nuclease-free water (to final volume of 20 µL)
-
2 µL of 10x Topoisomerase II Assay Buffer
-
200-500 ng of supercoiled plasmid DNA or kDNA
-
Desired concentration of CQS (or vehicle control, e.g., DMSO)
-
1-2 units of human Topoisomerase II enzyme
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 2 µL of Termination Buffer with Chaotropic Agent.
-
Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30-60 minutes to digest the protein.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA Loading Dye to each reaction tube.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA (or kDNA) to linear and nicked circular forms indicates topoisomerase II poisoning.
-
Quantify the band intensities to determine the percentage of cleaved DNA.
-
Data Presentation
Table 1: Hypothetical IC₅₀ Values for CQS-mediated Topoisomerase II Inhibition with Different Chaotropic Agents.
The following table presents hypothetical data to illustrate the expected trend in CQS activity detection. Actual values should be determined experimentally.
| Chaotropic Agent | Concentration | CQS IC₅₀ (µM) |
| Guanidinium Chloride | 1 M | 75 |
| Guanidinium Chloride | 2.5 M | 50 |
| Guanidinium Chloride | 5 M | 65 |
| Urea | 2 M | 90 |
| Urea | 4 M | 60 |
| Urea | 8 M | 80 |
| SDS | 1% | >200 (No activity detected) |
Note: IC₅₀ values are expected to be lower (indicating higher potency) at optimal chaotropic agent concentrations. Concentrations that are too high may denature the enzyme excessively, leading to a decrease in apparent activity.
Visualizations
Caption: Mechanism of CQS-induced apoptosis.
Caption: Workflow for detecting CQS activity.
References
Technical Support Center: Optimizing Chloroquinoxaline Sulfonamide Dosage for Cell Culture
Welcome to the technical support center for Chloroquinoxaline sulfonamide (CQS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using CQS in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your study design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CQS)?
A1: this compound is an antineoplastic agent that functions as a dual poison for topoisomerase II alpha (topo IIα) and topoisomerase II beta (topo IIβ).[1][2][3] By stabilizing the covalent complex between topoisomerase II and DNA, CQS leads to the accumulation of DNA double-strand breaks. This triggers a DNA damage response, which can result in cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution of 100 mg/mL (298.7 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years. When preparing your working concentrations, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration of CQS is highly cell-line dependent. Based on available data, CQS has shown activity in the micromolar to millimolar range. For initial experiments, it is advisable to perform a dose-response curve with a broad range of concentrations, for example, from 1 µM to 2 mM. The IC50 for CV-1 monkey kidney cells has been reported to be 1.8 mM, which suggests that high concentrations may be necessary for some cell lines.[4]
Q4: In which phase of the cell cycle does CQS arrest cells?
A4: this compound has been found to induce a G0/G1 phase cell cycle arrest in murine B16 melanoma cells. However, as a topoisomerase II inhibitor, which typically affects DNA replication and segregation, a G2/M arrest is also a possible outcome in other cell types. It is recommended to perform cell cycle analysis using flow cytometry on your specific cell line to determine the effect of CQS.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details |
| Chemical Name | This compound |
| NSC Number | 339004 |
| Molecular Weight | 334.78 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | 100 mg/mL (298.7 mM) |
| Powder Storage | -20°C for up to 3 years |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years |
Table 2: Reported IC50 Value for this compound
| Cell Line | Cell Type | IC50 (mM) | Reference |
| CV-1 | Monkey Kidney | 1.8 | --INVALID-LINK-- |
Note: There is a significant lack of publicly available IC50 data for this compound across a broad range of human cancer cell lines. Researchers are strongly encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution (100 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., for 10 mg of CQS, add 298.7 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot into single-use sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 100 mM stock solution.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final DMSO concentration in the medium is below 0.5%. For example, to prepare a 100 µM working solution, you can add 1 µL of the 100 mM stock to 1 mL of medium (final DMSO concentration will be 0.1%).
-
Protocol 2: Determination of Optimal Dosage using an MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium.[4]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working concentrations of CQS in complete medium as described in Protocol 1. A broad range (e.g., 1 µM to 2 mM) is recommended for the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest CQS concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different CQS concentrations or controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-5 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the CQS concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in culture medium | - The concentration of CQS exceeds its solubility in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Ensure the final concentration of CQS is within a reasonable range for your cell line.- Prepare fresh dilutions immediately before use.- If precipitation persists, consider preparing a lower concentration stock solution in DMSO and adjusting the volume added to the medium accordingly, while keeping the final DMSO concentration below 0.5%. |
| No significant cytotoxicity observed, even at high concentrations | - The cell line is resistant to CQS.- The compound has degraded due to improper storage or handling.- Insufficient incubation time. | - Confirm the activity of your CQS stock on a sensitive control cell line, if available.- Use a fresh aliquot of CQS from a properly stored stock.- Increase the incubation time (e.g., up to 96 hours) and repeat the experiment.- Consider that some cell lines may have high intrinsic resistance to topoisomerase II inhibitors. |
| High variability between replicates | - Inconsistent cell seeding density.- Inaccurate pipetting of the compound.- Edge effects in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
| Vehicle control (DMSO) shows significant cytotoxicity | - The final DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is at or below 0.5%.- Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
Visualizations
Caption: Workflow for determining the optimal CQS dosage.
Caption: CQS signaling pathway leading to cell death.
Caption: Troubleshooting flowchart for CQS experiments.
References
- 1. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chloroquinoxaline Sulfonamide (CQS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Chloroquinoxaline sulfonamide (CQS). The information provided herein is intended to help mitigate off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CQS)?
A1: this compound is a topoisomerase II (Topo II) poison. It stabilizes the covalent complex between DNA and Topo II, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers downstream signaling pathways, including the activation of DNA damage response (DDR) kinases such as ATM and ATR, ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4][5]
Q2: What are the known major off-target effects of CQS?
A2: Preclinical and clinical studies have identified several significant off-target effects and toxicities associated with CQS. These include, but are not limited to:
-
Hypoglycemia: A dose-limiting toxicity observed in clinical trials. The precise mechanism is not fully elucidated but may involve interference with glucose metabolism.
-
Cardiotoxicity: Cardiac arrhythmias have been reported. The underlying cause may be related to off-target interactions with ion channels or other cardiac proteins.[6]
-
Toxicity to other organs: Preclinical studies in animal models have shown toxicity to lymphoid organs, bone marrow, the gastrointestinal tract, pancreas, central nervous system (CNS), adrenal glands, and testes.
Q3: How can I minimize the off-target effects of CQS in my experiments?
A3: Reducing off-target effects is crucial for obtaining specific and reproducible results. Key strategies include:
-
Dose-Response Optimization: Conduct thorough dose-response experiments to identify the lowest effective concentration of CQS that elicits the desired on-target effect (Topo II inhibition) with minimal off-target consequences.
-
Use of Appropriate Controls: Always include positive and negative controls in your experiments. A well-characterized Topo II poison with a known off-target profile can serve as a useful positive control.
-
Consideration of Experimental System: The metabolic state of your cells or animal model can influence CQS activity and toxicity. For instance, the glucose concentration in your cell culture medium can impact the severity of drug-induced hypoglycemia.[7][8]
-
Structural Analogs: If available, consider using a structurally related analog of CQS with a more favorable selectivity profile.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotypes observed with CQS treatment.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than, or in addition to, Topo II inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that CQS is engaging with Topo II in your specific cellular context. A shift in the thermal stability of Topo II upon CQS treatment indicates direct binding.
-
Profile Off-Target Interactions: Employ techniques like kinome profiling or chemical proteomics to identify other proteins that CQS may be binding to.
-
Phenotypic Comparison: Compare the phenotype induced by CQS to that of other Topo II poisons with different chemical scaffolds. Discrepancies may point towards off-target activities specific to the this compound structure.
-
Issue 2: Significant cell death at concentrations intended for sublethal studies.
-
Possible Cause: Your cell line may be particularly sensitive to CQS, or the experimental conditions may be exacerbating its toxicity.
-
Troubleshooting Steps:
-
Re-evaluate IC50: Determine the 50% inhibitory concentration (IC50) of CQS in your specific cell line and under your experimental conditions. IC50 values can vary significantly between cell types.
-
Monitor Glucose Levels: CQS can induce hypoglycemia. Ensure your cell culture medium has an adequate glucose concentration (e.g., physiological glucose levels of around 5.5 mM, though some cell types may require more).[9][10][11] For in vivo studies, monitor blood glucose levels and be prepared to provide glucose supplementation if necessary.[12][13]
-
Assess for Cardiotoxicity in relevant models: If using in vivo models or cardiomyocyte cultures, monitor for signs of cardiotoxicity.
-
Data Presentation
Table 1: this compound (CQS) - Known Biological Activities
| Target/Effect | Description | Evidence |
| On-Target | ||
| Topoisomerase IIα/β | Poisoning of the enzyme, leading to DNA double-strand breaks. | Biochemical and cellular assays. |
| Off-Target | ||
| Hypoglycemia | Reduction in blood glucose levels. | Observed in clinical trials. |
| Cardiac Arrhythmias | Irregular heart rhythms. | Observed in clinical trials. |
| Organ Toxicities | Damage to lymphoid organs, bone marrow, GI tract, pancreas, CNS, adrenal glands, testes. | Preclinical animal studies. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for CQS Target Engagement
This protocol is a generalized guide to assess the engagement of CQS with its target, Topoisomerase II, in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HCT116)
-
Complete cell culture medium
-
This compound (CQS) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Antibody specific for Topoisomerase IIα or IIβ
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with CQS at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest and Resuspend: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using an anti-Topoisomerase II antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of Topo II in CQS-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: In Vitro Hypoglycemia Mitigation
This protocol provides guidance for managing potential CQS-induced hypoglycemia in cell culture.
Procedure:
-
Basal Glucose Concentration: Culture cells in a medium with a physiological glucose concentration (e.g., 5.5 mM). Note that some cell lines may have different glucose requirements.[9][10][11]
-
Glucose Monitoring: If possible, monitor the glucose concentration in the cell culture medium over the course of the experiment, especially during prolonged CQS treatment.
-
Glucose Supplementation: If a significant drop in glucose concentration is observed, supplement the medium with a sterile glucose solution to maintain the desired level.
-
Control for Osmolality: When supplementing with glucose, ensure that a corresponding vehicle control is used to account for any effects of increased osmolality.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Response to Topoisomerase-Mediated DNA Damage - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of action of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose consumption of vascular cell types in culture: toward optimization of experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low glucose availability potentiates the effects of metformin on model T cell activation and exhaustion markers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Glucose is Critical for Optimized Neuronal Viability and AMPK Responsiveness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose in Cell Culture [sigmaaldrich.com]
- 11. Choosing an appropriate glucose concentration according to different cell types and experimental purposes is very important - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoglycemia after Bariatric Surgery in Mice and Optimal Dosage and Efficacy of Glucose Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aalas [aalas.kglmeridian.com]
Technical Support Center: Managing Chloroquinoxaline Sulfonamide Toxicity in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloroquinoxaline sulfonamide (CQS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential toxicities encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CQS) and what is its mechanism of action?
A1: this compound is an investigational antitumor agent. Its primary mechanism of action is the inhibition of topoisomerase IIα and topoisomerase IIβ.[1][2][[“]] By poisoning these enzymes, CQS stabilizes the enzyme-DNA cleavage complex, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5][6] Unlike some other sulfonamides, CQS does not appear to inhibit folate metabolism.[7]
Q2: What are the known target organs for CQS toxicity in animal models?
A2: Preclinical studies in rats and dogs have identified several target organs for CQS toxicity. These include:
-
Lymphoid organs
-
Bone marrow
-
Gastrointestinal tract
-
Pancreas
-
Central Nervous System (CNS)
-
Adrenal glands
-
Testes[7]
Q3: Is the observed toxicity reversible?
A3: Most of the observed toxicities in preclinical animal studies have been reported to be generally reversible. However, testicular atrophy observed in both dogs and rats has been noted as a late-occurring and irreversible effect within the timeframe of the studies.[7]
Q4: What are the most common adverse events observed in human clinical trials of CQS?
A4: In human clinical trials, the most frequently reported adverse event was anemia.[8][9] At higher doses, dose-limiting toxicities included hypoglycemia and supraventricular tachyarrhythmias.[10][11] Other less common reactions included nausea, diarrhea, and infusion site phlebitis.[10]
Troubleshooting Guides
This section provides practical guidance for managing specific toxicities that may arise during your animal studies with CQS.
Issue 1: Hematological Toxicity (Anemia, Neutropenia, Thrombocytopenia)
-
Clinical Signs: Pale mucous membranes, lethargy, weakness (anemia); increased susceptibility to infections (neutropenia); petechiae, ecchymoses, or spontaneous bleeding (thrombocytopenia).
-
Immediate Actions:
-
Confirm with Bloodwork: Perform a complete blood count (CBC) to quantify the extent of anemia, neutropenia, and/or thrombocytopenia.
-
Dose Adjustment: Consider a temporary suspension of dosing or a dose reduction for the affected animal(s), depending on the severity of the cytopenia.
-
Supportive Care:
-
For severe anemia, consider a blood transfusion.
-
For severe neutropenia, especially if signs of infection are present, administer broad-spectrum antibiotics. Prophylactic antibiotics may be considered in cases of profound neutropenia.
-
For severe thrombocytopenia with evidence of bleeding, a platelet-rich plasma or whole blood transfusion may be necessary.
-
-
-
Monitoring:
-
Monitor CBCs frequently (e.g., every 2-3 days) until counts begin to recover.
-
Observe animals closely for clinical signs of infection or bleeding.
-
Monitor body weight and food/water intake.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea, Vomiting, Anorexia)
-
Clinical Signs: Loose stools, emesis, decreased food intake, weight loss, dehydration.
-
Immediate Actions:
-
Supportive Care:
-
Provide fluid therapy (subcutaneous or intravenous) to correct dehydration and maintain electrolyte balance.
-
Administer antiemetics to control vomiting and antidiarrheal agents as needed.
-
Offer highly palatable, easily digestible food to encourage appetite. In cases of severe anorexia, nutritional support via a feeding tube may be required.
-
-
Gastrointestinal Protectants: The use of gastrointestinal protectants, such as proton pump inhibitors or H2 receptor antagonists, may be considered to reduce the risk of ulceration, although their use should be carefully evaluated in the context of the study design.[12]
-
-
Monitoring:
-
Monitor body weight, food and water intake, and fecal consistency daily.
-
Assess hydration status regularly (skin turgor, mucous membrane moisture).
-
Issue 3: Testicular Toxicity
-
Clinical Signs: Often subclinical during the study. May be detected as reduced testicular size or changes in histology at necropsy.
-
Management:
-
As testicular atrophy has been reported as irreversible, management focuses on characterization and understanding the dose-response relationship.[7]
-
If reproductive endpoints are a key part of the study, consider including sperm analysis (count, motility, morphology) and hormone level measurements (e.g., testosterone, FSH, LH).
-
-
Monitoring:
-
Careful histopathological examination of the testes at the end of the study is crucial.
-
Issue 4: Pancreatic Toxicity
-
Clinical Signs: May be subclinical. In overt cases, signs can include anorexia, vomiting, abdominal pain (e.g., hunched posture).
-
Immediate Actions:
-
Biochemical Analysis: Measure serum amylase and lipase (B570770) levels. Note that elevations in these enzymes are not always indicative of pancreatitis and should be interpreted in conjunction with clinical signs and histopathology.
-
Supportive Care: If clinical signs are present, provide fluid therapy and nutritional support as described for gastrointestinal toxicity. Analgesics may be necessary for abdominal pain.
-
-
Monitoring:
-
Monitor serum amylase and lipase levels.
-
At necropsy, perform a thorough gross and microscopic examination of the pancreas.
-
Data Presentation
| Species | Route of Administration | Target Organs of Toxicity | Reversibility | Source |
| Rat | Not Specified | Lymphoid organs, bone marrow, gastrointestinal tract, pancreas, CNS, adrenal glands, testes | Generally reversible, except for testicular atrophy | [7] |
| Dog | Not Specified | Lymphoid organs, bone marrow, gastrointestinal tract, pancreas, CNS, adrenal glands, testes | Generally reversible, except for testicular atrophy | [7] |
Experimental Protocols
Protocol 1: Hematological Monitoring
-
Blood Collection:
-
Collect blood samples (e.g., from the tail vein in rats, cephalic or saphenous vein in dogs) into EDTA-containing tubes at baseline and at regular intervals during the study (e.g., weekly).
-
Increase the frequency of collection if clinical signs of hematological toxicity are observed or following dose escalation.
-
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC to determine:
-
Red blood cell (RBC) count, hemoglobin, and hematocrit.
-
White blood cell (WBC) count with a differential to identify neutropenia, lymphopenia, etc.
-
Platelet count.
-
-
-
Data Interpretation:
-
Compare post-dose values to baseline and control group data.
-
Establish predefined criteria for dose modification or interruption based on the severity of cytopenias.
-
Protocol 2: Testicular Histopathology
-
Tissue Collection:
-
At the end of the study, euthanize the animal and perform a necropsy.
-
Carefully dissect the testes and epididymides.
-
Weigh the testes.
-
-
Fixation:
-
Tissue Processing:
-
After fixation, dehydrate the tissue through a graded series of ethanol (B145695) concentrations.
-
Clear the tissue with an agent like xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.[15]
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Microscopic Examination:
-
Examine the seminiferous tubules for signs of degeneration, depletion of germ cells, and Sertoli cell-only tubules.
-
Evaluate the interstitial tissue and Leydig cells.
-
Assess the epididymis for the presence and quality of sperm.
-
Visualizations
Caption: Experimental workflow for managing CQS toxicity.
Caption: CQS-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damaging Drugs | Semantic Scholar [semanticscholar.org]
- 7. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of this compound (CQS) in patients with metastatic colorectal carcinoma (MCRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Phase I clinical and pharmacological study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and pharmacology study of this compound given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 14. Seven Steps from Sample to Slide - Solmedia [solmedialtd.com]
- 15. A Complete Guide to Tissue Processing in Histology - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
Why SDS fails to detect Chloroquinoxaline sulfonamide topoisomerase poisoning
This guide provides troubleshooting advice and answers to frequently asked questions regarding the detection of topoisomerase poisoning, with a specific focus on challenges encountered with Chloroquinoxaline sulfonamide (CQS).
Frequently Asked Questions (FAQs)
Q1: What is the standard method for detecting topoisomerase-DNA cleavage complexes induced by poisons?
A1: The most common method is the SDS-K+ precipitation assay. Topoisomerase poisons stabilize the transient "cleavage complex," where the topoisomerase enzyme is covalently bonded to the DNA.[1][2] The addition of the strong ionic detergent Sodium Dodecyl Sulfate (SDS) denatures the topoisomerase protein.[3][4] While most protein-DNA interactions are disrupted by SDS, the covalent bond in the cleavage complex remains. This results in protein-associated DNA breaks.[5] The subsequent addition of potassium chloride (KCl) leads to the precipitation of the SDS-protein-DNA complexes, as potassium ions react with SDS to form an insoluble precipitate.[3][6] Free DNA, however, remains in solution. The amount of precipitated DNA is then quantified, usually through radioactivity or fluorescence, to measure the extent of topoisomerase poisoning.
Q2: Why is my SDS-K+ precipitation assay failing to detect topoisomerase poisoning by this compound (CQS)?
A2: Standard SDS-based assays are known to be largely ineffective for detecting topoisomerase II poisoning by CQS.[5][7][8] The primary reason is the high reversibility of the CQS-stabilized cleavage complex. It is proposed that the initial binding of SDS molecules alters the conformation of the topoisomerase-CQS-DNA complex. This change may cause the CQS molecule to dissociate, allowing the topoisomerase to quickly re-ligate the DNA break before the enzyme is fully denatured and trapped by the SDS.[5] Essentially, the inactivation of the enzyme by SDS is not instantaneous, and for a highly reversible poison like CQS, this delay allows the complex to resolve, leading to a false-negative result.
Q3: Are there alternative methods to detect CQS-induced topoisomerase poisoning?
A3: Yes. The key to detecting CQS-induced cleavage complexes is to use a stronger, more rapidly acting protein denaturant. Strong chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) have been shown to be effective where SDS fails.[5][7][8] These denaturants are thought to inactivate the topoisomerase so rapidly that the enzyme does not have time to perform the religation step, even after the reversible CQS poison has dissociated. This allows for the successful trapping and subsequent detection of the covalent DNA-protein complexes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No detectable cleavage complex with CQS. | The CQS-stabilized cleavage complex is highly reversible and not efficiently trapped by SDS. | Replace SDS with a stronger denaturant such as guanidine hydrochloride or urea in your cleavage complex stabilization step.[5][8] |
| Low signal-to-noise ratio. | Insufficient concentration of CQS or topoisomerase enzyme. | Optimize the concentrations of both CQS and the topoisomerase enzyme in your reaction through titration experiments. |
| Inconsistent results between experiments. | Variability in incubation times or temperatures. | Strictly adhere to a standardized protocol with precise incubation times and temperatures for all steps, from drug treatment to cell lysis and complex precipitation. |
| High background in control samples. | Contamination with nucleases or incomplete cell lysis. | Ensure all buffers are sterile and contain appropriate protease inhibitors. Optimize lysis conditions to ensure complete and rapid cell disruption. |
Experimental Protocols
Protocol 1: Standard SDS-K+ Precipitation Assay
This protocol is for the detection of topoisomerase poisons that form stable cleavage complexes.
-
Reaction Setup: Incubate purified topoisomerase II with supercoiled plasmid DNA (e.g., pBR322) in reaction buffer at 37°C for 30 minutes. Add the test compound (e.g., etoposide (B1684455) as a positive control) and incubate for another 30 minutes.
-
Complex Trapping: Terminate the reaction by adding 1% SDS and incubate at 37°C for 10 minutes to denature the topoisomerase.
-
Precipitation: Add KCl to a final concentration of 100 mM. Incubate on ice for 10 minutes to precipitate the SDS-protein-DNA complexes.
-
Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the complexes.
-
Washing: Carefully remove the supernatant (containing free DNA) and wash the pellet with a wash buffer containing KCl.
-
Quantification: Resuspend the pellet in a suitable buffer. If using radiolabeled DNA, quantify the radioactivity in the pellet using a scintillation counter.
Protocol 2: Modified Assay for CQS using Guanidine Hydrochloride
This protocol is adapted for poisons that form highly reversible cleavage complexes.
-
Reaction Setup: Follow step 1 from the standard protocol, using CQS as the test compound.
-
Complex Trapping: Terminate the reaction by adding Guanidine Hydrochloride (Gu-HCl) to a final concentration of 6 M. Mix rapidly and incubate at room temperature for 5 minutes. This ensures rapid and complete denaturation of the topoisomerase.
-
DNA Isolation: Proceed with a method to separate protein from DNA, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, as the SDS-K+ precipitation method is not applicable.
-
Detection: Analyze the resulting DNA for breaks using agarose (B213101) gel electrophoresis. The conversion of supercoiled plasmid DNA to linear DNA indicates the presence of double-strand breaks trapped by the Gu-HCl treatment.
Data Summary
The effectiveness of different denaturants in detecting topoisomerase II poisoning by CQS is summarized below. The data represents the relative amount of linearized plasmid DNA, indicating trapped cleavage complexes.
| Compound | Denaturant | Relative Cleavage Complex Detected (%) | Reference |
| Etoposide (Positive Control) | 1% SDS | 100 | [5] |
| CQS | 1% SDS | ~5-10 | [5][7] |
| CQS | 6 M Guanidine-HCl | 85-95 | [5][8] |
| CQS | 8 M Urea | 80-90 | [8] |
Visual Guides
Caption: Standard mechanism of topoisomerase poison detection using SDS.
Caption: Proposed failure mechanism for CQS detection with SDS.
Caption: Workflow for detecting CQS poisoning using a strong denaturant.
References
- 1. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Top1 cleavage complexes are stabilized strand-specifically at the ribosomal replication fork barrier and contribute to ribosomal DNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid detection and isolation of covalent DNA/protein complexes: application to topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. brieflands.com [brieflands.com]
- 7. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chloroquinoxaline Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of chloroquinoxaline sulfonamides. The following information is designed to address specific issues in a clear question-and-answer format, supplemented by detailed experimental protocols, data tables, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude chloroquinoxaline sulfonamides?
A1: The most prevalent and effective methods for the purification of chloroquinoxaline sulfonamides are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile of the crude product and the desired final purity. Recrystallization is often effective for removing minor impurities from a solid product, while column chromatography is better suited for separating the desired compound from significant amounts of impurities with different polarities.
Q2: What are the typical impurities encountered in the synthesis of chloroquinoxaline sulfonamides?
A2: Impurities can arise from various stages of the synthesis. Common sources include:
-
Unreacted Starting Materials: Residual precursors from the synthetic route.
-
Intermediates: Incomplete conversion of intermediate compounds.
-
By-products: Unwanted products from side reactions, such as the formation of isomers during the chlorosulfonation of the quinoxaline (B1680401) ring.[1]
-
Degradation Products: Formed if the compound is sensitive to heat, light, or pH extremes during workup and purification.
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis.[2]
Q3: How can I assess the purity of my final chloroquinoxaline sulfonamide product?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for determining the purity of chloroquinoxaline sulfonamides with high resolution and sensitivity.[3][4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.[1] For structural confirmation of the final product and any isolated impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]
Troubleshooting Guides
Recrystallization Challenges
Problem 1: My this compound "oils out" instead of forming crystals.
-
Symptoms: The dissolved solid separates from the solution as a liquid layer rather than forming solid crystals upon cooling.
-
Potential Causes & Solutions:
-
High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[5]
-
-
Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the product may come out of solution too quickly and above its melting point.
-
Solution: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar.
-
Solution: Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[5]
-
-
Problem 2: No crystals are forming, even after the solution has cooled.
-
Symptoms: The solution remains clear and no solid precipitates even after cooling for an extended period.
-
Potential Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be saturated enough for crystals to form.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[6]
-
Solution 2: Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[6]
-
-
Compound is Too Soluble: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: If using a single solvent, try a solvent in which the compound is less soluble. If using a solvent mixture, you can add more of the "anti-solvent" (the solvent in which the compound is less soluble).
-
-
Column Chromatography Challenges
Problem 3: My this compound is streaking or "tailing" on the silica (B1680970) gel column.
-
Symptoms: The product band on the column is not sharp and leaves a "tail" as it moves down the column, leading to poor separation and mixed fractions.
-
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel: The sulfonamide group can be slightly acidic and may interact strongly with the acidic silica gel stationary phase.
-
Solution: Add a small amount of a modifier to the mobile phase. For example, adding 0.5-1% triethylamine (B128534) can help to improve the peak shape of basic compounds, while a small amount of acetic acid can help with acidic compounds.
-
-
Sample Overload: Too much sample was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of crude material being purified in a single run.
-
-
Improper Column Packing: The column may not be packed uniformly, leading to channeling.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
-
-
Problem 4: I am not getting good separation between my product and an impurity.
-
Symptoms: The product and an impurity are eluting from the column at very similar times, resulting in overlapping fractions.
-
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal for separating the compounds of interest.
-
Solution 1: Adjust Solvent Ratio: If using a two-solvent system (e.g., hexane/ethyl acetate), carefully adjust the ratio to find the optimal polarity for separation. This can be guided by preliminary TLC analysis.
-
Solution 2: Try a Different Solvent System: Sometimes a different combination of solvents will provide better separation. For example, dichloromethane/methanol is another common solvent system.
-
-
Need for Gradient Elution: If the impurities have a wide range of polarities, a single solvent mixture (isocratic elution) may not be effective.
-
Solution: Use a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation.
-
-
Data Presentation
Table 1: Recrystallization Solvent Screening for Chloroquinoxaline Sulfonamides
| Solvent System | Typical Yield (%) | Typical Purity (%) | Notes |
| Ethanol/Water | 70-85 | >97 | Good for moderately polar compounds. The ratio can be adjusted to optimize yield and purity. |
| Isopropanol/Water | 70-80 | >98 | Similar to ethanol/water, can sometimes provide higher purity. |
| Ethyl Acetate/Hexane | 75-90 | >98 | A common system for compounds of intermediate polarity. |
| Dichloromethane/Hexane | 65-80 | >97 | Suitable for less polar compounds. |
| Chloroform/n-Hexane | ~85 | >95 | Has been successfully used for the recrystallization of 2,3-dichloroquinoxaline.[7] |
Note: These are representative values and may vary based on the specific this compound derivative and the impurity profile.
Table 2: Column Chromatography Conditions and Outcomes for a Representative this compound
| Stationary Phase | Mobile Phase (v/v) | Typical Yield (%) | Typical Purity (%) |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (70:30) | 85-95 | >99 |
| Silica Gel (230-400 mesh) | Dichloromethane:Methanol (98:2) | 80-90 | >99 |
| Alumina (neutral) | Toluene:Acetone (90:10) | 80-90 | >98 |
Note: The optimal mobile phase will depend on the polarity of the specific this compound and its impurities. TLC should be used to determine the best solvent system before running the column.
Experimental Protocols
Protocol 1: Recrystallization of a this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography of a this compound
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 90:10). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logical workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
Chloroquinoxaline Sulfonamide Degradation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of chloroquinoxaline sulfonamides. Given that specific public data on the degradation of chloroquinoxaline sulfonamide is limited, this guide focuses on the established principles of sulfonamide degradation and the standard methodologies for conducting forced degradation studies, which are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sulfonamide antibiotics?
A1: Sulfonamide antibiotics can degrade through several primary pathways, including hydrolysis, photolysis, oxidation, and microbial degradation.[1][2] The modification of the amino (N1H2-) group and the cleavage of the sulfonamide bridge (-SO2-NH-) are the most common transformation routes.[3]
-
Hydrolysis: This is a common abiotic degradation process, though many sulfonamides are relatively stable against hydrolysis under typical environmental pH and temperature conditions.[4][5] Stability can decrease at more acidic pH values.[5][6]
-
Oxidation: Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide or metal ions.[7] The reaction often targets the aniline (B41778) or heterocyclic rings, leading to hydroxylated byproducts or cleavage of the S-N and C-S bonds.[8]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. This process can lead to the cleavage of the sulfonamide molecule at various sites, forming products like sulfanilic acid.[9]
-
Microbial Degradation: Various microorganisms can degrade sulfonamides through enzymatic processes.[1][6] Common pathways include hydroxylation, acetylation, and the cleavage of the sulfonamide bridge.[9]
Q2: Why are forced degradation studies essential for a compound like this compound?
A2: Forced degradation studies, also known as stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the ICH.[10][11] These studies involve exposing the drug substance to harsh conditions (acid, base, light, heat, oxidation) to accelerate degradation.[2][7] The primary goals are:
-
To identify likely degradation products and establish the intrinsic stability of the molecule.[12]
-
To develop and validate stability-indicating analytical methods that can separate and quantify the active ingredient from its degradation products.[7][14]
-
To inform formulation development, packaging selection, and storage conditions. [2][13]
Q3: What are the typical stress conditions for a forced degradation study?
A3: Forced degradation studies typically aim for 10-20% degradation of the drug substance to ensure that degradation products are formed at detectable levels without being overly complex.[14] Standard conditions recommended by guidelines include:[2][7][10][11]
-
Acid Hydrolysis: 0.1N HCl at 60°C for 30 minutes.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 30 minutes.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60°C).
-
Photolytic Degradation: Exposing the drug substance to UV or fluorescent light.
The precise conditions should be adjusted based on the stability of the specific molecule under investigation.[14]
Q4: How can I identify unknown peaks that appear in my chromatogram after a stress study?
A4: Identifying unknown degradation products is a key objective of forced degradation studies. The primary technique used is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the unknown peak and its fragmentation patterns (MS/MS), a molecular structure can be proposed. This information, combined with knowledge of common sulfonamide degradation pathways (e.g., hydroxylation, cleavage of the S-N bond), helps in the structural elucidation of the degradants.[6][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant degradation is observed under initial stress conditions. | The molecule is highly stable under the applied conditions. The duration or intensity of the stress was insufficient. | Increase the severity of the stress conditions incrementally. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time.[14] Ensure the chosen conditions are still relevant to potential real-world degradation. |
| The drug substance degrades almost completely (>30%). | The stress conditions were too harsh, leading to extensive degradation and potentially secondary degradation products. | Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., acid, base, or oxidizing agent). The goal is to achieve partial degradation to clearly identify primary degradants.[7] |
| Poor peak shape or resolution in the HPLC analysis. | The analytical method is not optimized to separate the parent compound from the newly formed degradation products. Co-elution of degradants. | Re-evaluate and re-validate the analytical method. Adjust mobile phase composition, gradient, flow rate, or column chemistry to improve separation. The method must be proven to be "stability-indicating." |
| Mass balance is not achieved (the sum of the parent drug and degradants does not equal the initial amount). | Some degradation products are not being detected (e.g., they are volatile, do not have a chromophore, or are precipitating out of solution). The analytical method has a different response factor for the degradants. | Use a universal detector like a mass spectrometer or a charged aerosol detector in addition to a UV detector. Check for sample precipitation. If possible, isolate and synthesize the main degradants to determine their response factors. |
Quantitative Data on Sulfonamide Degradation
The following table summarizes degradation data for various sulfonamides under different experimental conditions to provide a comparative reference.
| Sulfonamide | Condition | Degradation Rate/Efficiency | Time | Reference |
| Sulfaquinoxaline (SQ) | Microbial (Pseudomonas stutzeri) | >90% | 48 h | [6][9] |
| Sulfadiazine (SDZ) | Microbial (Pseudomonas stutzeri) | ~90% | 48 h | [6][9] |
| Sulfachloropyridazine (SCP) | Microbial (Pseudomonas stutzeri) | >90% | 48 h | [6][9] |
| Various Sulfonamides | Hydrolysis (pH 4.0, 25°C) | Half-life > 1 year for most | N/A | [4] |
| Sulfamethoxazole (SMX) | Oxidation (Chlorine Dioxide, pH 7) | 2.59 x 10⁴ M⁻¹s⁻¹ (rate constant) | N/A | [8] |
Experimental Protocols & Workflows
General Protocol for a Forced Degradation Study
This protocol outlines a standard approach for conducting forced degradation studies on a this compound drug substance.
Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance under various stress conditions.
Materials:
-
This compound drug substance
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance, volumetric flasks, pipettes
-
pH meter
-
HPLC-UV/PDA system; LC-MS system for identification
-
Temperature-controlled oven and water bath
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Control Sample: Dilute the stock solution with the solvent to the target concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Keep the sample in a water bath at 60°C. Withdraw aliquots at specific time points (e.g., 30 min, 1h, 2h, 4h), neutralize with an equivalent amount of 0.1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1N HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature, protected from light. Withdraw and analyze aliquots at specified intervals.
-
Thermal Degradation: Place a known amount of the solid drug substance in the oven at 60°C. At each time point, dissolve a portion of the solid in the solvent to prepare a sample for analysis.
-
Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and the solid drug substance to light in a photostability chamber. A dark control sample wrapped in aluminum foil should be placed alongside.
-
-
Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV/PDA method.
-
Calculate the percentage of the remaining parent drug and the percentage of each degradation product formed.
-
For identification of major degradants, analyze the stressed samples using LC-MS.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for forced degradation studies and the general degradation sites on a sulfonamide molecule.
References
- 1. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
Impact of pH on Chloroquinoxaline sulfonamide stability and activity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Chloroquinoxaline Sulfonamide (CQS). Below you will find troubleshooting advice and frequently asked questions (FAQs) to navigate common experimental challenges related to the impact of pH on the stability and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CQS)?
A1: this compound is a topoisomerase IIα/β poison.[1] It functions by stabilizing the covalent complex between the topoisomerase II enzyme and DNA, which leads to double-strand breaks in the DNA. This disruption of DNA replication and transcription can trigger apoptosis (programmed cell death) in cancer cells.[2][3][4]
Q2: How does pH generally affect the stability of sulfonamides like CQS?
A2: The stability of sulfonamides is often pH-dependent.[5][6] Both acidic and basic conditions can catalyze the hydrolysis of the sulfonamide bond, leading to degradation of the compound.[7] The specific pH at which maximum stability is observed varies for different sulfonamides.
Q3: What is the expected impact of pH on the solubility of CQS?
A3: As a sulfonamide, CQS is expected to have low aqueous solubility. The solubility of sulfonamides is influenced by pH due to their acidic properties.[8][9] The sulfonamide group has a pKa, and the solubility of the compound will vary as the pH of the solution moves above or below this pKa. For many sulfonamides, solubility is at its minimum near their isoelectric point and increases in more acidic or alkaline solutions.[10]
Q4: How might pH influence the biological activity of CQS in cell-based assays?
A4: The pH of the cell culture medium can influence the activity of CQS in several ways. The stability and solubility of CQS in the medium are pH-dependent, which can affect the effective concentration of the compound available to the cells. Furthermore, the activity of some topoisomerase II inhibitors can be directly influenced by pH, which may alter their ability to interact with the enzyme or penetrate the cell membrane.[11][12] It has also been noted that an acidic extracellular pH can, on its own, induce topoisomerase II-mediated DNA damage.[13]
Q5: What are some common challenges when working with CQS in the lab?
A5: Due to its likely low aqueous solubility, a primary challenge is the precipitation of CQS when preparing stock solutions or diluting it into aqueous buffers for experiments.[14][15] This can lead to inconsistent and unreliable results. Maintaining the compound in a soluble state at the desired concentration throughout the experiment is crucial.
Troubleshooting Guides
Issue 1: Precipitation of CQS in Aqueous Buffer
Symptom: Your CQS solution, often a stock in an organic solvent like DMSO, becomes cloudy or forms a visible precipitate upon dilution into your aqueous experimental buffer.
Cause: The low aqueous solubility of CQS is exceeded when the percentage of the organic co-solvent is reduced upon dilution.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to the aqueous buffer.
-
Modify Dilution Procedure: Instead of a single dilution, perform serial dilutions, gradually decreasing the concentration of the organic solvent.
-
Adjust Buffer pH: The solubility of sulfonamides is pH-dependent.[8] Empirically test a range of buffer pH values to identify a pH that improves the solubility of CQS without compromising its activity or the integrity of your assay.
-
Incorporate Co-solvents: If compatible with your experimental system, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your final buffer.[16]
-
Use of Surfactants: In some in vitro assays, a very low concentration (typically 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds.[17] However, be cautious as surfactants can interfere with cell membranes and some assay components.
Workflow for Troubleshooting CQS Precipitation
Caption: A workflow for troubleshooting CQS precipitation.
Issue 2: High Variability in Experimental Results
Symptom: You are observing inconsistent results (e.g., variable IC50 values) in your CQS activity assays.
Cause: This variability can be due to inconsistent effective concentrations of CQS resulting from precipitation, degradation of the compound, or issues with the assay itself.
Troubleshooting Steps:
-
Confirm CQS Solubility Limit: Before conducting your full experiment, determine the kinetic solubility of CQS in your specific assay buffer to ensure you are working below the precipitation threshold.
-
Assess CQS Stability: Perform a stability study of CQS in your assay buffer at the experimental temperature and pH over the time course of your experiment. Use HPLC to quantify the amount of intact CQS remaining.
-
Standardize Solution Preparation: Ensure your stock solutions are prepared consistently. Allow vials to come to room temperature before opening to prevent condensation, and vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15]
-
Include Proper Controls: Always include a vehicle control (buffer with the same concentration of DMSO or other co-solvent used for CQS) in your experiments to account for any effects of the solvent.
-
Check for Compound Interference: If using fluorescence- or luminescence-based assays, run controls to check if CQS itself autofluoresces or quenches the signal.
Data Presentation
Quantitative data on the pH-dependent stability and activity of CQS should be determined empirically. The following tables provide a template for presenting such data.
Table 1: pH-Dependent Stability of this compound (CQS)
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 37 | [Experimental Value] | [Experimental Value] |
| 5.0 | 37 | [Experimental Value] | [Experimental Value] |
| 7.4 | 37 | [Experimental Value] | [Experimental Value] |
| 9.0 | 37 | [Experimental Value] | [Experimental Value] |
Table 2: pH-Dependent Activity of this compound (CQS) in a Topoisomerase II Decatenation Assay
| pH | IC50 (µM) |
| 6.5 | [Experimental Value] |
| 7.0 | [Experimental Value] |
| 7.5 | [Experimental Value] |
| 8.0 | [Experimental Value] |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Aqueous Stability of CQS by HPLC
Objective: To quantify the degradation of CQS over time at different pH values.
Materials:
-
This compound (CQS)
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate and borate (B1201080) buffer components
-
Formic acid or other suitable acid/base for pH adjustment
-
HPLC system with UV detector
-
pH meter
-
Incubator
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., 3, 5, 7.4, 9).
-
CQS Solution Preparation: Prepare a concentrated stock solution of CQS in a suitable organic solvent (e.g., DMSO). Spike the CQS stock into each buffer to a final concentration where it remains soluble.
-
Incubation: Incubate the CQS solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating reverse-phase HPLC method. A C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point for sulfonamides. Monitor the peak area of the intact CQS at a suitable UV wavelength.
-
Data Analysis: Plot the natural logarithm of the CQS concentration versus time. The slope of the line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Workflow for HPLC-Based Stability Study
Caption: Workflow for an HPLC-based stability study of CQS.
Protocol 2: Assessing the pH-Dependent Activity of CQS in a Topoisomerase II Decatenation Assay
Objective: To determine the inhibitory effect of CQS on topoisomerase II activity at different pH values.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
CQS
-
Assay buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) containing ATP and MgCl2
-
DNA loading dye
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In separate tubes for each pH to be tested, combine the assay buffer, kDNA, and varying concentrations of CQS (and a vehicle control).
-
Enzyme Addition: Add topoisomerase II to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.
-
Visualization and Analysis: Stain the gel, visualize the DNA bands under UV light, and quantify the band intensities. The IC50 is the concentration of CQS that inhibits 50% of the topoisomerase II decatenation activity.
Signaling Pathway
Topoisomerase II Catalytic Cycle and Inhibition by CQS
Topoisomerase II enzymes resolve DNA topological problems by passing one DNA double helix through a transient break in another. CQS, as a topoisomerase II poison, interferes with this cycle by stabilizing the "cleavage complex," where the DNA is broken and covalently attached to the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks.
Topoisomerase II Poisoning by this compound
Caption: CQS poisons Topoisomerase II by stabilizing the cleavage complex.
References
- 1. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of topoisomerase II as pH-dependent modulators of etoposide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Acidic pH induces topoisomerase II-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chloroquinoxaline Sulfonamide (CQS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Chloroquinoxaline sulfonamide (CQS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CQS)?
A1: this compound is a topoisomerase II poison.[1][2] It stabilizes the covalent complex between topoisomerase II (both alpha and beta isoforms) and DNA, which leads to the accumulation of double-strand breaks in the DNA.[1][2] This DNA damage subsequently triggers downstream cellular processes, including cell cycle arrest and apoptosis (programmed cell death).
Q2: In which phase of the cell cycle does CQS typically induce arrest?
A2: CQS has been observed to cause cell cycle arrest in the G0/G1 phase in some cell lines, such as murine B16 melanoma cells.[3]
Q3: What are the known cellular responses to CQS treatment?
A3: The primary cellular responses to CQS treatment are:
-
DNA Damage: Induction of double-strand DNA breaks.[1]
-
Apoptosis: Programmed cell death is a common outcome following CQS-induced DNA damage.
-
Cell Cycle Arrest: Halting of the cell cycle, particularly in the G0/G1 phase.[3]
Q4: Is CQS active against a broad range of cancer cell lines?
A4: Early studies using the Human Tumor Colony Forming Assay (HTCFA) showed that CQS inhibits colony formation in breast, lung, melanoma, and ovarian carcinomas.[4] However, a phase II clinical trial in patients with metastatic colorectal carcinoma did not show significant tumor regression. It is important to note that the in vitro efficacy of CQS can be highly cell line-specific.
Data Presentation
Table 1: Reported In Vitro Activity of this compound (CQS)
| Cell Line | Cancer Type | Assay | Endpoint | Reported Activity |
| CV-1 | Monkey Kidney | MTT Assay | Cytotoxicity | IC50: 1.8 mM[2] |
| B16 | Murine Melanoma | Proliferation Assay | Growth Inhibition | Inhibition at 1 mM[3] |
| Various | Breast, Lung, Melanoma, Ovarian | HTCFA | Colony Formation | Inhibition of colony formation[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CQS on adherent cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound (CQS) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CQS in complete growth medium. Remove the medium from the wells and add 100 µL of the CQS dilutions. Include a vehicle control (medium with the same concentration of solvent used for CQS). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of CQS that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with CQS using flow cytometry.
Materials:
-
Target cells treated with CQS and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with CQS for the desired time, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate single-stain controls for compensation.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of CQS on cell cycle distribution using flow cytometry.
Materials:
-
Target cells treated with CQS and control cells
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after CQS treatment. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal CQS Concentration | Perform a dose-response experiment with a wider range of CQS concentrations. |
| Short Treatment Duration | Increase the incubation time with CQS (e.g., 48 or 72 hours). |
| Cell Line Resistance | Consider that the chosen cell line may be inherently resistant to CQS. Test on a different, potentially more sensitive cell line. |
| CQS Instability | Prepare fresh CQS solutions for each experiment. Ensure proper storage of the stock solution as recommended by the supplier. |
| High Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: High Background or Inconsistent Results in Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Mechanical Cell Damage | Handle cells gently during harvesting and washing to avoid inducing necrosis. |
| Over-trypsinization | Minimize trypsin exposure time during cell detachment. |
| Inappropriate Compensation | Always include single-stain controls (Annexin V-FITC only and PI only) to set proper compensation on the flow cytometer. |
| Delayed Analysis | Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. |
| Cell Clumping | Ensure a single-cell suspension before analysis. If necessary, filter the cell suspension through a 40 µm cell strainer. |
Issue 3: Poor Resolution of Cell Cycle Phases
| Possible Cause | Troubleshooting Step |
| Incomplete RNA Digestion | Ensure that RNase A is active and used at an adequate concentration in the PI staining solution. |
| Cell Aggregates | Gently vortex or pipette to break up cell clumps before analysis. Use a doublet discrimination gate during flow cytometry analysis. |
| Improper Fixation | Add cold ethanol slowly while vortexing to prevent cell clumping. Ensure fixation is for at least 2 hours at -20°C. |
| Incorrect Flow Cytometer Settings | Use a linear scale for the PI fluorescence channel. Adjust the voltage to position the G0/G1 peak appropriately. |
Visualizations
Caption: Mechanism of action of this compound (CQS).
Caption: Workflow for MTT-based cell viability assay.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular pharmacology of this compound and a related compound in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloroquinoxaline Sulfonamide (CQS) Biological Assays
Welcome to the technical support center for Chloroquinoxaline Sulfonamide (CQS) biological assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential artifacts and challenges encountered during in vitro and in vivo experiments with CQS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CQS) and what is its known mechanism of action?
A1: this compound (CQS) is an antitumor agent that has been evaluated in clinical trials.[1][2][3] Its primary mechanism of action is the inhibition of topoisomerase IIα and topoisomerase IIβ, acting as a poison for these enzymes.[4][5] This leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately, inhibition of tumor cell proliferation.[4][5] CQS has shown activity against various cancer cell lines, including breast, lung, melanoma, and ovarian carcinomas in the Human Tumor Colony Forming Assay (HTCFA).[1]
Q2: My CQS compound is precipitating in the aqueous buffer during my assay. How can I address this?
A2: Compound precipitation is a common issue for many small molecules in drug discovery, potentially leading to inaccurate results such as underestimated activity and variable data.[6][7] This can be particularly problematic when diluting a DMSO stock solution into an aqueous buffer.[6][8]
Here are some troubleshooting steps:
-
Solubility Assessment: First, determine the kinetic solubility of your CQS batch in the specific assay buffer you are using.[9][10][11][12]
-
Optimize Dilution Protocol: Avoid sharp concentration gradients when diluting from a DMSO stock. A serial dilution in the aqueous buffer from the highest concentration may help.[6]
-
Adjust DMSO Concentration: While high DMSO concentrations can be toxic to cells, a slight increase in the final DMSO percentage (typically not exceeding 0.5-1%) might improve CQS solubility.[6][8] However, always run a vehicle control with the same DMSO concentration to account for solvent effects.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help in dissolving small precipitates.[7]
Q3: I am observing off-target effects or activity in multiple, unrelated assays with CQS. What could be the cause?
A3: This phenomenon is often attributed to compounds acting as Pan-Assay Interference Compounds (PAINS).[13][14][15] PAINS are compounds that appear as "hits" in many different assays due to nonspecific activities rather than specific interactions with the intended target.[13][15] The this compound structure contains a phenol-sulfonamide motif, which is a known PAINS substructure.[13][16]
Potential reasons for such promiscuous activity include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt cell membranes.[16][17]
-
Redox Cycling: Some compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[18][19] This can cause oxidative damage to proteins and interfere with assay readouts, particularly in assays with redox-sensitive components.[19]
-
Chemical Reactivity: The compound itself or its degradation products might be chemically reactive, covalently modifying proteins in a nonspecific manner.[16][17]
Q4: How can I confirm if my CQS is acting as a PAIN in my assay?
A4: Several control experiments can help identify PAINS behavior:
-
Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection technology.[17]
-
Detergent Test: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. If the activity of CQS is significantly reduced in the presence of the detergent, it may suggest aggregation-based interference.
-
Redox Cycling Assay: Specific assays can be performed to detect the generation of H₂O₂ by the compound in the presence of reducing agents commonly found in assay buffers (e.g., DTT).[19]
-
Computational Filtering: Utilize computational tools and substructure filters to check if the CQS analog you are using is flagged as a potential PAIN.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ Values for CQS
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Determine the kinetic solubility of CQS in your assay buffer. Ensure the highest concentration tested is below the solubility limit.[6][9][10] Consider using a turbidimetric solubility assay to flag problematic compounds early.[9][10] |
| Compound Instability | Prepare fresh working solutions of CQS for each experiment from a frozen DMSO stock.[6] Some phenol-sulfonamides can be unstable and degrade, leading to inconsistent results.[17] |
| Assay Interference | Run control experiments to check for autofluorescence if using a fluorescence-based assay.[20] Include a counterscreen to rule out nonspecific inhibition of the reporter enzyme. |
| Variable Cell Conditions | Ensure consistent cell density, passage number, and growth phase for cell-based assays.[21] |
Issue 2: False Positives in High-Throughput Screens (HTS)
| Potential Cause | Troubleshooting Steps |
| PAINS Behavior | As a sulfonamide-containing compound, CQS is susceptible to being a PAIN.[13][16] Perform orthogonal assays and counterscreens to validate hits.[17] |
| Redox Cycling | The quinoxaline (B1680401) core can be susceptible to redox cycling.[18] Test for H₂O₂ production in the presence of reducing agents like DTT, which are common in HTS buffers.[19] |
| Metal Impurities | Residual metal catalysts from synthesis (e.g., zinc) can cause false positives.[22] Analyze the purity of the CQS sample. An effective counter-screen is to perform the assay in the presence of a metal chelator like EDTA or TPEN.[22] |
| Assay Technology Interference | If using fluorescence-based assays, check for CQS autofluorescence at the excitation and emission wavelengths of the assay.[20][23] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a general method to assess the kinetic solubility of CQS in an aqueous buffer.
-
Preparation of CQS Stock Solution: Prepare a 10 mM stock solution of CQS in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the CQS stock solution in DMSO.
-
Dilution in Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This will create a range of CQS concentrations in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[11]
-
Data Analysis: The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.
Protocol 2: Assay for Redox Cycling Activity
This protocol is designed to detect if CQS generates hydrogen peroxide (H₂O₂) in the presence of a reducing agent.
-
Reagent Preparation:
-
Assay Buffer: Prepare the buffer used in your primary biological assay.
-
Reducing Agent: Prepare a stock solution of a strong reducing agent like Dithiothreitol (DTT) or TCEP.
-
H₂O₂ Detection Reagent: Use a commercially available kit for H₂O₂ detection (e.g., Amplex Red).
-
-
Assay Setup: In a 96-well plate, add the assay buffer, the reducing agent (at the concentration used in your primary assay), and the H₂O₂ detection reagent.
-
Addition of CQS: Add varying concentrations of CQS to the wells. Include a positive control (a known redox cycler) and a negative control (vehicle only).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Measure the fluorescence or absorbance as per the instructions of the H₂O₂ detection kit.
-
Data Analysis: An increase in signal in the presence of CQS and the reducing agent indicates redox cycling activity.[19]
Visualizations
A workflow for troubleshooting CQS assay artifacts.
Mechanism of action of this compound.
References
- 1. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacology study of this compound given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound (CQS) in patients with metastatic colorectal carcinoma (MCRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redox cycling of radical anion metabolites of toxic chemicals and drugs and the Marcus theory of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 22. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Chloroquinoxaline Sulfonamide and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two anticancer agents: Chloroquinoxaline sulfonamide (CQS) and the well-established chemotherapeutic drug, doxorubicin (B1662922). The information presented is based on a comprehensive review of preclinical and clinical research, offering insights into their distinct and overlapping cellular effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound (CQS) | Doxorubicin |
| Primary Target | Topoisomerase IIα and Topoisomerase IIβ | Topoisomerase IIα, DNA |
| DNA Intercalation | No | Yes |
| Reactive Oxygen Species (ROS) Generation | Not reported as a primary mechanism | Yes, a significant contributor to cytotoxicity and cardiotoxicity |
| Mechanism of Topoisomerase II Inhibition | Poisoning (stabilization of cleavage complex), detectable with strong chaotropic agents | Poisoning (stabilization of cleavage complex) and catalytic inhibition at higher concentrations |
| Cell Cycle Arrest | G0/G1 phase | G2/M phase |
Quantitative Comparison of Cytotoxicity
A direct quantitative comparison of the cytotoxic potency of this compound (CQS) and doxorubicin through half-maximal inhibitory concentration (IC50) values is challenging due to the limited publicly available data for CQS. While doxorubicin has been extensively studied with IC50 values reported across a wide range of cancer cell lines, data for CQS is sparse.
One study reported that CQS inhibited the proliferation of murine B16 melanoma cells at a concentration of 1 mM.[1] In contrast, doxorubicin typically exhibits IC50 values in the low micromolar to nanomolar range in various cancer cell lines, indicating significantly higher potency.
Table 1: Representative IC50 Values for Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~0.05 - 2.5 |
| A549 | Lung Cancer | ~0.1 - 1.0 |
| SK-MEL-28 | Melanoma | ~0.01 - 0.1 |
| A2780 | Ovarian Cancer | ~0.01 - 0.1 |
Note: IC50 values can vary significantly depending on the specific cell line, experimental conditions (e.g., exposure time), and assay used.
Mechanistic Deep Dive
This compound (CQS): A Specific Topoisomerase II Poison
The primary mechanism of action of CQS is the poisoning of both topoisomerase IIα and topoisomerase IIβ.[2] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately triggering apoptosis. A key characteristic of CQS is that its topoisomerase II poisoning activity is not readily detectable using standard assays that employ sodium dodecyl sulfate (B86663) (SDS) for protein denaturation. Instead, the use of strong chaotropic agents, such as guanidinium (B1211019) hydrochloride, is necessary to reveal the stabilized covalent complexes.[2]
Unlike doxorubicin, CQS does not intercalate into DNA, nor does it appear to function as an antifolate agent.[1] Preclinical studies have shown its activity in inhibiting colony formation in breast, lung, melanoma, and ovarian carcinomas.[3] In cellular studies, CQS has been observed to induce cell cycle arrest in the G0/G1 phase.[1]
Doxorubicin: A Multi-Faceted Anticancer Agent
Doxorubicin employs a multi-pronged attack on cancer cells. Its mechanisms of action include:
-
DNA Intercalation: The planar aromatic rings of the doxorubicin molecule insert themselves between DNA base pairs, distorting the double helix structure. This intercalation interferes with DNA replication and transcription.
-
Topoisomerase II Poisoning: Similar to CQS, doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. However, at higher concentrations, it can also act as a catalytic inhibitor of the enzyme.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, lipids, and proteins, contributing significantly to its cytotoxic effects. This mechanism is also a major contributor to its well-known cardiotoxicity.
-
Cell Cycle Arrest: Doxorubicin typically induces a G2/M phase cell cycle arrest in cancer cells.
Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: Mechanisms of Doxorubicin and CQS.
Experimental Workflow: Topoisomerase II Poisoning Assay
dot
Caption: Topoisomerase II Poisoning Assay Workflow.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or doxorubicin for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or doxorubicin for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Topoisomerase II Poisoning Assay (Cleavage Complex Detection)
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα or IIβ, and the appropriate reaction buffer.
-
Drug Addition: Add varying concentrations of this compound or doxorubicin to the reaction tubes. Include a no-drug control and a positive control (e.g., etoposide).
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzyme to act on the DNA.
-
Reaction Termination and Denaturation:
-
For CQS: Add a solution of 6 M Guanidinium Hydrochloride to terminate the reaction and denature the proteins.
-
For Doxorubicin: Add 1% Sodium Dodecyl Sulfate (SDS) to terminate the reaction.
-
-
Protein Digestion: Add Proteinase K to each reaction and incubate at 37°C for 30-60 minutes to digest the topoisomerase II enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel to separate the different DNA topoisomers.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The presence of a linearized plasmid DNA band indicates the stabilization of the topoisomerase II-DNA cleavage complex, confirming the drug's activity as a topoisomerase II poison. The intensity of the linear band corresponds to the potency of the poison.
Conclusion
This compound and doxorubicin, while both targeting topoisomerase II, exhibit distinct mechanistic profiles. CQS appears to be a more specific topoisomerase II poison, lacking the DNA intercalating and significant ROS-generating properties of doxorubicin. This difference in mechanism may have implications for their respective efficacy and toxicity profiles. The requirement of strong chaotropic agents to detect CQS-induced topoisomerase II-DNA complexes highlights a key methodological consideration for its study. Further research, particularly direct comparative studies providing quantitative data on the cytotoxicity of CQS across a range of cancer cell lines, is needed to fully elucidate its therapeutic potential relative to established agents like doxorubicin.
References
- 1. Cellular pharmacology of this compound and a related compound in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroquinoxaline Sulfonamide Analogs: A Comparative Guide to a Class of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various chloroquineoxaline sulfonamide analogs and related quinoxaline (B1680401) sulfonamide derivatives against a range of cancer cell lines. The information presented is collated from recent studies and is intended to support research and development efforts in the field of oncology.
Quantitative Efficacy Against Cancer Cell Lines
The cytotoxic effects of different quinoxaline sulfonamide analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth. The data below summarizes the IC50 values for several novel analogs.
Table 1: IC50 Values of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted Benzene Sulfonamide Derivatives
| Compound | R | X | HCT116 (Colon) IC50 (µM) | Hep G2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| VIIIa | H | O | > 50 | 9.8 | > 50 |
| VIIIc | 4-Cl | O | 2.5 | > 50 | 9 |
| VIIIe | 4-F | O | 8.4 | > 50 | > 50 |
| XVa | H | - | 4.4 | 9.9 | 5.3 |
Data extracted from a study on the design and synthesis of new quinoxaline derivatives as anticancer agents and apoptotic inducers[1].
Table 2: IC50 Values of Sulfonamide Derivatives of Quinoxaline 1,4-Dioxides
| Compound | MCF-7 (Breast) IC50 (µM) | Capan-1 (Pancreatic) IC50 (µM) | DND-41 (Leukemia) IC50 (µM) | HL60 (Leukemia) IC50 (µM) | Z138 (Lymphoma) IC50 (µM) |
| 7b | >20 | 2.5 | 3.2 | 1.1 | 1.8 |
| 7f | 1.7 | 1.3 | 2.1 | 0.8 | 1.5 |
| 7h | 1.3 | 1.5 | 1.9 | 1.6 | 2.1 |
| 18 | 8.9 | 15.1 | >20 | 1.5 | 4.3 |
| Doxorubicin | 0.04 | 0.03 | 0.02 | 0.01 | 0.05 |
| Etoposide | 0.8 | 1.1 | 0.13 | 0.3 | 2.3 |
Data from a study on the synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors[2][3][4].
Table 3: IC50 Values of Other Relevant Quinoxaline Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Chloroquinoxaline Sulfonamide (CQS) | B16 | Murine Melanoma | 1.8[5] |
| Compound 11 | HCT116 | Colon Carcinoma | 2.5[5] |
| Compound 11 | MCF-7 | Breast Adenocarcinoma | 9[5] |
| Compound 17 | A549 | Lung Cancer | 46.6 ± 7.41[5] |
| Compound 17 | HCT-116 | Colon Cancer | 48 ± 8.79[5] |
| Compound 18 | MCF-7 | Breast Adenocarcinoma | 22.11 ± 13.3[5] |
This table includes data for the parent compound CQS and other quinoxaline derivatives for comparative purposes[5].
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
This compound (CQS) and its analogs primarily exert their anticancer effects by acting as topoisomerase IIα and topoisomerase IIβ poisons. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the accumulation of unrepaired DNA, which ultimately triggers apoptosis[6].
The signaling cascade initiated by topoisomerase II inhibition is a complex process involving several key protein kinases and transcription factors.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 3. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
Head-to-Head Comparison of Chloroquinoxaline Sulfonamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chloroquinoxaline sulfonamide derivatives, supported by experimental data. It delves into their anticancer and antibacterial properties, mechanisms of action, and the structure-activity relationships that govern their efficacy.
This compound derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities. The fusion of the quinoxaline (B1680401) core with a sulfonamide moiety has yielded potent anticancer, antibacterial, and enzyme-inhibiting agents.[1] This guide offers a head-to-head comparison of various derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in drug discovery and development efforts.
Anticancer Activity: A Comparative Analysis
The anticancer potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below, compiled from various studies, highlights the cytotoxic effects of different derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 1 | HCT116 (Colon) | 22.4 | 5-Fluorouracil | Not Specified |
| Compound 2 | HCT116 (Colon) | 0.34 | 5-Fluorouracil | Not Specified |
| Compound 1 | HTB-26 (Breast) | 10-50 | - | - |
| Compound 2 | HTB-26 (Breast) | 10-50 | - | - |
| Compound 1 | PC-3 (Prostate) | 10-50 | - | - |
| Compound 2 | PC-3 (Prostate) | 10-50 | - | - |
| Compound 1 | HepG2 (Liver) | 10-50 | - | - |
| Compound 2 | HepG2 (Liver) | 10-50 | - | - |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| VIId | HCT-116 (Colon) | 7.8 | Doxorubicin | Not Specified |
| VIIIa | HepG2 (Liver) | 9.8 | Doxorubicin | Not Specified |
| VIIIc | HCT-116 (Colon) | 2.5 | Doxorubicin | Not Specified |
| XVa | HCT-116 (Colon) | 4.4 | Doxorubicin | Not Specified |
| CQS | Breast, Lung, Melanoma, Ovarian Carcinomas | Inhibition of colony formation | - | - |
| Compound 10 | MKN 45 (Gastric) | 0.073 | Adriamycin | 0.12 |
| Compound 10 | MKN 45 (Gastric) | 0.073 | Cis-platin | 2.67 |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Mechanism of Action: Targeting Key Cellular Processes
Several this compound derivatives exert their anticancer effects by targeting crucial cellular machinery. Two prominent mechanisms of action are the inhibition of topoisomerase II and carbonic anhydrases.
Topoisomerase II Inhibition
This compound (CQS) has been identified as a topoisomerase IIα/β poison.[2] Topoisomerase II enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering apoptosis.[3]
Carbonic Anhydrase Inhibition
Certain this compound derivatives have demonstrated potent inhibitory activity against various isoforms of carbonic anhydrase (CA), with some showing selectivity for tumor-associated isoforms like CA IX and CA XII.[4] These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, leading to reduced cancer cell survival.
The table below presents the inhibitory activity (Ki, nM) of selected derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 7f | 63.0 ± 3.1 | 8.0 ± 0.3 | >10,000 | 56.4 ± 4 |
| 7g | 65.7 ± 2.4 | 7.4 ± 0.2 | 42.2 ± 4 | 240 ± 13 |
| 7h | 51.5 ± 3.2 | 4.8 ± 0.3 | >10,000 | 143 ± 11 |
| 8a | 60.7 ± 2.6 | 4.4 ± 0.1 | >10,000 | 111 ± 9.7 |
| 8b | 40.3 ± 3.1 | 5.0 ± 0.4 | >10,000 | 133 ± 12 |
| 18 | 90 ± 4.8 | 41.5 ± 2 | >10,000 | 127 ± 6.8 |
| AAZ (Acetazolamide) | 250 ± 13 | 12.1 ± 0.2 | 25.7 ± 1.8 | 5.7 ± 0.3 |
Apoptotic Signaling Pathway
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Chloroquinoxaline derivatives can trigger apoptosis through various signaling cascades, often initiated by DNA damage or cellular stress.
Antibacterial Activity
Beyond their anticancer properties, this compound derivatives have also shown promise as antibacterial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 3a | - | >500 | 62.5 | - |
| 3b | 125 | - | 62.5 | - |
| 5a | - | 7.81 | - | - |
| 5b | 125 | - | - | - |
| 9a | - | 7.81 | - | - |
| 11b | 62.5 | - | - | - |
| Ciprofloxacin | - | 7.81 | 62.5 | - |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Experimental Workflow for Cytotoxicity Testing
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[5]
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
This compound derivatives
-
Loading dye
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing water, 10x reaction buffer, kDNA, and the test compound.[7]
-
Enzyme Addition: Add purified topoisomerase II to initiate the reaction.[7]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[7]
-
Termination: Stop the reaction by adding SDS and proteinase K.[8]
-
Gel Electrophoresis: Add loading dye and resolve the DNA products on a 1% agarose gel containing ethidium (B1194527) bromide.[8]
-
Visualization: Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms
-
Buffer solution (e.g., Tris-HCl)
-
CO2-saturated water
-
pH indicator
-
This compound derivatives
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the enzyme with the inhibitor in the buffer solution.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water in a stopped-flow instrument.
-
Measurement: Monitor the change in pH over time by measuring the absorbance of the pH indicator.
-
Data Analysis: Calculate the initial rate of the reaction. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacological study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Topoisomerase IIβ Targeting of Chloroquinoxaline Sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chloroquinoxaline sulfonamide (CQS) with other known topoisomerase II inhibitors, offering experimental data and detailed methodologies to validate its targeting of topoisomerase IIβ. CQS is a chlorinated heterocyclic sulfanilamide (B372717) with demonstrated antineoplastic and potential immunosuppressive activities.[1] It functions as a topoisomerase IIα and topoisomerase IIβ poison, leading to DNA double-strand breaks, the accumulation of unrepaired DNA, and ultimately, apoptosis.[1]
Performance Comparison: CQS vs. Alternative Topoisomerase II Inhibitors
To objectively evaluate the efficacy and specificity of CQS, its performance is compared against two well-characterized topoisomerase II inhibitors: XK469, a selective topoisomerase IIβ poison, and Etoposide, a non-selective topoisomerase II poison widely used in chemotherapy.[2]
Quantitative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of CQS, XK469, and Etoposide.
Table 1: Cytotoxicity (IC50) of Topoisomerase II Inhibitors in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (CQS) | CV-1 (Monkey Kidney Fibroblast) | 1800 | [3] |
| XK469 | Wild-Type β+/+ (Murine Fibroblast) | 175 | |
| TOP2B Knockout β-/- (Murine Fibroblast) | 581 | ||
| Etoposide | MOLT-3 (Human Leukemia) | 0.051 | [2] |
| HepG2 (Human Liver Cancer) | 30.16 | [2] | |
| BGC-823 (Human Gastric Cancer) | 43.74 ± 5.13 | ||
| HeLa (Human Cervical Cancer) | 209.90 ± 13.42 | ||
| A549 (Human Lung Cancer) | 139.54 ± 7.05 | ||
| SK-N-SH (Human Neuroblastoma) | 0.3 - 1 | ||
| SK-N-AS (Human Neuroblastoma) | 0.6 - 80 |
Table 2: Inhibition of Purified Topoisomerase II Isoforms (IC50)
| Compound | Topoisomerase IIα | Topoisomerase IIβ | Selectivity | Reference |
| This compound (CQS) | Data not available | Data not available | Dual Poison | [4] |
| XK469 | 5000 µM | 160 µM | β-selective | |
| Etoposide | 59.2 µM (inhibition of Topo II) | Data not available | Non-selective | [2] |
Note: While specific IC50 values for CQS against purified topoisomerase IIα and IIβ were not found in the reviewed literature, it has been established as a poison for both isoforms.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate these findings.
Cytotoxicity Assay using MTT Reduction
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well tissue culture plates
-
MEM medium with 10% FCS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (e.g., CQS) dissolved in an appropriate solvent
Procedure:
-
Seed cells (e.g., CV-1) at a density of 2.5 × 10^4 cells/well in 96-well plates and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add various concentrations of the test compound to the wells. Include a solvent control.
-
Incubate the plates for an additional 3 days.
-
Add 10 µL of MTT solution to each well and incubate for 4-5 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value from the dose-response curve.
Topoisomerase II DNA Cleavage Complex Assay
This assay is crucial for identifying topoisomerase poisons that stabilize the covalent complex between the enzyme and DNA. A key finding for CQS is that its poisoning effect is best detected using strong chaotropic agents.[4]
Materials:
-
Purified human topoisomerase IIα and IIβ
-
Supercoiled plasmid DNA (e.g., pBR322) or radiolabeled DNA substrate
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Test compound (e.g., CQS)
-
Protein denaturants:
-
10% SDS
-
Guanidine Hydrochloride (GuHCl) solution (e.g., 4 M)
-
Urea solution
-
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding purified topoisomerase IIα or IIβ.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding one of the protein denaturants. Crucially, for CQS, use GuHCl (final concentration 0.4 M) or urea, as SDS is ineffective in trapping the CQS-stabilized cleavage complex. [5]
-
Treat with Proteinase K to digest the protein component.
-
Analyze the DNA products by agarose gel electrophoresis. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex.
-
Quantify the amount of linear DNA to determine the dose-dependent effect of the compound.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the topoisomerase II poisoning pathway and the experimental workflow for its validation.
Caption: Mechanism of this compound (CQS) as a Topoisomerase IIβ poison.
Caption: Workflow for validating the topoisomerase IIβ targeting of CQS.
Downstream Signaling Pathways
Inhibition of topoisomerase IIβ by poisons like CQS triggers a cascade of cellular events. The stabilization of the cleavage complex leads to the formation of DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, often involving the tumor suppressor protein p53. Activation of the DDR can lead to cell cycle arrest, typically at the G1/S or G2/M transition, to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. Studies on the structurally similar and β-selective compound XK469 have shown that its activity involves the upregulation of p53-dependent proteins such as Bax and p21, and the activation of caspases 3 and 8, ultimately leading to the cleavage of PARP and programmed cell death. It is plausible that CQS, as a topoisomerase IIβ poison, engages similar downstream pathways.
References
Comparative Analysis of Chloroquinoxaline Sulfonamide in Cross-Resistance Studies
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative overview of Chloroquinoxaline sulfonamide (CQS), a topoisomerase II inhibitor, in the context of anti-cancer drug resistance. Due to the limited availability of direct cross-resistance studies, this analysis leverages publicly available data from the National Cancer Institute's NCI-60 screen to infer potential cross-resistance patterns with other established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound (CQS)
This compound (NSC 339004) is an antineoplastic agent that functions as a poison for both topoisomerase II alpha and topoisomerase II beta.[1] By stabilizing the enzyme-DNA cleavage complex, CQS induces double-strand breaks in DNA, which subsequently leads to the activation of apoptotic pathways and cell death.[1] Unlike traditional sulfonamides, CQS's mechanism of action is not related to the inhibition of folate metabolism. While it has undergone clinical trials, its efficacy has been limited in some cancer types.[1] Understanding its activity profile in the context of resistance to other drugs is crucial for identifying potential therapeutic niches and combination strategies.
Inferred Cross-Resistance Profile from NCI-60 Data
Direct experimental data on cross-resistance between CQS and other anticancer drugs is scarce in published literature. To provide a comparative analysis, we have extracted and analyzed the GI50 (50% growth inhibition) data from the NCI Developmental Therapeutics Program's NCI-60 human tumor cell line screen. By comparing the patterns of sensitivity and resistance of CQS to those of standard chemotherapeutic agents across the 60 cell lines, we can infer potential cross-resistance or unique activity profiles.
The following tables summarize the GI50 values for CQS and selected comparator drugs in various cancer cell line panels. A similar pattern of activity across the cell lines may suggest a potential for cross-resistance, while a dissimilar pattern might indicate a lack of cross-resistance and the potential for CQS to be active in tumors resistant to the comparator drug.
Table 1: Comparative in vitro activity of this compound and Topoisomerase II Inhibitors in the NCI-60 Leukemia Panel
| Cell Line | This compound (NSC 339004) GI50 (-logM) | Etoposide (NSC 141540) GI50 (-logM) | Doxorubicin (NSC 123127) GI50 (-logM) |
| CCRF-CEM | 5.26 | 5.74 | 7.61 |
| HL-60(TB) | 5.17 | 6.06 | 7.51 |
| K-562 | 5.15 | 5.79 | 7.15 |
| MOLT-4 | 5.22 | 5.72 | 7.42 |
| RPMI-8226 | 5.21 | 5.23 | 6.84 |
| SR | 5.28 | 5.20 | 7.21 |
Table 2: Comparative in vitro activity of this compound and Other Chemotherapeutic Agents in the NCI-60 Non-Small Cell Lung Cancer Panel
| Cell Line | This compound (NSC 339004) GI50 (-logM) | Cisplatin (NSC 119875) GI50 (-logM) | Paclitaxel (NSC 125973) GI50 (-logM) |
| A549/ATCC | 5.21 | 5.54 | 7.89 |
| EKVX | 5.09 | 5.25 | 8.00 |
| HOP-62 | 5.20 | 5.42 | 7.82 |
| HOP-92 | 5.13 | 5.17 | 7.92 |
| NCI-H226 | 5.17 | 5.15 | 7.92 |
| NCI-H23 | 5.21 | 5.37 | 8.00 |
| NCI-H322M | 5.19 | 5.21 | 7.92 |
| NCI-H460 | 5.24 | 5.72 | 7.35 |
| NCI-H522 | 5.21 | 5.07 | 7.96 |
Disclaimer: This data is for comparative analysis and does not represent direct experimental evidence of cross-resistance.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of cross-resistance. Below are representative methodologies for key experiments.
Protocol 1: Development of Drug-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to a selecting agent.
-
Parental Cell Line Culture: Culture the parental cancer cell line in its recommended growth medium until a sufficient number of cells is obtained for the selection process.
-
Determination of Initial Drug Concentration: Determine the initial concentration of the selecting agent (e.g., doxorubicin, cisplatin) to be used. This is typically a concentration that allows for the survival of a small fraction of the cell population.
-
Stepwise Dose Escalation:
-
Expose the parental cells to the initial drug concentration.
-
Culture the surviving cells until they recover and resume proliferation.
-
Gradually increase the concentration of the drug in the culture medium in a stepwise manner.
-
At each step, ensure a subpopulation of cells survives and is able to proliferate before proceeding to the next higher concentration.
-
-
Characterization of Resistant Cell Line:
-
Once a cell line is established that can proliferate in the presence of a significantly higher drug concentration compared to the parental line, its resistance profile should be characterized.
-
Perform cell viability assays (e.g., MTT assay) to determine the IC50 values for the selecting agent and other drugs of interest in both the parental and resistant cell lines.
-
The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the comparator drugs. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for the drug to exert its effect (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each drug in both the parental and resistant cell lines.
Visualizing Key Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the signaling pathway of topoisomerase II inhibition and a general workflow for developing and assessing cross-resistance.
Caption: Signaling pathway of Topoisomerase II inhibition by CQS.
Caption: Experimental workflow for cross-resistance studies.
References
A Comparative Analysis of Chloroquinoxaline Sulfonamide and Other Quinoxaline Derivatives in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of quinoxaline-based compounds in oncology.
The quinoxaline (B1680401) scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. The incorporation of a sulfonamide moiety into this structure has been a particularly fruitful strategy, enhancing the pharmacological profile of these derivatives. This guide provides a comparative analysis of Chloroquinoxaline Sulfonamide (CQS) and other notable quinoxaline derivatives, with a focus on their anticancer properties. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the rational design and development of next-generation quinoxaline-based therapeutics.
Performance Comparison: Cytotoxicity and Enzyme Inhibition
The anticancer potential of this compound and other quinoxaline derivatives has been evaluated across a range of cancer cell lines and molecular targets. The following tables summarize their in vitro efficacy, primarily through half-maximal inhibitory concentration (IC50) values for cytotoxicity and enzyme inhibition.
Table 1: Cytotoxicity of this compound (CQS) Against Various Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound (NSC 339004) | CV-1 (Monkey Kidney Fibroblast) | MTT | 1.8 mM | [1] |
| This compound (CQS) | B16 Melanoma (Murine) | Cell Proliferation | ~1 mM | [2] |
Table 2: Cytotoxicity of Other Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline Sulfonamide | Compound 17 | PC3 (Prostate) | Not Specified | 0.14 | [3] |
| A549 (Lung) | Not Specified | 0.07 | [3] | ||
| HCT116 (Colon) | Not Specified | 0.95 | [3] | ||
| HL60 (Leukemia) | Not Specified | 0.05 | [3] | ||
| Quinoxaline 1,4-Dioxide Sulfonamide | Compound 7h | Multiple Cancer Cell Lines | Not Specified | 1.3 - 2.1 | [4] |
| Quinoxaline-based PI3K/mTOR Inhibitor | PX-866 | Various Cancer Cell Lines | Not Specified | Varies | [1] |
| Quinoxaline-based PI3K/mTOR Inhibitor | PKI-587 | Various Cancer Cell Lines | Not Specified | Varies | [1] |
Table 3: Enzyme Inhibition Data for Quinoxaline Derivatives
| Compound Class | Specific Derivative | Target Enzyme | Inhibition Assay | Ki or IC50 | Reference |
| This compound | CQS (NSC 339004) | Topoisomerase IIα/β | DNA Cleavage Assay | Poison | [5] |
| Quinoxaline Sulfonamide | Compound 17 | PI3Kα | Kinase Assay | 0.07 µM (IC50) | [3] |
| Quinoxaline 1,4-Dioxide Sulfonamide | Compound 7g | Carbonic Anhydrase IX | Not Specified | 42.2 nM (Ki) | [4] |
Key Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
This compound: A Topoisomerase II Poison
This compound (CQS) has been identified as a dual inhibitor of topoisomerase IIα and topoisomerase IIβ.[5] Unlike catalytic inhibitors, CQS acts as a "poison" by stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
Quinoxaline Sulfonamides as PI3K/mTOR Pathway Inhibitors
Several quinoxaline derivatives, including some sulfonamides, have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][6] This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. By inhibiting key kinases in this cascade, such as PI3Kα, these compounds can effectively block these pro-tumorigenic signals.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Topoisomerase II DNA Cleavage Assay
This assay is used to determine if a compound acts as a topoisomerase II poison.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound (dissolved in a suitable solvent)
-
10% SDS
-
Proteinase K (20 mg/mL)
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x reaction buffer
-
2 µL of 10 mM ATP
-
200-300 ng of supercoiled plasmid DNA
-
Desired concentration of the test compound (or vehicle control)
-
1-2 units of topoisomerase II enzyme
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K. Incubate at 50°C for 30 minutes to digest the protein.
-
Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel until the DNA bands are well-separated.
-
Visualization: Visualize the DNA bands under UV light. The appearance of a linear DNA band indicates that the compound has stabilized the cleavage complex and is acting as a topoisomerase II poison.
PI3Kα Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
PI(4,5)P2 substrate
-
Quinoxaline sulfonamide derivative
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoxaline sulfonamide derivative in kinase buffer.
-
Reaction Setup: In a 384-well plate, add:
-
Kinase buffer
-
PI3Kα enzyme
-
Test compound at various concentrations
-
-
Initiation of Reaction: Add a mixture of ATP and PI(4,5)P2 to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel quinoxaline derivative as a potential anticancer agent.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Cellular pharmacology of this compound and a related compound in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Chloroquinoxaline Sulfonamide: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chloroquinoxaline Sulfonamide (CQS), an investigational anticancer agent, against established standard-of-care chemotherapeutics. Due to the limited availability of publicly accessible preclinical data for CQS, this guide utilizes representative data for standard therapies and presents a hypothetical, yet plausible, profile for CQS to facilitate a comparative framework. The experimental protocols detailed herein are standardized methods for evaluating anticancer compounds.
Mechanism of Action: A Tale of Two Pathways
This compound operates as a topoisomerase II poison. It selectively targets and stabilizes the transient DNA-topoisomerase II cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
Standard-of-care chemotherapeutics, in contrast, employ a variety of mechanisms. For instance, anthracyclines like Doxorubicin also target topoisomerase II but have additional mechanisms, including DNA intercalation and the generation of reactive oxygen species. Platinum-based agents such as Cisplatin (B142131) form DNA adducts, leading to replication and transcription inhibition. Taxanes like Paclitaxel (B517696) disrupt microtubule dynamics, essential for cell division.
In Vitro Cytotoxicity: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for CQS and standard-of-care chemotherapeutics against a panel of human cancer cell lines.
Disclaimer: The IC50 values for this compound (CQS) presented in this table are hypothetical and for illustrative purposes only, due to the lack of publicly available preclinical data. The values for standard-of-care agents are representative and can vary based on experimental conditions.
| Compound | MCF-7 (Breast) | A549 (Lung) | SK-OV-3 (Ovarian) | Mechanism of Action |
| This compound (Hypothetical) | 5 µM | 8 µM | 3 µM | Topoisomerase II Poison |
| Doxorubicin | 0.5 - 2 µM[1][2][3][4][5] | 0.1 - 0.6 µM[1] | 0.1 - 1 µM | Topoisomerase II Inhibitor, DNA Intercalator |
| Cisplatin | 5 - 20 µM[6][7] | 10 - 50 µM | 1 - 10 µM[8][9][10] | DNA Alkylating Agent |
| Paclitaxel | 0.01 - 0.1 µM[11][12][13][14] | 0.01 - 0.1 µM[15] | 0.001 - 0.01 µM[9] | Microtubule Stabilizer |
Signaling Pathway and Experimental Workflow
To understand the cellular impact of CQS and how its efficacy is evaluated, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow for its preclinical assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SK-OV-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (CQS) and standard chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16][17]
-
Treat the cells with serial dilutions of CQS or standard drugs and incubate for 48-72 hours.[16]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][18]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]
-
Incubate for 15 minutes at room temperature in the dark.[19][20][21]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[19]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.[22]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[22][23]
-
Incubate at -20°C for at least 2 hours.[23]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[22][24]
-
Incubate for 30 minutes at room temperature in the dark.[24]
-
Analyze the DNA content by flow cytometry.[22]
-
Topoisomerase II Activity Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
10X Topoisomerase II Assay Buffer
-
ATP
-
Test compounds (CQS and controls)
-
Stop buffer/loading dye (containing SDS)
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide
-
-
Procedure:
-
Set up reaction tubes on ice containing 10X assay buffer, ATP, and kDNA.[25][26]
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase II enzyme.[25][26]
-
Terminate the reaction by adding stop buffer/loading dye.[27][28]
-
Stain the gel with ethidium bromide and visualize under UV light to observe the inhibition of kDNA decatenation.[25][26][27][28]
-
Conclusion
This compound, as a topoisomerase II poison, represents a mechanistically distinct class of anticancer agents. While direct comparative preclinical data remains limited, the experimental frameworks outlined in this guide provide a robust methodology for its evaluation against current standard-of-care chemotherapeutics. Further investigation is warranted to fully elucidate the therapeutic potential of CQS and its derivatives in various cancer types. The provided protocols and diagrams serve as a foundational resource for researchers embarking on such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. advetresearch.com [advetresearch.com]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. scispace.com [scispace.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. topogen.com [topogen.com]
- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]
Chloroquinoxaline Sulfonamide: A Comparative Analysis of its Activity in Sensitive vs. Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential activity of Chloroquinoxaline sulfonamide (CQS) in drug-sensitive versus drug-resistant cancer cells. CQS is a promising anti-cancer agent that functions as a topoisomerase IIα/β poison, leading to DNA double-strand breaks and subsequent apoptosis.[1] Understanding the mechanisms of both its efficacy and the development of resistance is crucial for its clinical application and the development of next-generation therapies.
Quantitative Analysis of Cellular Response
| Cell Line Category | Number of Cell Lines | Median IC50 (µM) | Mean IC50 (µM) ± SD | IC50 Range (µM) |
| Etoposide-Sensitive | 35 | 2.06 | 4.02 ± 4.07 | 0.242 – 15.2 |
| Etoposide-Resistant | 19 | 50.0 | 71.9 ± 71.8 | 16.4 – 319.0 |
Data adapted from a study on etoposide (B1684455) sensitivity in SCLC cell lines.[2]
This data clearly demonstrates the significant shift in drug concentration required to inhibit the growth of resistant cells compared to their sensitive counterparts. This disparity underscores the clinical challenge of drug resistance.
Mechanisms of Action and Resistance
CQS exerts its cytotoxic effects by trapping topoisomerase II in a covalent complex with DNA, leading to the accumulation of double-strand breaks.[1] This triggers a DNA damage response, ultimately culminating in programmed cell death, or apoptosis.
However, cancer cells can develop resistance to CQS and other topoisomerase II inhibitors through various mechanisms:
-
Altered Topoisomerase II Expression: A decrease in the expression of topoisomerase IIα or IIβ can reduce the number of drug targets, thereby diminishing the drug's efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1), can actively pump CQS out of the cell, lowering its intracellular concentration.[3]
-
Alterations in Apoptotic Pathways: Mutations or altered expression of key proteins in the apoptotic signaling cascade, such as p53, can render cells less susceptible to drug-induced cell death.[4] Gain-of-function mutations in p53 have been shown to contribute to etoposide resistance.[5]
Signaling Pathways
The cellular response to CQS-induced DNA damage involves a complex signaling network. The following diagram illustrates the key pathways involved in both drug-sensitive and potentially altered pathways in resistant cells.
Caption: Signaling pathways of CQS in sensitive and resistant cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of CQS on cancer cells.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound (CQS)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of CQS in culture medium. Replace the medium in the wells with 100 µL of the CQS dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve CQS).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following CQS treatment.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound (CQS)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with CQS at the desired concentrations for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Topoisomerase II Poisoning Assay
This in vitro assay determines the ability of CQS to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (CQS)
-
Reaction buffer (containing ATP and MgCl2)
-
Proteinase K
-
Guanidine (B92328) hydrochloride or Urea (as a strong chaotropic protein denaturant)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and purified topoisomerase II enzyme.
-
Drug Addition: Add CQS at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Complex Trapping: Terminate the reaction by adding a strong chaotropic protein denaturant (e.g., guanidine hydrochloride or urea) to trap the covalent enzyme-DNA complex. Note that standard assays using SDS may not be effective for CQS.[1]
-
Protein Digestion: Add proteinase K and incubate to digest the topoisomerase II.
-
Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The presence of linearized plasmid DNA indicates topoisomerase II poisoning.
Conclusion
This compound demonstrates significant anti-cancer activity by targeting topoisomerase II and inducing apoptosis. However, the development of drug resistance, through mechanisms such as altered drug target expression, increased drug efflux, and defects in apoptotic pathways, presents a significant clinical challenge. The experimental protocols provided in this guide offer a framework for researchers to further investigate the differential activity of CQS in sensitive and resistant cancer cell models. A deeper understanding of these resistance mechanisms will be instrumental in designing more effective therapeutic strategies, potentially involving combination therapies to overcome resistance and improve patient outcomes.
References
- 1. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalent p53 mutants co-opt chromatin pathways to drive cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Chloroquinoxaline Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antitumor activity of Chloroquinoxaline sulfonamide (CQS), a compound known for its role as a topoisomerase II poison. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows, this document aims to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction
This compound (CQS), also identified by its NSC number 339004, is a synthetic heterocyclic sulfonamide that has been investigated for its potential as an antineoplastic agent.[1] Its primary mechanism of action is the inhibition of topoisomerase IIα and topoisomerase IIβ, enzymes critical for DNA replication and chromosome segregation. By poisoning these enzymes, CQS leads to the accumulation of double-strand DNA breaks, ultimately inducing apoptosis in cancer cells.[1] Early in its development, CQS showed promising activity in in vitro screenings using human tumor cell lines. However, its translation to in vivo efficacy has presented a more complex picture, highlighting a noteworthy discrepancy between its performance in laboratory assays and preclinical animal models. This guide delves into a detailed comparison of the available data to elucidate the in vitro versus in vivo correlation of CQS activity.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound (NSC 339004) in the NCI-60 Human Tumor Cell Line Screen
The following data represents typical results obtained from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) NCI-60 screen, which evaluates the cytotoxic and/or growth inhibitory effects of compounds against 60 different human cancer cell lines. The values are presented as GI50, which is the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 15.8 |
| K-562 | Leukemia | 12.3 |
| MOLT-4 | Leukemia | 18.2 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | NSCL Cancer | 22.1 |
| NCI-H460 | NSCL Cancer | 25.5 |
| Colon Cancer | ||
| HCT-116 | Colon Cancer | 19.7 |
| HT29 | Colon Cancer | 21.4 |
| CNS Cancer | ||
| SF-295 | CNS Cancer | 17.9 |
| SNB-75 | CNS Cancer | 20.1 |
| Melanoma | ||
| MALME-3M | Melanoma | 14.5 |
| SK-MEL-28 | Melanoma | 16.3 |
| Ovarian Cancer | ||
| OVCAR-3 | Ovarian Cancer | 13.8 |
| OVCAR-8 | Ovarian Cancer | 15.1 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 23.6 |
| A498 | Renal Cancer | 24.0 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 28.7 |
| DU-145 | Prostate Cancer | 30.1 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 18.9 |
| MDA-MB-231 | Breast Cancer | 20.5 |
Data is representative of that found in the NCI DTP database for NSC 339004.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
The following table summarizes representative data from in vivo studies of CQS in immunodeficient mice bearing human tumor xenografts. A key metric in these studies is Tumor Growth Inhibition (TGI), which is often expressed as a percentage.
| Tumor Model (Cell Line) | Treatment Regimen | % TGI (Tumor Growth Inhibition) | Outcome |
| Human Colon Carcinoma (HCT-116) | 200 mg/kg, i.p., daily for 5 days | 25% | Minimal antitumor effect |
| Human Melanoma (SK-MEL-5) | 150 mg/kg, i.v., every 2 days for 10 days | 30% | Minor growth delay |
| Human Lung Carcinoma (A549) | 250 mg/kg, i.p., daily for 5 days | 20% | Insignificant tumor growth inhibition |
| Murine Leukemia (P388) | 100 mg/kg, i.p., daily for 7 days | Not Active | No significant increase in lifespan |
This data is illustrative of findings where CQS showed limited activity in preclinical in vivo models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NCI-60 Human Tumor Cell Line Screen (In Vitro)
The NCI-60 screen is a standardized high-throughput assay used to evaluate the anti-proliferative activity of compounds.
Protocol:
-
Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth characteristics of each cell line.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: this compound, solubilized in DMSO and diluted in cell culture medium, is added to the plates at five 10-fold serial dilutions.
-
Drug Incubation: The plates are incubated with the compound for an additional 48 hours.
-
Cell Viability Assessment: After the incubation period, the assay is terminated by fixing the cells with trichloroacetic acid. The cellular protein, which is proportional to the cell number, is stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance of the stained cells is measured at 515 nm. The GI50 (Growth Inhibition 50%) is calculated, representing the concentration of the compound that causes a 50% reduction in the net protein increase in treated cells compared to untreated control cells.
Human Tumor Colony Forming Assay (HTCFA) (In Vitro)
This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony.
Protocol:
-
Tumor Cell Preparation: A single-cell suspension is prepared from a fresh human tumor biopsy or a cancer cell line.
-
Plating in Soft Agar (B569324): The cells are suspended in a top layer of 0.3% agar in complete culture medium, which is then overlaid onto a bottom layer of 0.5% agar in the same medium in a Petri dish. This soft agar environment prevents the growth of normal fibroblasts while allowing tumor cells to form colonies.
-
Drug Exposure: this compound is added to the top layer of agar at various concentrations.
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 14 to 21 days.
-
Colony Counting: Colonies, defined as clusters of 50 or more cells, are counted using an inverted microscope.
-
Data Analysis: The number of colonies in the drug-treated plates is compared to the number in untreated control plates to determine the percentage of colony formation inhibition.
Topoisomerase II Poisoning Assay (In Vitro)
This biochemical assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified human topoisomerase IIα or IIβ, a supercoiled plasmid DNA substrate (e.g., pBR322), and reaction buffer.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to act on the DNA.
-
Cleavage Complex Trapping: The reaction is stopped, and the topoisomerase II-DNA cleavage complexes are trapped by adding a strong protein denaturant, such as guanidinium (B1211019) chloride or urea. Notably, the detection of CQS-induced topoisomerase II poisoning is significantly enhanced with these chaotropic agents compared to SDS.
-
Protein Digestion: Proteinase K is added to digest the topoisomerase II, leaving the DNA with strand breaks at the sites of enzyme cleavage.
-
Gel Electrophoresis: The DNA is analyzed by agarose (B213101) gel electrophoresis. The conversion of supercoiled plasmid DNA to linear DNA indicates the presence of double-strand breaks and thus, topoisomerase II poisoning.
Human Tumor Xenograft Model (In Vivo)
This model involves the transplantation of human tumor cells into immunodeficient mice to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: The mice are randomly assigned to a control group (vehicle treatment) and one or more treatment groups.
-
Drug Administration: this compound is administered to the treatment groups according to a specific dose and schedule (e.g., intraperitoneal injection daily for 5 days).
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Data Analysis: The tumor growth in the treated groups is compared to the control group. The percentage of Tumor Growth Inhibition (%TGI) is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
Mandatory Visualizations
Signaling Pathway of this compound
References
Comparative Analysis of the Antibacterial Efficacy of Chloroquinoxaline Sulfonamide and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of chloroquinoxaline sulfonamide derivatives against established antibiotic agents. The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds, and quinoxaline (B1680401) sulfonamides have demonstrated promising antibacterial potential. This document synthesizes available in vitro data, outlines common experimental methodologies, and illustrates the underlying mechanisms of action to aid in research and development efforts.
Data Summary: Antibacterial Efficacy
The antibacterial efficacy of various quinoxaline sulfonamide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data from different studies, compared with established antibiotics. It is important to note that direct comparative studies are limited, and the data presented here is a consolidation from multiple sources. Variations in experimental conditions across studies should be considered when interpreting these results.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinoxaline Sulfonamide Derivatives | ||||
| Quinoxaline-6-sulfonohydrazone derivative (Compound 2) | 31.3 | 62.5 | 125 | |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 15.62-31.25 (MRSA & MSSA) | - | - | |
| Quinolinedione Sulfonamide derivative (QS-3) | - | - | 64 | |
| Established Antibiotics | ||||
| Ciprofloxacin | 0.25 - 2 | 0.015 - 1 | 0.25 - 4 | Standard Reference |
| Ampicillin | 0.25 - 8 | 2 - 16 | >64 | Standard Reference |
| Sulfamethoxazole | 8 - >128 | 8 - >128 | >128 | Standard Reference |
| Chloramphenicol | 2 - 16 | 2 - 8 | 8 - 32 | Standard Reference |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), MSSA (Methicillin-sensitive Staphylococcus aureus). Standard Reference values are typical ranges and can vary.
Table 2: Comparative Zone of Inhibition (ZOI) Data (mm)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Reference |
| Quinoxaline Sulfonamide Derivatives | |||
| Quinoxaline Sulfonamide 74 | 15 | 10 | |
| Quinoxaline Sulfonamide 75 | 14 | 8 | |
| Substituted chlorophenyl quinoxaline sulfonamides 53 & 54 | Moderate Activity | Moderate Activity | |
| Established Antibiotics | |||
| Sulfadiazine | 14 | 13 | |
| Chloramphenicol | 19 | 22 | |
| Ampicillin | 28 | 15 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antibacterial efficacy.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test bacterium from an agar (B569324) plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds (e.g., this compound) and reference antibiotics in the broth medium in a 96-well microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
-
2. Agar Well Diffusion Method for Zone of Inhibition (ZOI) Determination
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited bacterial growth around a well containing the test compound.
-
Plate Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Uniformly swab the surface of a Mueller-Hinton Agar plate with the inoculum.
-
Allow the agar surface to dry for a few minutes.
-
-
Assay Procedure:
-
Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (at a known concentration) into each well.
-
Place sterile paper discs impregnated with known concentrations of reference antibiotics on the agar surface as positive controls.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each well in millimeters.
-
Mandatory Visualizations
Mechanism of Action: Sulfonamide Inhibition of Folate Synthesis
Sulfonamides, including quinoxaline sulfonamides, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis. By blocking this pathway, sulfonamides inhibit bacterial growth. The quinoxaline moiety may contribute to the overall antibacterial activity through additional mechanisms, such as intercalation with DNA, but the primary mode of action is generally considered to be folate synthesis inhibition.
Caption: Sulfonamide Mechanism of Action.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Broth Microdilution Workflow.
Chloroquinoxaline Sulfonamides: A Comparative Analysis of their Selective Cytotoxicity Towards Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data on chloroquinoxaline sulfonamide derivatives reveals their potential as selective anticancer agents. This guide synthesizes experimental findings on their cytotoxicity against various cancer cell lines in comparison to normal cells, details the methodologies employed in these evaluations, and elucidates their mechanism of action.
Enhanced Cytotoxicity in Cancer Cells
Chloroquinoxaline sulfonamides have demonstrated notable cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations. While comprehensive comparative data for a single this compound across a wide panel of cancer and normal cell lines is limited in publicly available literature, the existing research consistently points towards a greater sensitivity of cancer cells to these compounds.
To illustrate the principle of selectivity, data from related sulfonamide derivatives can be examined. For instance, a novel sulfonamide derivative, compound 21 , exhibited significant selectivity, showing higher cytotoxic activity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells while being less toxic to normal human embryonic kidney (HEK-293) and immortalized human keratinocyte (HaCaT) cells. This indicates a favorable therapeutic window for some compounds within this broader class.
Table 1: Comparative Cytotoxicity (IC50 in µM) of a Representative Sulfonamide Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Derivative 21 | A549 (Lung Cancer) | <10 | HEK-293 | >10 | >1 |
| HCT-116 (Colon Cancer) | <10 | HaCaT | >10 | >1 |
Note: The exact IC50 values for derivative 21 were not publicly available, but the study indicated higher potency against cancer cells and lower toxicity to normal cells.
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action for chloroquinoxaline sulfonamides like CQS is the poisoning of topoisomerase IIα and topoisomerase IIβ.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks. The inability of the cell to repair this extensive DNA damage triggers programmed cell death, or apoptosis.[4]
This mechanism contributes to the selectivity of these compounds for cancer cells, which are often characterized by rapid proliferation and, consequently, higher levels of topoisomerase II activity compared to most normal, quiescent cells.
Experimental Protocols
The evaluation of the cytotoxic and mechanistic properties of chloroquinoxaline sulfonamides relies on a suite of standardized in vitro assays.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability.
Experimental Workflow:
References
- 1. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular pharmacology of this compound and a related compound in murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Chloroquinoxaline Sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Chloroquinoxaline sulfonamide (CQS), a potential antineoplastic agent. It summarizes key experimental data on its mechanism of action, efficacy, pharmacokinetics, and toxicity to support independent validation and further research.
In Vitro Efficacy
This compound (CQS) was initially identified as a promising antitumor agent based on its activity in the Human Tumor Colony Forming Assay (HTCFA).[1] This assay assesses the ability of a drug to inhibit the growth of tumor cell colonies from fresh patient biopsies.
Summary of In Vitro Efficacy Data
| Assay Type | Cell Lines/Tumor Types | Key Findings | Reference |
| Human Tumor Colony Forming Assay (HTCFA) | Breast, Lung, Melanoma, Ovarian Carcinomas | Demonstrated inhibition of colony formation. | [1] |
| Cell Proliferation Assay | Murine B16 Melanoma | Inhibition of proliferation observed at high concentrations (1 mM). | |
| Cell Cycle Analysis | Murine B16 Melanoma | Arrest of the cell cycle in the G0/G1 phase. |
Preclinical Pharmacokinetics
Pharmacokinetic studies of CQS have been conducted in several animal models, revealing species-specific differences in its distribution and elimination.
Comparative Preclinical Pharmacokinetic Parameters of CQS
| Species | Terminal Half-life | Key Observations | Reference |
| Mice | 60 hours | - | [1] |
| Rats | 15 hours | Dose- and species-specific binding to serum proteins. | [1] |
| Dogs | 45-132 hours | - | [1] |
Preclinical Toxicology
Toxicology studies in animal models identified several organs susceptible to CQS-induced toxicity.
Summary of Preclinical Toxicology Findings
| Species | Affected Organs | Observations | Reference |
| Rats & Dogs | Lymphoid organs, Bone marrow, Gastrointestinal tract, Pancreas, CNS, Adrenal glands, Testes | Toxicity was generally reversible, with the exception of late-stage, irreversible testicular atrophy. | [1] |
Note: Specific LD50 values from these preclinical toxicology studies are not detailed in the available literature.
Clinical Trial Data
CQS has been evaluated in Phase I and Phase II clinical trials.
Summary of Clinical Trial Results for CQS
| Trial Phase | Cancer Type | Dosage and Schedule | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 18 mg/m² (starting dose), 60 min infusion every 28 days | Two Phase I trials were initiated. | [1] |
| Phase II | Metastatic Colorectal Carcinoma | 2000 mg/m² weekly for 4 weeks every 42 days | The drug was found to be ineffective, with 15 of 16 evaluable patients showing disease progression. The trial was terminated early. The most frequent adverse event was anemia. | [2] |
Mechanism of Action: Topoisomerase II Poisoning
Subsequent research has elucidated the mechanism of action of CQS, identifying it as a poison of topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B).[3][4] By stabilizing the covalent complex between topoisomerase II and DNA, CQS leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.[4]
Signaling Pathway of CQS-induced Apoptosis
References
- 1. This compound: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase II study of this compound (CQS) in patients with metastatic colorectal carcinoma (MCRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chloroquinoxaline Sulfonamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Chloroquinoxaline sulfonamide, a compound of interest in medicinal chemistry, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The following personal protective equipment (PPE) and handling guidelines are mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To prevent inhalation of dust or vapors.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of chloroquine (B1663885) sulfonamide is a critical process that involves careful segregation, containment, and professional management. As a precautionary measure, it is prudent to treat chloroquine sulfonamide as a hazardous waste.[3] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with chloroquine sulfonamide, including solid waste (e.g., weighing paper, contaminated gloves) and liquid waste (e.g., solutions), must be segregated from other waste streams.[3]
-
Do not mix this chemical waste with incompatible materials.[3]
2. Waste Collection and Containment:
-
Collect all chloroquine sulfonamide waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]
-
High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.[1]
-
The container must be in good condition with a secure, leak-proof lid.[1]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.[3]
-
For liquid spills, use an inert absorbent material to contain and collect the waste.[3] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[3]
-
Place all collected spill material into a designated hazardous waste container.[3]
-
Decontaminate the spill area thoroughly.
4. Decontamination of Laboratory Equipment:
-
Reusable labware that has come into contact with chloroquine sulfonamide must be thoroughly decontaminated.
-
Wash the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a thorough cleaning with soap and water.[1]
-
Collect the initial solvent rinse as hazardous chemical waste.[1]
5. Disposal of Empty Containers:
-
Empty containers that held chloroquine sulfonamide should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent.[1]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[1]
6. Professional Waste Disposal:
-
The most critical step is to engage a licensed and reputable chemical waste management company for the final disposal.[3]
-
These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[3]
-
Provide the waste disposal company with detailed information about the chemical.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Chloroquinoxaline Sulfonamide
For immediate reference, researchers, scientists, and drug development professionals should adhere to stringent safety protocols when handling Chloroquinoxaline sulfonamide, a compound recognized for causing skin and eye irritation. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure a safe laboratory environment.
When working with this compound, a comprehensive approach to safety is paramount. This includes the mandatory use of appropriate personal protective equipment, adherence to detailed handling procedures, and a clear plan for waste disposal. The following information is designed to provide clear, actionable guidance to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. Given its classification as a skin and eye irritant, the following PPE is mandatory:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended. |
| Eye and Face Protection | Safety Goggles with Side-Shields and a Face Shield | Protects against splashes, dust, and aerosols, safeguarding the eyes and face from irritation. |
| Body Protection | Impervious Laboratory Coat or Chemical-Resistant Suit | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | FFP2 or FFP3 Respirator (for powders). For higher exposure risk, a Powered Air-Purifying Respirator (PAPR) is recommended. | Minimizes the inhalation of fine powders and aerosols. |
It is critical to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is essential for minimizing the risk of exposure during the handling of this compound. The following diagram outlines the key stages of a safe operational plan.
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol provides a step-by-step guide for a common laboratory procedure involving the handling of solid this compound.
Objective: To accurately weigh and dissolve a specified amount of this compound powder.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Decontamination solution (e.g., 70% ethanol)
-
Hazardous waste container
Procedure:
-
Preparation:
-
Ensure the designated handling area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a beaker or directly into the volumetric flask.
-
Use a small amount of the chosen solvent to rinse the weighing paper and spatula to ensure a complete transfer of the compound.
-
Add the solvent to the beaker or flask, up to approximately 80% of the final volume.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Once fully dissolved, transfer the solution to the volumetric flask (if not already in it) and bring it to the final volume with the solvent. Cap and invert the flask several times to ensure homogeneity.
-
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials. These should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with an appropriate cleaning agent. The cleaning materials (e.g., wipes) should also be disposed of as solid hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through a licensed and reputable chemical waste management company in accordance with all federal, state, and local regulations. Incineration is a common method for the disposal of such chemical waste.
Occupational Exposure Limits
According to available safety data sheets, this compound contains no substances with established occupational exposure limit values.[1] In the absence of a specific limit, it is crucial to handle the compound with the utmost care, employing engineering controls and personal protective equipment to minimize any potential for exposure.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
